molecular formula C12H12FNO2 B1336085 1-(4-Fluorobenzoyl)piperidin-4-one CAS No. 866144-28-7

1-(4-Fluorobenzoyl)piperidin-4-one

Cat. No.: B1336085
CAS No.: 866144-28-7
M. Wt: 221.23 g/mol
InChI Key: JBHMGVTZNXWWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzoyl)piperidin-4-one is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHMGVTZNXWWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Fluorobenzoyl)piperidin-4-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Fluorobenzoyl)piperidin-4-one

This document provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound, a key intermediate in pharmaceutical development and medicinal chemistry.

Introduction

This compound is a versatile chemical compound widely utilized as a key building block in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a piperidinone core and a fluorobenzoyl group, makes it a valuable intermediate for creating a diverse range of bioactive molecules. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving the bioavailability of derivative compounds.[1][2] This compound is particularly significant in the development of analgesics, anti-inflammatory drugs, and agents for neuroscience research, where it is used in studies investigating the modulation of neurotransmitter systems.[1][3] The 4-(p-fluorobenzoyl)piperidine fragment is considered a crucial pharmacophore for anchoring ligands to biological targets such as the 5-HT2A receptor.[4]

Chemical Structure and Identifiers

The molecule consists of a piperidin-4-one ring N-acylated with a 4-fluorobenzoyl group.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Compound Identification
IdentifierValue
IUPAC Name This compound
Synonyms 1-(4-Fluorobenzoyl)tetrahydro-4(1H)-pyridinone[1]
CAS Number 648895-46-9[1]
Molecular Formula C₁₂H₁₂FNO₂[1]
SMILES O=C(N1CCC(CC1)=O)C2=CC=C(F)C=C2
InChI Key InChIKey=YQGJMFRXOGTPEJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These values are essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueReference
Molecular Weight 221.23 g/mol [1]
Melting Point 96-102 °C[1]
Purity ≥ 99%[1]
Storage Conditions Store at 0-8°C[1]

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound and its derivatives.

Synthesis Protocol: Acylation of Piperidin-4-one

The most direct synthesis involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This method is analogous to established procedures for the synthesis of similar N-benzoyl piperidine and piperazine derivatives.[5]

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA) or similar non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend piperidin-4-one hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath (0 °C).

  • Add triethylamine (approx. 2.2 equivalents) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 20-30 minutes.

  • Slowly add a solution of 4-fluorobenzoyl chloride (approx. 1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or column chromatography to yield pure this compound.

G start1 Piperidin-4-one (or HCl salt) intermediate Reaction Mixture (DCM, TEA, 0°C to RT) start1->intermediate Acylation start2 4-Fluorobenzoyl Chloride start2->intermediate Acylation workup1 Aqueous Quench (e.g., NaHCO3) intermediate->workup1 product This compound workup2 Extraction & Drying workup1->workup2 workup3 Purification (Recrystallization/Chromatography) workup2->workup3 workup3->product

Caption: General workflow for the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity and quantification of piperidin-4-one derivatives.[6][7]

Instrumentation & Reagents:

  • HPLC System: Standard system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile (HPLC grade) and water (HPLC grade), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detector Wavelength: Set to monitor the benzoyl chromophore, typically around 254 nm.[6]

  • Flow Rate: Approximately 1.0 mL/min.[6]

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like acetonitrile to create a stock solution for analysis.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the sample solution.

  • Run the gradient program to elute the compound and any impurities.

  • Analyze the resulting chromatogram to determine the purity by calculating the relative peak area of the main product.

Applications in Research and Development

This compound is a cornerstone intermediate with broad applications:

  • Pharmaceutical Development: It serves as a critical starting material for synthesizing drugs, especially analgesics and anti-inflammatory agents.[1][3]

  • Neuroscience Research: The compound and its derivatives are used to investigate neurotransmitter systems, aiding in the discovery of potential treatments for neurological disorders.[1][3]

  • Medicinal Chemistry: It is frequently used in structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of new drug candidates.[3]

  • Biochemical Assays: Researchers utilize it in various assays to evaluate biological activity and identify new therapeutic targets.[1]

References

1-(4-Fluorobenzoyl)piperidin-4-one CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 648895-46-9 Molecular Formula: C₁₂H₁₂FNO₂

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzoyl)piperidin-4-one, a versatile building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, synthesis, and known biological applications, with a focus on its role in medicinal chemistry and neuroscience.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 648895-46-9[1]
Molecular Formula C₁₂H₁₂FNO₂[1]
Molecular Weight 221.23 g/mol [1]
Melting Point 96-102 °C[1]
Purity ≥ 99%[1]
Storage Conditions 0-8°C[1]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 1-Benzoyl-4-piperidone

This protocol describes the synthesis of 1-Benzoyl-4-piperidone and can be adapted by substituting benzoyl chloride with 4-fluorobenzoyl chloride.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Anhydrous potassium carbonate

  • Dry N,N-Dimethylformamide (DMF)

  • 4-Fluorobenzoyl chloride

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred for 30 minutes at room temperature.

  • 4-Fluorobenzoyl chloride (1.1 equivalents) is added dropwise to the reaction mixture.

  • The reaction is heated at 65°C for 14 hours.

  • After cooling to room temperature, the mixture is filtered and quenched with ice water.

  • The resulting mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with water followed by brine.

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and is a valuable tool in neuroscience research.[1]

Pharmaceutical Development: This compound is a crucial building block in the development of analgesics and anti-inflammatory drugs.[1] The piperidin-4-one scaffold is a common feature in many biologically active molecules.

Neuroscience Research: Derivatives of this compound are utilized in studies investigating the modulation of neurotransmitter systems.[1] The fluorobenzoyl group can influence the binding affinity and selectivity of these compounds for various receptors in the central nervous system (CNS). Research on related compounds suggests potential applications in understanding and treating neurological disorders.[2][3]

Chemical Synthesis: As a versatile building block, this compound enables the creation of complex molecular structures for drug discovery.[1] The ketone and the tertiary amine functionalities offer multiple points for chemical modification.

Biochemical Assays: Researchers utilize this compound and its derivatives in various biochemical assays to evaluate their biological activity and to identify new therapeutic targets.[1]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of piperidin-4-one derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., 4-piperidone, 4-fluorobenzoyl chloride) B N-Acylation Reaction A->B C Purification (Chromatography/Recrystallization) B->C D This compound C->D E In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) D->E Test Compound G Data Analysis (IC50, Ki, Efficacy) E->G F In vivo Studies (e.g., Animal Models of Disease) F->G H Lead Optimization G->H G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R AC Adenylate Cyclase D4R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Modulated Cellular Response PKA->CellularResponse Antagonist Piperidin-4-one Derivative (Antagonist) Antagonist->D4R

References

Synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one from piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one, a valuable intermediate in medicinal chemistry and pharmaceutical research. This document provides a comprehensive overview of the chemical reaction, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. The incorporation of a 4-fluorobenzoyl group onto the piperidin-4-one scaffold can significantly influence the pharmacological properties of the resulting compounds, often enhancing their lipophilicity and metabolic stability. This makes it a compound of interest for the development of novel therapeutics, including analgesics and anti-inflammatory agents. The synthesis described herein is a nucleophilic acyl substitution, specifically an N-acylation, which is a fundamental transformation in organic chemistry.

Reaction Scheme and Mechanism

The synthesis of this compound from piperidin-4-one is typically achieved through a Schotten-Baumann-type reaction. This involves the acylation of the secondary amine of piperidin-4-one with 4-fluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Piperidin-4-one + 4-Fluorobenzoyl chloride → this compound + HCl

The base, often a tertiary amine like triethylamine or an excess of the piperidine starting material, plays a crucial role in driving the reaction to completion by scavenging the generated HCl.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. It is based on established methods for N-acylation of similar piperidine derivatives.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )
Piperidin-4-one hydrochlorideC₅H₁₀ClNO135.59
4-Fluorobenzoyl chlorideC₇H₄ClFO158.56
Triethylamine (TEA)C₆H₁₅N101.19
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93
Saturated aqueous sodium bicarbonateNaHCO₃84.01
Anhydrous magnesium sulfateMgSO₄120.37

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), triethylamine (2.2 eq) is added. The mixture is stirred at room temperature for 20 minutes to liberate the free base.

  • The reaction mixture is then cooled to 0 °C in an ice bath.

  • A solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the stirred piperidin-4-one solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 648895-46-9
Molecular Formula C₁₂H₁₂FNO₂
Molecular Weight 221.23 g/mol
Appearance White to off-white solid
Melting Point 96-102 °C

Table 2: Representative Reaction Parameters and Expected Outcome

ParameterValue
Scale Millimole to gram scale
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Purification Method Column Chromatography or Recrystallization
Expected Yield 70-90%

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow start Start reagents Piperidin-4-one HCl Triethylamine Anhydrous DCM start->reagents reaction_setup Stir at RT for 20 min reagents->reaction_setup cooling Cool to 0 °C reaction_setup->cooling addition Add 4-Fluorobenzoyl Chloride in DCM (dropwise) cooling->addition reaction Warm to RT Stir for 12-16 h addition->reaction workup Quench with Water Extract with DCM reaction->workup purification Wash with NaHCO₃ & Brine Dry over MgSO₄ Concentrate workup->purification final_product Purify (Column Chromatography or Recrystallization) purification->final_product end_product This compound final_product->end_product

Caption: Synthetic workflow for this compound.

Logical Relationship of Reaction Components

Reaction_Components cluster_reactants Reactants cluster_reagents_solvents Reagents & Solvents cluster_products Products Piperidin-4-one Piperidin-4-one This compound This compound Piperidin-4-one->this compound Acylated 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride 4-Fluorobenzoyl Chloride->this compound Acylating Agent Triethylamine (Base) Triethylamine (Base) Triethylamine HCl Triethylamine HCl Triethylamine (Base)->Triethylamine HCl Neutralizes HCl Dichloromethane (Solvent) Dichloromethane (Solvent)

Spectroscopic and Structural Characterization of 1-(4-Fluorobenzoyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 1-(4-Fluorobenzoyl)piperidin-4-one. Due to the limited availability of a complete, unified experimental dataset in published literature, this document compiles and predicts spectroscopic characteristics based on data from closely related analogs and foundational principles of spectroscopic interpretation. This guide is intended to serve as a reliable reference for the identification and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: (4-Fluorophenyl)(4-oxopiperidin-1-yl)methanone

  • Molecular Formula: C₁₂H₁₂FNO₂

  • Molecular Weight: 221.23 g/mol

  • CAS Number: 648895-46-9

  • Physical State: Solid

  • Melting Point: 96-102 °C

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. This data is compiled from analyses of structurally similar compounds containing the 4-fluorobenzoyl moiety and the piperidin-4-one core.

¹H NMR Spectroscopy Data

The proton NMR spectrum is characterized by the distinct signals of the 4-fluorophenyl group and the piperidin-4-one ring. The amide bond restricts rotation, potentially leading to broadened signals for the piperidine protons at room temperature.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.50 - 7.40m2HH-2', H-6' (ortho to C=O)
~ 7.20 - 7.10t2HH-3', H-5' (meta to C=O)
~ 3.90t2HH-2eq, H-6eq (piperidine)
~ 3.65t2HH-2ax, H-6ax (piperidine)
~ 2.60t2HH-3eq, H-5eq (piperidine)
~ 2.45t2HH-3ax, H-5ax (piperidine)
¹³C NMR Spectroscopy Data

The carbon NMR spectrum shows the characteristic carbonyl carbons of the ketone and the amide, along with the aromatic signals split by the fluorine atom and the aliphatic signals of the piperidine ring.

Chemical Shift (δ) ppmAssignment
~ 207.0C-4 (Ketone C=O)
~ 169.0Amide C=O
~ 165.0 (d, ¹JCF)C-4' (C-F)
~ 132.0 (d, ⁴JCF)C-1'
~ 130.0 (d, ³JCF)C-2', C-6'
~ 115.5 (d, ²JCF)C-3', C-5'
~ 45.0C-2, C-6 (Piperidine)
~ 41.0C-3, C-5 (Piperidine)

d = doublet, JCF = Carbon-Fluorine coupling constant

Infrared (IR) Spectroscopy Data

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3070MediumC-H stretch (Aromatic)
~ 2920, 2850MediumC-H stretch (Aliphatic)
~ 1720StrongC=O stretch (Ketone)
~ 1645StrongC=O stretch (Amide I band)
~ 1600, 1510MediumC=C stretch (Aromatic ring)
~ 1230StrongC-F stretch
~ 1160StrongC-N stretch
Mass Spectrometry (MS) Data

Mass spectrometry data is predicted based on the molecular weight and common fragmentation patterns of N-acyl piperidines and benzoyl derivatives.

m/z ValueInterpretation
221.08[M]⁺, Molecular Ion
222.08[M+H]⁺, Protonated Molecular Ion (in ESI+)
123.01[C₇H₄FO]⁺, Fragment corresponding to the 4-fluorobenzoyl cation
98.06[C₅H₈NO]⁺, Fragment from cleavage of the benzoyl group

Experimental Protocols

The following sections detail standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a 5 mm probe.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, MestReNova).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Processing: The resulting interferogram is converted to a transmittance or absorbance spectrum. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: An Agilent 6230 Series Time-of-Flight (TOF) LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted and introduced into the mass spectrometer via direct infusion or liquid chromatography.

  • ESI+ Acquisition:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V.

  • Data Processing: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G Figure 1: Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS) purification->ms struct_elucid Structure Elucidation nmr->struct_elucid ir->struct_elucid ms->struct_elucid data_report Data Reporting & Archiving struct_elucid->data_report

Figure 1: Workflow for Spectroscopic Characterization

Potential Research Applications of 1-(4-Fluorobenzoyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzoyl)piperidin-4-one is a versatile heterocyclic ketone that serves as a pivotal building block in medicinal chemistry. Its unique structural features, including a piperidinone core and a fluorobenzoyl group, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the piperidinone ring offers multiple points for chemical modification. This technical guide provides an in-depth overview of the synthesis, key research applications, and pharmacological potential of derivatives of this compound, with a focus on its role in the development of novel therapeutics targeting the central nervous system.

Introduction

The piperidin-4-one moiety is a well-established pharmacophore found in numerous clinically successful drugs.[1] Its rigid framework allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The introduction of a 4-fluorobenzoyl group at the nitrogen atom of the piperidone ring, yielding this compound, further enhances its utility as a synthetic intermediate. This modification not only influences the electronic properties of the molecule but also provides a handle for creating derivatives with altered pharmacokinetic and pharmacodynamic profiles.[2]

This compound has garnered significant interest as a precursor for the synthesis of ligands targeting a variety of receptors and transporters in the central nervous system, including dopamine receptors, serotonin transporters, and sigma receptors.[3][4] Its structural versatility has enabled the development of compounds with potential applications as antipsychotics, antidepressants, and analgesics.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 648895-46-9[3]
Molecular Formula C₁₂H₁₂FNO₂[3]
Molecular Weight 221.23 g/mol [3]
Melting Point 96-102 °C[3]
Purity ≥ 99%[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride.

Experimental Protocol: N-acylation of Piperidin-4-one

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluorobenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0°C, add 4-fluorobenzoyl chloride (1 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Research Applications and Pharmacological Potential

The this compound scaffold is a cornerstone in the development of ligands for various CNS targets. The following sections detail its application in targeting key proteins implicated in neuropsychiatric disorders.

Dopamine D₂ Receptor Antagonists

Signaling Pathway:

Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade modulates neuronal excitability and neurotransmitter release. Antagonists of the D₂ receptor are a mainstay in the treatment of psychosis.

D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activates Antagonist D₂ Antagonist (Derivative) Antagonist->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D₂ Receptor Signaling Pathway

Quantitative Data:

Derivatives of this compound have been synthesized and evaluated for their affinity to the dopamine D₂ receptor. The following table summarizes the binding affinities (Ki) of selected compounds.

Compound IDModification on Piperidinone RingTargetKi (nM)Reference
FMTP 8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-oneD₄4.3[6]

Experimental Workflow: Screening for D₂ Receptor Antagonists

A typical workflow for identifying and characterizing D₂ receptor antagonists from a library of this compound derivatives involves a multi-step process.

Screening_Workflow start Start: Library of Derivatives primary_screen Primary Screening: High-Throughput Functional Assay (e.g., Calcium Mobilization) start->primary_screen hit_id Hit Identification: Compounds showing significant antagonistic activity primary_screen->hit_id secondary_screen Secondary Screening: Radioligand Binding Assay (Determine Ki values) hit_id->secondary_screen selectivity Selectivity Profiling: Screen against other receptors (e.g., D₁, D₃, 5-HT₂A) secondary_screen->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies: Animal models of psychosis lead_opt->in_vivo end Clinical Candidate in_vivo->end

Workflow for D₂ Receptor Antagonist Screening
Serotonin Transporter (SERT) Ligands

Mechanism of Action:

The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating serotonergic signaling.[7] Inhibitors of SERT increase the synaptic concentration of serotonin, leading to enhanced activation of postsynaptic serotonin receptors. This is the primary mechanism of action for many antidepressant drugs.[8]

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Serotonin_synapse->SERT Reuptake Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Activates SERT_Inhibitor SERT Inhibitor (Derivative) SERT_Inhibitor->SERT Inhibits Downstream_signaling Downstream Signaling Serotonin_receptor->Downstream_signaling

Mechanism of Serotonin Transporter (SERT) Inhibition

Quantitative Data:

The this compound scaffold has been utilized to develop potent SERT ligands. The table below presents binding affinity data for representative compounds.

Compound IDModification on Piperidinone RingTargetKi (nM)Reference
Analogue 1 3-[(Aryl)(4-fluorobenzyloxy)methyl]SERT2-400[9]
Meperidine Analogue 9g 2-naphthyl derivativeSERTHigh Affinity[10]
Sigma-1 Receptor Modulators

Signaling Pathway:

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface.[7] It is not a classical GPCR but modulates a variety of cellular signaling pathways, including calcium signaling, ion channel function, and cellular stress responses, through protein-protein interactions.[11] Sigma-1 receptor ligands can have neuroprotective and analgesic effects.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cyto Cytosol cluster_mito Mitochondria Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channel Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) Sigma1R->Ion_Channel Modulates GPCR GPCRs Sigma1R->GPCR Modulates Ca2_ER IP3R->Ca2_ER Releases Ligand Sigma-1 Ligand (Derivative) Ligand->Sigma1R Binds Ca2_Mito Ca2_ER->Ca2_Mito Uptake ATP ATP Production Ca2_Mito->ATP

Sigma-1 Receptor Signaling Pathways

Quantitative Data:

Numerous derivatives based on the this compound core have shown high affinity for the sigma-1 receptor.

Compound IDModification on Piperidinone RingTargetKi (nM)Reference
Compound 7e Substituted benzyl halide reaction productσ₁< 1 (High Affinity)[12]
Compound 8a Reduction product of 7aσ₁< 1 (High Affinity)[12]
Compound 8f Reduction product of 7fσ₁< 1 (High Affinity)[12]

Conclusion

This compound is a highly valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and the ability to introduce a wide range of substituents have led to the development of potent and selective ligands for key CNS targets. The promising preclinical data for many of its derivatives highlight its potential for the development of novel therapeutics for a variety of neurological and psychiatric disorders. Further exploration of the chemical space around this core structure is likely to yield new clinical candidates with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of this remarkable molecule in their drug development endeavors.

References

An In-depth Technical Guide on 1-(4-Fluorobenzoyl)piperidin-4-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorobenzoyl)piperidin-4-one is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its structural features, particularly the fluorobenzoyl moiety and the piperidin-4-one core, make it a versatile building block for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably atypical antipsychotics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and primary applications of this compound, with a focus on its role in the production of high-profile drugs such as Risperidone and Droperidol. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. The presence of the fluorine atom enhances its lipophilicity, which can contribute to improved bioavailability of the resulting API.[1] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 1-(4-Fluorobenzoyl)tetrahydro-4(1H)-pyridinone[1]
CAS Number 648895-46-9[1]
Molecular Formula C₁₂H₁₂FNO₂[1]
Molecular Weight 221.23 g/mol [1]
Melting Point 96-102 °C[1]
Purity ≥ 99%[1]
Storage Conditions 0-8°C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of piperidin-4-one. This reaction involves the formation of an amide bond between the secondary amine of the piperidin-4-one ring and the acyl group from a 4-fluorobenzoyl derivative.

Experimental Protocol: N-acylation of Piperidin-4-one

Objective: To synthesize this compound from piperidin-4-one hydrochloride and 4-fluorobenzoyl chloride.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluorobenzoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous DCM or DMF to a concentration of approximately 0.1 M.

  • To the solution, add a non-nucleophilic base such as triethylamine (1.5 equivalents) to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Expected Yield: The yield for this type of acylation is typically high, often exceeding 80%, depending on the purity of the starting materials and the optimization of reaction conditions.

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of several important pharmaceutical drugs, particularly those used in the treatment of psychiatric disorders. The piperidin-4-one moiety provides a scaffold that can be further modified to interact with specific biological targets.

Synthesis of Droperidol

Droperidol is a butyrophenone antipsychotic and antiemetic agent.[2] Its synthesis involves the alkylation of a benzimidazolone derivative with a butyrophenone side chain, which can be derived from a 1-(4-fluorobenzoyl)piperidine precursor. While a direct synthesis from this compound is not the most common route, a closely related precursor, 4-(4-fluorobenzoyl)piperidine, is often used. The synthesis of droperidol involves the subsequent alkylation of 1-(1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one with 4-chloro-4'-fluorobutyrophenone.

Synthesis of Risperidone

Risperidone is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. It possesses potent antagonist activity at both serotonin 5-HT2A and dopamine D2 receptors.[3] The synthesis of Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a pyridopyrimidinone side chain. A key precursor to the benzisoxazole moiety can be synthesized from a derivative of 1-(4-fluorobenzoyl)piperidine.

Experimental Workflow for Antipsychotic Drug Synthesis

The general workflow for utilizing this compound in the synthesis of antipsychotic drugs is depicted below.

G A This compound B Chemical Modification of Ketone Group (e.g., oximation, reduction) A->B Step 1 C Further Functionalization or Ring Formation B->C Step 2 D Coupling with Second Heterocyclic Moiety C->D Step 3 E Final API (e.g., Risperidone, Droperidol) D->E Step 4

Caption: General synthetic workflow from the intermediate to the final API.

Biological Context: Signaling Pathways of Drug Targets

The therapeutic effects of drugs derived from this compound, such as Risperidone and Droperidol, are mediated through their interaction with specific neurotransmitter receptors in the brain. Understanding these signaling pathways is crucial for drug development.

Dopamine D2 Receptor Signaling Pathway

Droperidol is a potent antagonist of the dopamine D2 receptor.[2] Antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.

G cluster_0 Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Droperidol Droperidol (Antagonist) Droperidol->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Reduced Neuronal Excitability) PKA->CellularResponse Phosphorylates targets leading to

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of Droperidol.

Serotonin 5-HT2A Receptor Signaling Pathway

Risperidone is a potent antagonist of the serotonin 5-HT2A receptor.[3] This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects compared to typical antipsychotics. The 5-HT2A receptor is a GPCR that couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

G cluster_1 Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gq Protein HT2AR->Gq Activates Risperidone Risperidone (Antagonist) Risperidone->HT2AR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Serotonin 5-HT2A receptor signaling pathway and the antagonistic action of Risperidone.

Conclusion

This compound is a high-value intermediate in the synthesis of complex pharmaceutical molecules. Its straightforward synthesis and versatile reactivity make it an essential component in the production of key antipsychotic medications. A thorough understanding of its properties, synthetic routes, and the biological pathways of its derivatives is critical for the continued development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for scientists and researchers working in this important area of medicinal chemistry.

References

The Evolving Landscape of Neurotherapeutics: A Technical Guide to the Biological Activity of Fluorinated Benzoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This powerful approach has been particularly fruitful in the development of central nervous system (CNS) agents, where fine-tuning of physicochemical properties is paramount for achieving desired therapeutic outcomes. Among the myriad of heterocyclic structures, the benzoylpiperidine moiety has emerged as a privileged scaffold, demonstrating a remarkable versatility in targeting a diverse array of CNS receptors and enzymes. The introduction of fluorine to this scaffold has led to the generation of derivatives with enhanced potency, selectivity, and metabolic stability.

This in-depth technical guide provides a comprehensive overview of the biological activity of fluorinated benzoylpiperidine derivatives. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel CNS therapeutics. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this important class of compounds.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected fluorinated benzoylpiperidine and related derivatives against key CNS targets. This data provides a quantitative basis for structure-activity relationship (SAR) analysis and target-based drug design.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

CompoundAChE IC50 (µM)BuChE IC50 (µM)Notes
Compound 19 5.10 ± 0.24[1]26.78 ± 0.81[1]A 1-benzylpiperidine derivative with a fluorine atom at the para position of the 2-phenylacetate moiety.[1]
Compound 21 > 500[1]6.16 ± 0.29[1]A 1-benzoylpiperidine derivative with notable BuChE selectivity.[1]
Donepezil 0.0057 - 0.0116[2]-A piperidine derivative used as a reference AChE inhibitor.[2]
Galantamine 0.41 - 556[2]-A reference AChE inhibitor.[2]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) 0.00056[3]-A highly potent AChE inhibitor, demonstrating an affinity 18,000 times greater for AChE than for BuChE.[3]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020) 0.0057[4]-A potent and selective AChE inhibitor.[4]
Compound 5d 0.013 ± 0.0021[5]-An N-(2-(piperidine-1-yl)ethyl)benzamide derivative with an ortho-fluorine substitution.[5]

Table 2: Monoacylglycerol Lipase (MAGL) Inhibitory Activity

CompoundMAGL IC50 (nM)Notes
Compound 13 2.0[6]A potent and reversible benzylpiperidine derivative.[6][7]
Compound 23 80[8]A potent and selective reversible benzoylpiperidine MAGL inhibitor.[8]
Compound 28 1.3[9]A benzylpiperidine derivative with a fluorine atom in the para position of the phenolic group.[9]
Compound 7 133.9[6][7]A benzylpiperidine MAGL inhibitor.[6][7]
Compound 10c 124.6[6][7]A benzylpiperidine derivative with a chlorine atom on the phenolic ring.[6][7]
Compound 10d 107.2[6][7]A benzylpiperidine derivative with a chlorine atom on the phenolic ring.[6][7]

Table 3: Sigma Receptor (σ1 and σ2) Binding Affinity

Compoundσ1 Ki (nM)σ2 Ki (nM)Notes
Compound 1 3.2[10]105.6[10]A 4-fluorophenyl-substituted benzylpiperidine derivative.[10]
Compound 3 8.9[10]231.4[10]A benzylpiperidine derivative.[10]
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (1) 4.3[11]-A selective high-affinity ligand for sigma-1 receptors.[11]
[18F]FPS 4.3[12]144[12]A potent σ1 receptor agonist.[12]
Compound 1a 0.86[13]239[13]A p-chlorophenoxyalkylpiperidine derivative.[13]
Compound 1b 0.89[13]170[13]A p-methoxyphenoxyalkylpiperidine derivative.[13]

Table 4: Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Binding Affinity

CompoundSERT Ki (µM)DAT Ki (nM)Notes
Compound 12 low µM range[1]-A 1-benzoylpiperidine derivative.[1]
Compound 16 low µM range[1]-A 1-benzoylpiperidine derivative.[1]
Compound 21 25.5 ± 1.01[1]-A 1-benzoylpiperidine derivative.[1]
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives (1-4) 0.002 - 0.4[14]-High-affinity ligands for the serotonin transporter.[14]
GBR 12909 -34 ± 11[15]A piperazine-based dopamine transporter inhibitor.[15]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine -0.7[16]A piperidine analogue of GBR 12909 with subnanomolar affinity for DAT.[16]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the advancement of drug discovery. This section provides protocols for key in vitro assays commonly employed in the evaluation of fluorinated benzoylpiperidine derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds against AChE.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of test compound solution (or buffer for control), and 20 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to the σ1 receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain)

  • Radioligand: --INVALID-LINK---pentazocine

  • Non-specific binding control: Haloperidol (or other high-affinity σ1 ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In test tubes, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Incubation:

    • Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Pathways and Processes

To further elucidate the complex interactions and experimental procedures associated with fluorinated benzoylpiperidine derivatives, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Test Compound Dilution Series Incubation Incubation: Compound + Receptor + Radioligand Compound_Prep->Incubation Receptor_Prep Receptor Membrane Preparation Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 & Ki Calculation Counting->Data_Analysis

Caption: Workflow for a Radioligand Binding Assay.

signaling_pathway cluster_pre cluster_post FB_Derivative Fluorinated Benzoylpiperidine Derivative (Antagonist) SERT Serotonin Transporter (SERT) FB_Derivative->SERT Blocks Serotonin Serotonin (5-HT) Serotonin->SERT Binds to Synaptic_Cleft Synaptic Cleft Reuptake Reuptake Increased_5HT Increased Synaptic 5-HT Concentration Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Postsynaptic_Receptor Postsynaptic 5-HT Receptor Increased_5HT->Postsynaptic_Receptor Activates Signaling Downstream Signaling Postsynaptic_Receptor->Signaling

Caption: Mechanism of Action for a SERT Inhibitor.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) cluster_properties Physicochemical Properties Core_Scaffold Benzoylpiperidine Core Biological_Activity Biological Activity (Potency & Selectivity) Core_Scaffold->Biological_Activity Provides basic scaffold Fluorination Fluorine Substitution Fluorination->Biological_Activity Modulates properties Lipophilicity Lipophilicity Fluorination->Lipophilicity Metabolic_Stability Metabolic Stability Fluorination->Metabolic_Stability Other_Substituents Other Substituents (e.g., Alkoxy, Benzyl) Other_Substituents->Biological_Activity Fine-tunes activity Receptor_Binding Receptor Binding Affinity Other_Substituents->Receptor_Binding Lipophilicity->Biological_Activity Metabolic_Stability->Biological_Activity Receptor_Binding->Biological_Activity

Caption: Key Factors in SAR of Fluorinated Benzoylpiperidines.

Conclusion

Fluorinated benzoylpiperidine derivatives represent a highly promising and versatile class of compounds for the development of novel CNS therapeutics. The strategic introduction of fluorine has consistently demonstrated the ability to enhance key pharmacological properties, leading to potent and selective agents for a range of important biological targets. This technical guide has provided a consolidated resource of quantitative biological data, detailed experimental protocols, and illustrative diagrams to aid researchers in their efforts to design and develop the next generation of CNS drugs based on this privileged scaffold. The continued exploration of the structure-activity relationships within this chemical space, guided by the principles and data outlined herein, holds significant potential for addressing unmet medical needs in neurology and psychiatry., holds significant potential for addressing unmet medical needs in neurology and psychiatry.

References

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1-(4-Fluorobenzoyl)piperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-(4-Fluorobenzoyl)piperidin-4-one and its analogs. The piperidin-4-one scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities. This document will focus on the synthesis, biological evaluation, and SAR of derivatives, with a particular emphasis on analogs where the 1-position of the piperidine ring is substituted with a 4-fluorobenzoyl group or similar moieties.

General Synthesis Strategies

The synthesis of this compound analogs typically involves a multi-step process. A common synthetic route begins with the appropriate piperidin-4-one precursor, which is then N-acylated or N-alkylated.

A generalized synthetic workflow is outlined below:

G cluster_synthesis General Synthesis Workflow Start Start Piperidin-4-one Piperidin-4-one or its precursor Start->Piperidin-4-one N-Substitution N-Acylation with 4-Fluorobenzoyl chloride or N-Alkylation Piperidin-4-one->N-Substitution Analog_Formation Formation of This compound or Analog N-Substitution->Analog_Formation Further_Modification Modification at C-4 position (e.g., oxime formation, condensation) Analog_Formation->Further_Modification Final_Products Diverse Analogs Further_Modification->Final_Products End End Final_Products->End

Caption: General synthetic workflow for this compound analogs.

A key synthetic method for creating the core piperidin-4-one structure is the Mannich reaction. This involves the condensation of an ethyl methyl ketone, an aldehyde (such as benzaldehyde), and ammonium acetate.[1] Further modifications, such as the introduction of a thiosemicarbazone moiety, can be achieved by reacting the piperidin-4-one with thiosemicarbazide.[1]

Structure-Activity Relationships and Biological Activities

The this compound scaffold and its analogs have been investigated for a variety of biological targets. The following sections detail the SAR for some of the most prominent activities.

Derivatives of piperidine have been extensively studied as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[2][3] The SAR of these compounds reveals several key features:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is crucial for activity. While the 1-(4-Fluorobenzoyl) group itself is a common feature in various biologically active compounds, in the context of AChE inhibition, benzyl groups on the piperidine nitrogen have shown significant potency.[4][5]

  • Substitution at the 4-position: Modifications at the 4-position of the piperidine ring significantly influence AChE inhibitory activity. For instance, the introduction of a (5,6-dimethoxy-1-oxoindan-2-yl)methyl moiety at the 4-position of a 1-benzylpiperidine scaffold resulted in a highly potent AChE inhibitor (IC50 = 5.7 nM).[4]

  • Role of the Carbonyl Group: The presence of a carbonyl group can be a critical determinant of activity. In some series of sigma-1 receptor ligands, the introduction of a benzoyl group led to a dramatic decrease in binding affinity, suggesting that the rigidity imparted by the carbonyl group might hinder interaction with the binding site.[6]

Table 1: AChE Inhibitory Activity of Selected Piperidine Analogs

CompoundStructureAChE IC50 (nM)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog)N-benzylpiperidine with indanone moiety at C45.7[4]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineN-benzylpiperidine with extended side chain at C40.56[5]
Phthalimide-piperazine analog with m-Fluoro substitutionPhthalimide connected to piperazine with a meta-fluorobenzoyl group7.1[3]
Phthalimide-piperazine analog with p-Methoxy substitutionPhthalimide connected to piperazine with a para-methoxybenzoyl group20.3[3]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

A common method to determine AChE inhibitory activity is the Ellman's test.[2][3]

  • Preparation of Solutions:

    • Prepare a solution of acetylthiocholine iodide (ATCI) in phosphate buffer (pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.

    • Prepare a solution of acetylcholinesterase (AChE) enzyme in phosphate buffer.

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute with the buffer to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound solution.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI and DTNB solutions.

    • Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at a specific wavelength (typically around 412 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_ache_workflow AChE Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Solutions: - AChE Enzyme - ATCI (Substrate) - DTNB (Ellman's Reagent) - Test Compounds Start->Prepare_Reagents Incubation Pre-incubate Enzyme with Test Compound Prepare_Reagents->Incubation Reaction Initiate Reaction with ATCI and DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Piperidine-based scaffolds have also been identified as potent and selective dopamine D4 receptor antagonists, which have potential applications in the treatment of neuropsychiatric disorders.[7][8]

  • N-Substituent: The substituent on the piperidine nitrogen plays a key role in D4 receptor affinity. For example, an N-3-fluoro-4-methoxybenzyl group has been shown to be a favorable substituent.[7]

  • 4-Position Substituent: Modifications at the 4-position of the piperidine ring are also critical. Benzyloxy groups at this position have been explored, with various substitutions on the benzyl ring influencing activity.[7]

Table 2: Dopamine D4 Receptor Binding Affinity of Selected Piperidine Analogs

CompoundN-SubstituentO-Substituent (at C4)D4R Ki (nM)Reference
8a3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9[7]
8b3-Fluoro-4-methoxybenzyl3,4-Difluorobenzyl169[7]
8c3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135[7]
8e3-Fluoro-4-methoxybenzyl4-Methylbenzyl241[7]
8f3-Fluoro-4-methoxybenzyl2-Methylbenzyl343[7]

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptors

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the human dopamine D4 receptor (e.g., HEK293 cells).

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • In a reaction tube, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]spiperone), and the test compound at various concentrations.

    • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Calculate the Ki value for the test compound, which represents its binding affinity for the receptor.

G cluster_d4_workflow Dopamine D4 Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing D4 Receptors Start->Prepare_Membranes Incubation Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Measurement Measure Radioactivity Filtration->Measurement Analysis Calculate Specific Binding and Ki Value Measurement->Analysis End End Analysis->End

Caption: Workflow for the dopamine D4 receptor binding assay.

Piperidin-4-one derivatives have also demonstrated potential as antimicrobial and anti-tuberculosis agents.[1][9]

  • Antimicrobial Activity: The introduction of a thiosemicarbazone moiety at the 4-position of the piperidin-4-one ring has been shown to enhance antifungal activity compared to the parent piperidin-4-one.[1]

  • Anti-tuberculosis Activity: A series of piperidinol analogs were identified with anti-tuberculosis activity.[9] For instance, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and its (S)-enantiomer showed good activity.[9]

Table 3: Anti-tuberculosis Activity of Selected Piperidinol Analogs

CompoundStructureMIC (µg/mL)Reference
Piperidinol hit4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-hydroxy-3-phenoxypropyl)piperidin-4-ol1.5[10]
Analog 4g1-((S)-3-(4-fluorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol-[10]
Analog 4m1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol-[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Culture:

    • Grow a culture of the target microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth medium to a specific optical density.

  • Preparation of Test Compounds:

    • Prepare serial dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Incubate the microplate under appropriate conditions (e.g., temperature, time, and atmosphere).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The this compound scaffold and its analogs represent a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The structure-activity relationship studies highlight the critical importance of substitutions at the 1- and 4-positions of the piperidine ring in determining both the potency and selectivity of these compounds for various biological targets. Further exploration and optimization of this scaffold hold promise for the development of novel therapeutic agents for a range of diseases, including neurodegenerative disorders, neuropsychiatric conditions, and infectious diseases. The synthetic versatility of the piperidin-4-one core allows for the generation of diverse chemical libraries, facilitating the continued investigation of this important pharmacophore.

References

The Versatile Scaffold: A Deep Dive into 1-(4-Fluorobenzoyl)piperidin-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Applications, and Biological Significance of the 1-(4-Fluorobenzoyl)piperidin-4-one Core.

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS). Its unique structural features, including a piperidine ring, a ketone functionality, and a fluorinated benzoyl group, provide a versatile platform for designing molecules with tailored pharmacological profiles. This technical guide offers an in-depth exploration of this scaffold, encompassing its synthesis, derivatization, and its role in the creation of potent and selective ligands for key neurological targets.

Core Chemical Properties and Synthesis

This compound is a crystalline solid with a melting point ranging from 96-102 °C. The presence of the electron-withdrawing fluorine atom on the benzoyl ring enhances the compound's metabolic stability and modulates its electronic properties, which can be crucial for receptor interactions. The piperidin-4-one core offers multiple points for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

A common synthetic route to this compound involves the Friedel-Crafts acylation of fluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride, followed by deacetylation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₂FNO₂
Molecular Weight 221.23 g/mol
CAS Number 648895-46-9
Melting Point 96-102 °C
Appearance White to pale yellow solid

A Privileged Scaffold for CNS Drug Discovery

The this compound framework is a key component in a variety of CNS-active compounds, including antipsychotics and antidepressants. Its structural resemblance to the butyrophenone pharmacophore has made it a valuable starting point for the design of dopamine D2 receptor antagonists and serotonin reuptake inhibitors.

Targeting the Dopamine D2 Receptor

Atypical antipsychotics often exhibit affinity for dopamine D2 receptors. The 4-(p-fluorobenzoyl)piperidine fragment is considered a constrained analog of the butyrophenone pharmacophore, crucial for anchoring ligands to the D2 receptor. Modifications at the piperidine nitrogen and the ketone functionality have led to the discovery of potent D2 receptor ligands.

Table 2: Dopamine D2 Receptor Binding Affinities of Representative Piperidine Derivatives

CompoundR Group (at piperidine N)Ki (nM) for D2 Receptor
Haloperidol -(CH₂)₃-C(OH)(p-ClPh)₂0.89
Compound 32 -CH₂-CH₂-N(CH₃)-C(=O)-Ph12
Compound 7i -(CH₂)₄-NH-C(=O)-(p-SF₅-Ph)72.4

Data compiled from various sources. Compound numbers are as referenced in the original publications.

Modulating the Serotonin Transporter

The this compound scaffold has also been successfully employed in the development of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The fluorobenzoyl moiety can engage in key interactions within the serotonin transporter (SERT), while modifications on the piperidine ring allow for fine-tuning of affinity and selectivity.

Table 3: Serotonin Transporter (SERT) Inhibitory Activity of Representative Piperidine Derivatives

CompoundModificationIC50 (nM) for SERT Inhibition
Fluoxetine (Reference SSRI)~14
Compound 1 3-[(phenyl)(4-fluorobenzyloxy)methyl]piperidine2
Compound 11o 4-amino-3-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]thio]-5-(4-propyloxyphenyl)[1][2][3]triazoleLow nanomolar range

Data compiled from various sources. Compound numbers are as referenced in the original publications.

Experimental Protocols

Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine

A detailed protocol for a key intermediate in the synthesis of many derivatives is provided below:

Materials:

  • 1-acetylisonipecotoyl chloride

  • Aluminum chloride

  • Fluorobenzene

  • Chloroform

  • Ligroin-diisopropyl ether mixture

  • Ice

Procedure:

  • To a stirring mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene, slowly add 70 g of 1-acetylisonipecotoyl chloride.

  • After the addition is complete, reflux the mixture for one hour.

  • Pour the reaction mixture onto ice. The two resulting layers will separate.

  • Extract the aqueous layer twice with chloroform.

  • Combine the chloroform extracts with the initially separated fluorobenzene layer.

  • Dry the organic solution and concentrate it under reduced pressure to obtain a crystalline white solid.

  • Recrystallize the solid from a ligroin-diisopropyl ether mixture to yield 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [³H]-spiperone as the radioligand.[1]

Materials:

  • Membrane preparations from cells expressing human dopamine D2 receptors

  • [³H]-spiperone (Radioligand)

  • (+)-Butaclamol or Haloperidol (for non-specific binding determination)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • 96-well plates

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.

  • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or a high concentration of a competing ligand like (+)-butaclamol (for non-specific binding).

  • Initiate the binding reaction by adding the [³H]-spiperone solution to each well.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Assay

This protocol outlines a method to measure the inhibition of serotonin reuptake by test compounds in cells expressing the human serotonin transporter (hSERT).[2]

Materials:

  • JAR cells (endogenously expressing hSERT) or other suitable cell line

  • Krebs-Ringer-Henseleit (KRH) assay buffer

  • [³H]5-HT (radiolabeled serotonin)

  • Test compounds

  • Citalopram or Paroxetine (as a positive control for inhibition)

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with KRH buffer and then pre-incubate them with the buffer for 15 minutes at 37°C.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Initiate the uptake by adding a mixture of [³H]5-HT and the test compound (or control) to the wells.

  • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for serotonin uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Calculate the percentage of inhibition of serotonin reuptake for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Dopamine_D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds Gi_alpha Gαi D2R->Gi_alpha Activates AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_Transporter_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin_out Serotonin SERT_out SERT (Outward-facing) Serotonin_out->SERT_out Binds Na_out Na+ Na_out->SERT_out Binds Cl_out Cl- Cl_out->SERT_out Binds SERT_in SERT (Inward-facing) SERT_out->SERT_in Conformational Change SERT_in->SERT_out Returns to Outward-facing Serotonin_in Serotonin SERT_in->Serotonin_in Releases Na_in Na+ SERT_in->Na_in Releases Cl_in Cl- SERT_in->Cl_in Releases K_in K+ K_in->SERT_in Binds

Caption: Serotonin Transporter (SERT) Mechanism.

Experimental_Workflow Start Start Synthesis Synthesis of 1-(4-Fluorobenzoyl) -piperidin-4-one Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Binding_Assay Radioligand Binding Assay (e.g., D2, SERT) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Uptake) Purification->Functional_Assay Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis Iterative Design

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its amenability to synthetic modification and its inherent structural features have enabled the development of numerous potent and selective ligands for critical CNS targets. The data and protocols presented in this guide underscore the importance of this core in the ongoing quest for novel therapeutics for neurological and psychiatric disorders. Further exploration of this scaffold holds significant promise for the discovery of next-generation medicines with improved efficacy and safety profiles.

References

The Piperidin-4-one Backbone: A Technical Guide to the Discovery of Novel Bioactive Compounds from 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the piperidin-4-one moiety stands out as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. This versatility makes it a cornerstone in the design and synthesis of novel therapeutic agents.[1] Specifically, 1-(4-Fluorobenzoyl)piperidin-4-one serves as a highly valuable starting material and key intermediate. The incorporation of a fluorobenzoyl group is a strategic choice in drug design, as the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, potentially improving the overall pharmacokinetic profile of the resulting compounds.[2][3] This technical guide provides an in-depth overview of the synthetic routes, pharmacological applications, and mechanistic pathways associated with novel compounds derived from this versatile scaffold.

G cluster_start Scaffold Selection cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Preclinical Development Start 1-(4-Fluorobenzoyl) piperidin-4-one Reaction Scaffold Modification Start->Reaction Versatile keto & amine groups Purification Purification & Characterization Reaction->Purification HTS In Vitro Screening (e.g., Enzyme Assays, Cell Assays) Purification->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt InVivo In Vivo Testing (Animal Models) Lead_Opt->InVivo

Caption: High-level workflow for drug discovery using the this compound scaffold.

Synthetic Pathways and Methodologies

The chemical reactivity of the this compound scaffold, particularly at the C4-ketone and the piperidine nitrogen (after potential debenzoylation), allows for a wide array of synthetic modifications. These reactions lead to diverse chemical libraries for biological screening.

G cluster_reactions cluster_products Parent Piperidin-4-one Scaffold Mannich Mannich Reaction Parent->Mannich Condensation Condensation (e.g., with Thiosemicarbazide) Parent->Condensation Cycloaddition 1,3-Dipolar Cycloaddition Parent->Cycloaddition Alkylation N-Alkylation/ N-Arylation Parent->Alkylation Antimicrobial Antimicrobial Agents Mannich->Antimicrobial Anticancer Anticancer Agents Mannich->Anticancer Condensation->Antimicrobial Spiro Spiro-heterocycles (Antitubercular) Cycloaddition->Spiro CNS CNS Agents Alkylation->CNS

Caption: Key synthetic transformations of the piperidin-4-one scaffold to generate diverse bioactive compounds.

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives

Derivatives bearing a thiosemicarbazone moiety have shown significant antimicrobial activity.[4] The following is a representative protocol for their synthesis.

  • Dissolution: A series of 2,6-diaryl-3-methyl-4-piperidones are synthesized via a Mannich reaction involving ethyl methyl ketone, an appropriate benzaldehyde, and ammonium acetate.[4]

  • Condensation: The synthesized piperidone derivative (1 equivalent) is dissolved in a suitable solvent like ethanol.

  • Reagent Addition: Thiosemicarbazide (1 equivalent) is added to the solution. A catalytic amount of a strong acid, such as concentrated HCl, is introduced to facilitate the reaction.[4]

  • Reaction: The mixture is heated under reflux for a specified period, with reaction progress monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and recrystallized from an appropriate solvent to yield the pure thiosemicarbazone derivative.[4]

Experimental Protocol: Synthesis of Spiro-heterocycles

Spirocyclic compounds derived from piperidin-4-ones are of significant interest, particularly for developing novel antitubercular and CNS agents.[5][6]

  • Precursor Synthesis: A precursor such as 1-methyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone is prepared.

  • Ylide Generation: An azomethine ylide is generated in situ from the reaction of isatin and an α-amino acid (e.g., proline, sarcosine) in a solvent like methanol under reflux.

  • Cycloaddition: The precursor from step 1 is added to the reaction mixture containing the ylide. The 1,3-dipolar cycloaddition reaction proceeds, typically under reflux, for several hours.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to isolate the desired spiro-piperidin-4-one product.[7]

Pharmacological Applications and Biological Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning this scaffold as a critical starting point for drug discovery in multiple therapeutic areas.[1]

Antimicrobial and Antifungal Agents

The piperidin-4-one nucleus is a foundational component in the development of new antimicrobial agents.[8] Condensation of the ketone with moieties like thiosemicarbazide can significantly enhance antifungal activity.[4]

Compound ClassOrganismMIC (µg/mL)Reference
Piperidin-4-one DerivativesStaphylococcus aureus>32[4]
Piperidin-4-one DerivativesEscherichia coli>32[4]
Thiosemicarbazone DerivativesStaphylococcus aureus16 - >32[4]
Thiosemicarbazone DerivativesCandida albicans8 - >32[4]
Thiosemicarbazone DerivativesMicrosporum gypseum4 - 16[4]

Table 1: Minimum Inhibitory Concentration (MIC) values for representative piperidin-4-one derivatives against various microbial strains.[4]

Anticancer Agents

The scaffold has been extensively used to generate compounds with potent cytotoxic effects against various cancer cell lines.[9][10] Modifications, such as the introduction of furfurylidene groups or substituted benzoyl moieties, have yielded promising anticancer candidates.[9][11]

Compound ClassCell LineAssayGI₅₀ / IC₅₀ (µM)Reference
Furfurylidene PiperidonesMolt-4 (Leukemia)MTT2.8 - 19.4[9]
Furfurylidene PiperidonesHCT-15 (Colon)SRB3.1 - 24.5[9]
1-(4-substitutedbenzoyl)piperazinesHUH7 (Liver)SRB1.8 - 5.6[10][12]
1-(4-substitutedbenzoyl)piperazinesMCF7 (Breast)SRB2.1 - 6.2[10][12]
1,4-Dihydropyridine-TriazolesCaco-2 (Colorectal)MTT0.63 - 5.68[13]

Table 2: Cytotoxicity data for various piperidin-4-one and related piperazine derivatives against human cancer cell lines.

Central Nervous System (CNS) Agents

The piperidine ring is a common feature in many CNS-active drugs. Derivatives are being investigated for neuropharmacological effects, including potential treatments for depression, anxiety, and other neurological disorders.[14][15] Spiro-derivatives have also been synthesized as potential CNS agents, showing promise in assays like the inhibition of tetrabenazine-induced ptosis.[6]

Compound ClassTarget/AssayActivity (Kᵢ or IC₅₀)Reference
Spiro[isobenzofuran-piperidines]Antitetrabenazine ActivityED₅₀ = 1.2 mg/kg[6]
1,4-DiphenalkylpiperidinesVMAT2Kᵢ = 9.3 - 13 nM[16]
Fluorescent Spiro-derivativesσ₂ ReceptorKᵢ = 30.2 - 51.1 nM[17]

Table 3: Biological activity of piperidine derivatives targeting the Central Nervous System.

Enzyme Inhibitors

The structural versatility of the piperidin-4-one scaffold makes it suitable for designing specific enzyme inhibitors.[18] Derivatives have been developed as potent inhibitors of targets like Acetyl-CoA Carboxylase (ACC) and Carbonic Anhydrase (CA), which are relevant in metabolic diseases and oncology, respectively.[5][19]

Compound ClassEnzyme TargetActivity (IC₅₀ / Kᵢ)Reference
Spiro[chroman-piperidin]-4-onesAcetyl-CoA Carboxylase (ACC)Low nanomolar range[5]
1-(4-sulfamoylbenzoyl)piperidinesCarbonic Anhydrase IX (hCA IX)Kᵢ = 0.8 - 0.9 nM[19]
1-(4-sulfamoylbenzoyl)piperidinesCarbonic Anhydrase XII (hCA XII)Kᵢ = 2.7 nM[19]
Piperidin-4-amine ScaffoldNEDD8 Activating Enzyme (NAE)GI₅₀ in low µM range[20]

Table 4: Inhibitory activity of piperidine derivatives against various enzyme targets.

Signaling Pathways and Mechanisms of Action

Understanding the molecular interactions of these novel compounds is crucial for their development. The piperidin-4-one scaffold has been successfully employed to create ligands that modulate key signaling pathways in cancer, inflammation, and neurological disease.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to inflammatory diseases. A pharmacophore-hybridization strategy has been used to combine the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with other known inhibitors to create novel compounds that block NLRP3 activation.[21] These molecules inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β.[21]

G cluster_pathway NLRP3 Inflammasome Activation Stimuli Pathogen or Danger Signals (e.g., LPS, ATP) NLRP3_Activation NLRP3 Activation & Oligomerization Stimuli->NLRP3_Activation ASC ASC Recruitment NLRP3_Activation->ASC Casp1 Pro-Caspase-1 Activation ASC->Casp1 IL1B Pro-IL-1β Cleavage Casp1->IL1B Inflammation Inflammation & Pryoptosis IL1B->Inflammation Inhibitor Piperidine-based NLRP3 Inhibitor Inhibitor->NLRP3_Activation Inhibition

Caption: Mechanism of action for piperidine-based NLRP3 inflammasome inhibitors.

Modulation of CNS Receptors

Many piperidine-based compounds exert their effects by interacting with G-protein coupled receptors (GPCRs) and transporters in the central nervous system. For instance, novel 1,4-diphenalkylpiperidines have been designed as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), a critical protein for packaging neurotransmitters like dopamine into vesicles.[16] Inhibition of VMAT2 is a therapeutic strategy for hyperkinetic movement disorders.

G Inhibitor 1,4-Diphenalkylpiperidine Derivative VMAT2 VMAT2 Inhibitor->VMAT2 Inhibition Dopamine_cyto Dopamine_cyto Dopamine_cyto->VMAT2 Uptake Vesicle Vesicle VMAT2->Vesicle Packaging Release Release Vesicle->Release Receptor Receptor Release->Receptor

Caption: Inhibition of VMAT2 by 1,4-diphenalkylpiperidine derivatives in a dopaminergic neuron.

Conclusion and Future Directions

The this compound scaffold is a proven and powerful platform for the discovery of novel, biologically active compounds. Its synthetic tractability allows for the creation of large, diverse libraries of molecules that have yielded promising hits across multiple therapeutic areas, including oncology, infectious diseases, and neurology.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematically exploring the chemical space around the core scaffold to improve potency and selectivity for identified targets.

  • Multi-Target Drug Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and neurodegeneration.[15]

  • Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their targets, potentially leading to increased potency and duration of action.

  • Pharmacokinetic Optimization: Further fine-tuning the physicochemical properties of lead compounds to ensure they possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

By continuing to innovate upon this privileged chemical framework, the scientific community can unlock new therapeutic possibilities for some of the most challenging human diseases.

References

Methodological & Application

Synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This document outlines the necessary reagents, reaction conditions, purification methods, and characterization of the final product. The presented protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with applications in neuroscience and as anti-inflammatory agents.[1] The presence of the fluorobenzoyl moiety can enhance the lipophilicity and metabolic stability of drug candidates, making this a desirable scaffold in medicinal chemistry. The synthesis described herein is a straightforward and efficient method for the preparation of this compound.

Reaction Scheme

The synthesis of this compound is achieved through the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride in the presence of a base.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 Piperidin-4-one product This compound reactant1->product reactant2 4-Fluorobenzoyl chloride reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general N-acylation procedures for piperidine derivatives.[2]

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Piperidin-4-one hydrochlorideC₅H₁₀ClNO135.591.0 g7.38
4-Fluorobenzoyl chlorideC₇H₄ClFO158.561.28 g8.12
Triethylamine (TEA)C₆H₁₅N101.192.24 mL16.24
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.0130 mL-
Brine (saturated NaCl solution)NaCl58.4430 mL-
Anhydrous sodium sulfateNa₂SO₄142.04q.s.-
Ethyl acetateC₄H₈O₂88.11q.s.-
HexanesC₆H₁₄86.18q.s.-
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidin-4-one hydrochloride (1.0 g, 7.38 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Base: To the suspension, add triethylamine (2.24 mL, 16.24 mmol) and stir the mixture at room temperature for 15 minutes to liberate the free base.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add 4-fluorobenzoyl chloride (1.28 g, 8.12 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion of the reaction, quench the reaction by adding 30 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure this compound.

Expected Yield and Physical Properties

Based on similar reactions, the expected yield of the purified product is in the range of 70-85%.[3]

PropertyValue
Appearance White to off-white solid
Molecular Formula C₁₂H₁₂FNO₂
Molecular Weight 221.23 g/mol
Melting Point 96-102 °C

Characterization Data (Expected)

The following are the expected characterization data for this compound based on the analysis of similar structures.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.35 (m, 2H, Ar-H), 7.15-7.05 (m, 2H, Ar-H), 3.90 (t, J = 6.0 Hz, 2H, -N-CH₂-), 3.60 (t, J = 6.0 Hz, 2H, -N-CH₂-), 2.60 (t, J = 6.0 Hz, 2H, -CO-CH₂-), 2.50 (t, J = 6.0 Hz, 2H, -CO-CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 208.0 (C=O, ketone), 168.0 (C=O, amide), 165.5 (d, J = 252.5 Hz, C-F), 132.0 (d, J = 9.1 Hz, Ar-C), 130.0 (d, J = 3.0 Hz, Ar-C), 115.5 (d, J = 21.2 Hz, Ar-C), 45.0 (-N-CH₂-), 41.0 (-CO-CH₂-).

  • IR (KBr, cm⁻¹): ~2920 (C-H stretch), ~1720 (C=O stretch, ketone), ~1640 (C=O stretch, amide), ~1600 (C=C stretch, aromatic), ~1230 (C-F stretch). The ketone carbonyl stretch is a distinctive feature and is expected around 1715-1725 cm⁻¹.[4]

  • Mass Spectrometry (ESI+): m/z 222.09 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Piperidin-4-one HCl - Anhydrous DCM - Triethylamine start->setup addition Add 4-Fluorobenzoyl Chloride at 0 °C setup->addition reaction Stir at Room Temperature (12-16 hours) addition->reaction workup Work-up: - Quench with NaHCO₃ - Separate layers - Wash with H₂O and Brine reaction->workup purification Purification: - Dry with Na₂SO₄ - Concentrate - Flash Column Chromatography workup->purification characterization Characterization: - NMR - IR - Mass Spectrometry purification->characterization end End characterization->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient and utilizes readily available starting materials. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This protocol is a valuable resource for chemists involved in the synthesis of piperidine-based compounds for pharmaceutical research and development.

References

Application Notes and Protocols: Step-by-Step Acylation of Piperidin-4-one with 4-Fluorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of piperidin-4-one is a fundamental transformation in medicinal chemistry, yielding key intermediates for the synthesis of a wide array of pharmacologically active compounds. The introduction of a 4-fluorobenzoyl group can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the resulting molecule. The fluorine atom, in particular, can enhance binding affinity to target proteins and improve properties such as lipophilicity.[1] This document provides a detailed protocol for the step-by-step acylation of piperidin-4-one with 4-fluorobenzoyl chloride to synthesize 1-(4-fluorobenzoyl)piperidin-4-one.

Chemical Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.

reaction_pathway cluster_reactants Reactants cluster_products Products reactant1 Piperidin-4-one product This compound reactant1->product + reactant2 4-Fluorobenzoyl chloride reactant2->product + byproduct Triethylamine Hydrochloride base Triethylamine (Base) base->byproduct

Caption: Reaction scheme for the N-acylation of piperidin-4-one.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the synthesis, work-up, and purification of this compound.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for TLC and column chromatography)

  • Hexanes (for TLC and column chromatography)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride (1.0 equivalent).

    • Suspend the starting material in anhydrous dichloromethane (DCM).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add triethylamine (2.2 equivalents) to the stirred suspension. Stir for 15-20 minutes to liberate the free base.

  • Addition of Acylating Agent:

    • Dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in a small amount of anhydrous DCM in a dropping funnel.

    • Add the 4-fluorobenzoyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the piperidin-4-one spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Dry the final product under vacuum.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

experimental_workflow start Start setup Reaction Setup: - Piperidin-4-one HCl in DCM - Cool to 0°C - Add Triethylamine start->setup addition Dropwise Addition: 4-Fluorobenzoyl Chloride (in DCM) at 0°C setup->addition reaction Reaction: - Warm to Room Temperature - Stir for 4-6 hours - Monitor by TLC addition->reaction workup Aqueous Work-up: - Quench with Water - Wash with NaHCO3 and Brine - Dry and Concentrate reaction->workup purification Purification: - Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->purification product Pure Product: This compound purification->product end End product->end

Caption: Workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the product, this compound.

ParameterValueReference
Chemical Name This compound-
CAS Number 648895-46-9[1][2][3]
Molecular Formula C₁₂H₁₂FNO₂[1][2]
Molecular Weight 221.23 g/mol [1][2]
Appearance White to off-white solidExpected
Melting Point 96-102 °C[1]
Purity ≥ 99%[1]
Expected Yield 70-90%Based on similar reactions

Spectroscopic Data:

Note: Experimentally obtained spectral data for this compound was not available in the searched resources. The following are expected spectral characteristics based on the chemical structure.

Technique Expected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the 4-fluorobenzoyl group (typically in the range of 7.0-7.5 ppm) and the aliphatic protons of the piperidin-4-one ring (typically in the range of 2.5-4.0 ppm).
¹³C NMR Signals for the carbonyl carbons (ketone and amide, >160 ppm), aromatic carbons, and aliphatic carbons of the piperidine ring.
IR (Infrared) Characteristic absorption bands for the ketone C=O stretch (around 1720 cm⁻¹), the amide C=O stretch (around 1640 cm⁻¹), and C-F bond vibrations.
MS (Mass Spec) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 221.23).

References

Application Note: Purification of 1-(4-Fluorobenzoyl)piperidin-4-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluorobenzoyl)piperidin-4-one is a key intermediate and versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceuticals such as analgesics, anti-inflammatory agents, and compounds for neuroscience research.[1] The purity of this intermediate is critical for the successful synthesis of subsequent active pharmaceutical ingredients (APIs). Column chromatography is a fundamental, reliable, and widely used technique for the purification of such organic compounds, separating the target molecule from unreacted starting materials, by-products, and other impurities.[2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

The purification is based on the principle of normal-phase adsorption chromatography. A glass column is packed with a polar stationary phase, typically silica gel.[2] The crude mixture is loaded onto the top of the column and eluted with a less polar mobile phase (a solvent or a mixture of solvents). Separation occurs as the components of the mixture travel down the column at different rates based on their polarity.[3] Non-polar compounds have weaker interactions with the silica gel and elute faster, while more polar compounds are retained longer. By carefully selecting the mobile phase, this compound can be effectively separated from impurities.

Experimental Protocol

This protocol details the materials, reagents, and step-by-step procedure for the purification.

1. Materials and Reagents

  • Stationary Phase: Silica gel (200-300 mesh)[4]

  • Crude Sample: Synthesized this compound

  • Solvents (HPLC Grade):

    • Petroleum Ether (or Hexane)

    • Ethyl Acetate

    • Dichloromethane (for sample loading, optional)

  • Equipment:

    • Glass chromatography column with stopcock

    • Separatory funnel (for solvent addition)

    • Round-bottom flasks

    • Beakers and Erlenmeyer flasks

    • Collection vessels (test tubes or flasks)

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm) for visualization[5]

    • Capillary tubes for spotting

    • Rotary evaporator

    • Cotton or glass wool

    • Sand (washed)

2. Preliminary TLC Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate using various solvent systems (e.g., different ratios of petroleum ether:ethyl acetate, such as 9:1, 4:1, 2:1).

  • Visualize the developed plate under a UV lamp.

  • The ideal solvent system is one that results in a retention factor (Rf) of approximately 0.3-0.4 for the target compound, this compound, and provides good separation from impurities.

3. Column Preparation (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 0.5 cm) of sand over the plug.[2]

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase. The amount of silica should be 30-50 times the weight of the crude sample.[2]

  • With the column stopcock open, pour the slurry into the column. Use a powder funnel to aid the transfer.

  • Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[2]

  • Allow the excess solvent to drain until the solvent level is just above the silica gel surface. Do not let the column run dry.

  • Add another thin layer (approx. 0.5 cm) of sand on top of the packed silica gel to protect the surface during sample and solvent addition.[2]

4. Sample Loading

  • Dissolve the crude this compound in the minimum possible volume of the mobile phase or a more polar solvent like dichloromethane.

  • Carefully apply the solution to the top of the column using a pipette, ensuring the sand layer is not disturbed.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.

  • Carefully add a small amount of fresh mobile phase, wash the sides of the column, and again allow the solvent level to drop to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded in a narrow band.

5. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase. A separatory funnel can be used as a solvent reservoir for continuous elution.

  • Open the stopcock to begin the elution process at a steady flow rate (a few drops per second).

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Monitor the separation by periodically collecting small spots from the column outlet with a capillary tube and analyzing them by TLC alongside a spot of the original crude mixture.

6. Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the fractions that show a single spot corresponding to the product's Rf value.

  • Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to yield the purified product.

  • Determine the weight and calculate the percentage yield. Assess the purity using analytical techniques such as HPLC, NMR, or melting point determination.

Data Presentation

The following table summarizes typical data expected from the purification process.

ParameterValueMethod of Determination
Crude Sample Weight 1.0 gGravimetric
Stationary Phase Silica Gel (200-300 mesh)-
Mobile Phase Petroleum Ether:Ethyl Acetate (4:1, v/v)TLC Analysis
TLC Rf of Product ~0.35TLC under UV (254 nm)
Purified Product Weight 0.82 gGravimetric
Yield 82%Calculation
Purity (Pre-column) ~85%HPLC / ¹H NMR
Purity (Post-column) >98%HPLC / ¹H NMR
Appearance White to off-white solidVisual Inspection

Visual Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

PurificationWorkflow start Crude this compound tlc 1. TLC Analysis (Determine optimal mobile phase, e.g., PE:EA 4:1) start->tlc Analyze packing 2. Column Packing (Silica gel slurry in mobile phase) tlc->packing Prepare loading 3. Sample Loading (Dissolve crude product and apply to column) packing->loading Load elution 4. Elution (Run mobile phase through the column) loading->elution Elute collection 5. Fraction Collection (Collect eluent in sequential tubes) elution->collection Collect monitoring 6. TLC Monitoring of Fractions collection->monitoring Analyze combine 7. Combine Pure Fractions monitoring->combine Identify & Pool waste Impure Fractions / Waste monitoring->waste Discard evaporation 8. Solvent Evaporation (Rotary Evaporator) combine->evaporation Isolate product Purified Product (>98% Purity) evaporation->product Obtain

Caption: Workflow for the purification of this compound.

References

Application Note: Analytical Characterization of 1-(4-Fluorobenzoyl)piperidin-4-one using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Fluorobenzoyl)piperidin-4-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and stability critical for drug development. The developed method is precise, accurate, and specific for the determination of this compound in the presence of its degradation products. This document provides detailed experimental protocols and method validation data in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a versatile building block in medicinal chemistry. The purity of this intermediate is crucial as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is essential for its characterization and quality control during the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of impurities in pharmaceutical substances.[1] This application note details a stability-indicating RP-HPLC method developed and validated for this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) was used for separation.

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, and water were used. Analytical grade phosphoric acid was used for mobile phase pH adjustment.

  • Reference Standard: A well-characterized reference standard of this compound with a purity of ≥99.5% was used.

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Protocols

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent (50:50 Water:Acetonitrile).

  • This yields a standard stock solution of approximately 100 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.

  • Accurately weigh a sample of this compound equivalent to 10 mg of the active substance.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[2][3][4][5] A sample solution of this compound (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 5 mL of sample solution was mixed with 5 mL of 0.1 N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 5 mL of sample solution was mixed with 5 mL of 0.1 N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 5 mL of sample solution was mixed with 5 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared as per the sample preparation protocol.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours. A sample was then prepared as per the sample preparation protocol.

A blank (diluent) and an unstressed sample solution were also analyzed for comparison.

Results and Discussion

The chromatographic conditions were optimized to achieve a good resolution between the main peak of this compound and its potential degradation products. A C18 column was chosen for its excellent performance in separating aromatic and moderately polar compounds.[6][7] A gradient elution with a mobile phase consisting of acidified water and acetonitrile provided sharp and symmetric peaks. The detection wavelength of 254 nm was selected based on the UV spectrum of this compound.

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[8][9]

Table 2: Summary of Method Validation Data

ParameterResultAcceptance Criteria
Specificity No interference from blank or degradation productsPeak purity > 0.999
Linearity (Range) 10 - 150 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9995-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.23%≤ 2.0%
Robustness RobustNo significant change in results

The forced degradation studies indicated that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, while it showed good stability against thermal and photolytic stress. The HPLC method was able to separate the main peak from all degradation products, demonstrating its stability-indicating capability.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl, 80°C, 2h)15.2%Two major degradation peaks observed.
Base Hydrolysis (0.1 N NaOH, 80°C, 2h)22.5%One major and two minor degradation peaks observed.
Oxidation (3% H₂O₂, RT, 24h)18.7%One major degradation peak observed.
Thermal (105°C, 48h)< 1.0%No significant degradation observed.
Photolytic (UV 254nm, 48h)< 1.0%No significant degradation observed.

Visualization of Experimental Workflow

HPLC_Workflow start Start prep_std Prepare Standard Solution (100 µg/mL) start->prep_std Reference Standard prep_sample Prepare Sample Solution (100 µg/mL) start->prep_sample Test Sample end End hplc_system HPLC System Setup (Column, Mobile Phase, Detector) prep_std->hplc_system forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->forced_degradation inject_samples Inject Samples (Standard, Sample, Degraded Samples) prep_sample->inject_samples forced_degradation->inject_samples hplc_system->inject_samples data_acq Data Acquisition (Chromatogram Recording) inject_samples->data_acq data_proc Data Processing (Peak Integration, Purity Analysis) data_acq->data_proc report Generate Report (Quantitative Results, Validation Data) data_proc->report report->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

A simple, accurate, precise, and stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method is suitable for the routine quality control and stability testing of this important pharmaceutical intermediate. The forced degradation studies confirmed the stability-indicating nature of the method, which can be effectively used to monitor the purity and stability of the compound.

References

Application Notes and Protocols: Synthesis of Neuroleptic Agents Using 1-(4-Fluorobenzoyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of neuroleptic agents, specifically focusing on the pathway to Risperidone, utilizing derivatives of 1-(4-Fluorobenzoyl)piperidin-4-one. The methodologies outlined are based on established chemical syntheses, offering a guide for laboratory-scale preparation and process development.

Introduction

This compound and its analogs are pivotal starting materials in the synthesis of a variety of neuroleptic agents. The piperidine scaffold is a common feature in many antipsychotic drugs due to its ability to interact with key receptors in the central nervous system, such as dopamine and serotonin receptors. This document details the synthetic route to Risperidone, a widely used atypical antipsychotic, from a protected piperidine precursor, highlighting the key chemical transformations involved.

Synthetic Pathway Overview

The synthesis of Risperidone from a piperidine precursor involves a multi-step process. The key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is synthesized and subsequently alkylated to yield the final product. The initial step involves a Friedel-Crafts acylation to introduce the 2,4-difluorobenzoyl moiety, followed by oximation and cyclization to form the benzisoxazole ring system.

Synthetic_Workflow A 1-Acetyl-4-piperidinecarbonyl chloride C (2,4-Difluorophenyl)(piperidin-4-yl)methanone A->C Friedel-Crafts Acylation (AlCl3) B 1,3-Difluorobenzene B->C D (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime C->D Oximation (Hydroxylamine HCl) E 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole D->E Cyclization (KOH) G Risperidone E->G N-Alkylation (Na2CO3, KI) F 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one F->G

Caption: Synthetic workflow for Risperidone.

Experimental Protocols

Step 1: Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone

This procedure outlines the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-acetyl-4-piperidinecarbonyl chloride, followed by deprotection.

Materials:

  • 1-Acetyl-4-piperidinecarbonyl chloride

  • 1,3-Difluorobenzene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 6 N Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a reaction vessel, suspend aluminum chloride in dichloromethane.

  • To this suspension, add 1-acetyl-4-piperidinecarbonyl chloride and 1,3-difluorobenzene.

  • Stir the reaction mixture at room temperature.

  • After the reaction is complete, pour the mixture into ice-water.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one.

  • To the crude product, add 6 N hydrochloric acid and reflux the mixture.

  • After hydrolysis, cool the reaction mixture and adjust the pH to basic with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone.

Step 2: Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride

This step involves the formation of an oxime from the ketone synthesized in the previous step.

Materials:

  • (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride

  • Hydroxylamine hydrochloride

  • Ethanol

  • N,N-diethylethanamine

Procedure:

  • Prepare a mixture of (2,4-difluorophenyl)(4-piperidinyl)methanone hydrochloride and hydroxylamine hydrochloride in ethanol.[1]

  • Stir the mixture at room temperature and add N,N-diethylethanamine.[1]

  • Reflux the reaction mixture for 3 hours.[1]

  • After cooling, the precipitated product, (2,4-difluorophenyl)(4-piperidinyl)methanone oxime, is collected by filtration and dried.[1]

Step 3: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

This protocol describes the cyclization of the oxime to form the benzisoxazole ring.

Materials:

  • (2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Anhydrous magnesium sulfate

  • Acetone

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve potassium hydroxide in methanol.

  • Add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the solution.

  • Heat the reaction mixture to reflux for approximately 2.5 hours.

  • Cool the mixture to room temperature and add anhydrous magnesium sulfate. Stir for about 1 hour.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Add acetone to the concentrate and stir at room temperature. Filter to remove any insoluble material.

  • Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate the product.

  • Collect the white solid by filtration and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Step 4: Synthesis of Risperidone

This final step involves the N-alkylation of the benzisoxazole intermediate.

Materials:

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile

  • Water

Procedure:

  • In a reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, anhydrous sodium carbonate, and a catalytic amount of potassium iodide in acetonitrile.

  • Stir and reflux the mixture for several hours (e.g., 32 hours).

  • After cooling, add water to the reaction mixture while stirring.

  • The separated solid product is stirred at a low temperature (e.g., 5°C) for 1 hour, then filtered and washed with water.

  • The crude Risperidone can be purified by crystallization from a suitable solvent like ethyl acetate.

Quantitative Data

StepProductStarting MaterialReagentsSolventYieldPurity
1 (2,4-Difluorophenyl)(piperidin-4-yl)methanone1-Acetyl-4-piperidinecarbonyl chloride, 1,3-DifluorobenzeneAlCl₃, HClDichloromethane--
2 (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime(2,4-Difluorophenyl)(piperidin-4-yl)methanoneHydroxylamine HCl, N,N-diethylethanamineEthanol~100%[1]-
3 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime HClKOH, HClMethanol, Acetone97.8%>99%
4 Risperidone6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl3-(2-Chloroethyl)-...-pyrimidin-4-one, Na₂CO₃, KIAcetonitrile81%-

Note: Yields and purity can vary based on reaction scale and purification methods.

Mechanism of Action: Signaling Pathways

Risperidone functions as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to be responsible for its efficacy in treating both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Dopamine D2 Receptor Antagonism

Neuroleptic agents like Risperidone block the D2 receptor, thereby inhibiting the downstream signaling cascade typically initiated by dopamine. This action in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.

D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Effect Cellular Effect (Reduced Excitability) DARPP32->Effect Risperidone Risperidone Risperidone->D2R Blocks

Caption: Risperidone blocks the D2 receptor.

Serotonin 5-HT2A Receptor Antagonism

Risperidone's antagonism of the 5-HT2A receptor is a key feature of its "atypical" profile. This action is thought to increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to its efficacy against negative symptoms and cognitive deficits.

5HT2A_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Risperidone Risperidone Risperidone->HT2AR Blocks

Caption: Risperidone blocks the 5-HT2A receptor.

References

Application of 1-(4-Fluorobenzoyl)piperidin-4-one in the Development of Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1-(4-Fluorobenzoyl)piperidin-4-one as a key chemical scaffold in the discovery and development of novel anti-inflammatory agents. While direct anti-inflammatory data for this compound is not extensively published, its structural motif is a cornerstone in the synthesis of potent anti-inflammatory compounds. This document outlines the rationale for its use, protocols for synthesizing derivatives, and methods for evaluating their anti-inflammatory efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The piperidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a 4-fluorobenzoyl group at the N1 position of the piperidine ring can enhance potency and modulate pharmacokinetic properties, making this compound a valuable starting material for the synthesis of new anti-inflammatory drug candidates.

Derivatives of the piperidin-4-one core have been shown to inhibit key inflammatory mediators and pathways. For instance, certain N-substituted 3,5-bis(benzylidene)piperidin-4-ones have demonstrated potent inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inflammatory enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models.

Rationale for Use in Anti-Inflammatory Drug Discovery

The this compound scaffold offers several advantages for the development of anti-inflammatory drugs:

  • Structural Versatility: The piperidin-4-one ring provides multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds with varying potencies and selectivities.

  • Proven Pharmacophore: The piperidin-4-one nucleus is present in numerous biologically active compounds, indicating its favorable interaction with various biological targets.

  • Modulation of Pro-inflammatory Pathways: Derivatives have been shown to suppress the production of key inflammatory mediators, including TNF-α, IL-6, IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

  • In Vivo Efficacy: Preclinical studies in animal models, such as the carrageenan-induced paw edema model in rats, have demonstrated the significant in vivo anti-inflammatory effects of piperidin-4-one derivatives.[1]

Key Signaling Pathways

The anti-inflammatory effects of piperidin-4-one derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of pro-inflammatory gene expression.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_active->ProInflammatory_Genes Induces Nucleus Nucleus Piperidinone Piperidin-4-one Derivatives Piperidinone->IKK Inhibits Synthesis_Workflow Start 1-(4-Fluorobenzoyl) piperidin-4-one Reaction Claisen-Schmidt Condensation Start->Reaction Reactant Aldehyde/Ketone + Base (e.g., NaOH) Reactant->Reaction Product Crude Product Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure Derivative Purification->FinalProduct Characterization Characterization (NMR, MS, IR) FinalProduct->Characterization

References

Application Notes and Protocols: 1-(4-Fluorobenzoyl)piperidin-4-one as a Precursor for Radioligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, representative protocol for the use of 1-(4-Fluorobenzoyl)piperidin-4-one as a precursor in the synthesis of radioligands for Positron Emission Tomography (PET) imaging. While direct literature on the radiosynthesis originating from this specific precursor is limited, this document outlines a plausible and scientifically grounded pathway for the synthesis of a novel PET radioligand targeting the sigma-1 receptor, a target of significant interest in oncology and neuropharmacology. The methodologies presented are adapted from established protocols for structurally related piperidine-based radiopharmaceuticals.

Introduction

The piperidin-4-one scaffold is a versatile intermediate in medicinal chemistry, known to be a component of various pharmacologically active compounds, including anticancer and antiviral agents. Its structure allows for modifications to enhance receptor interaction and biological activity. The presence of a fluorine atom in this compound offers advantages such as increased metabolic stability and lipophilicity, making it an attractive starting material for the development of novel therapeutics and imaging agents. Molecules with piperidine or piperazine substructures have demonstrated high binding affinity for the sigma-1 receptor (σ1R), which is overexpressed in a variety of cancers, making it a valuable target for diagnostic radiopharmaceuticals.

This document details a hypothetical, yet representative, multi-step synthesis and radiolabeling protocol to convert this compound into a potential PET tracer for imaging sigma-1 receptors.

Data Presentation: Quantitative Radiolabeling Parameters

The following table summarizes the anticipated quantitative data for the radiosynthesis of the hypothetical radioligand, [¹⁸F]FB-Pip-Bz. These values are based on typical results obtained for similar piperidine-based radiotracers targeting sigma receptors.

RadiotracerPrecursorLabeling MethodRadiochemical Yield (Decay Corrected)Radiochemical PuritySpecific ActivitySynthesis Time
[¹⁸F]FB-Pip-BzFB-Pip-Bz-NitroNucleophilic Aromatic Substitution (SNA r)4-10%>99%0.4-1.0 Ci/µmol~90 min

Experimental Protocols

This section provides a detailed, multi-step protocol for the synthesis of a radiolabeling precursor from this compound and its subsequent radiolabeling with Fluorine-18.

Part 1: Synthesis of the Radiolabeling Precursor: N-(1-(4-Fluorobenzoyl)piperidin-4-yl)-2-nitrobenzamide (FB-Pip-Bz-Nitro)

Objective: To synthesize a suitable precursor for [¹⁸F]-radiolabeling via nucleophilic aromatic substitution. This involves a reductive amination of the piperidin-4-one, followed by coupling with a nitro-activated aromatic ring.

Step 1a: Reductive Amination of this compound

  • Dissolve this compound (1 mmol) in 20 mL of methanol in a round-bottom flask.

  • Add ammonium acetate (10 mmol) and sodium cyanoborohydride (1.5 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by adding 10 mL of water.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-1-(4-fluorobenzoyl)piperidine.

Step 1b: Amide Coupling with 2-Nitrobenzoyl Chloride

  • Dissolve the crude 4-amino-1-(4-fluorobenzoyl)piperidine (1 mmol) in 15 mL of anhydrous dichloromethane and cool to 0 °C in an ice bath.

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.1 mmol) in 5 mL of anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final precursor, N-(1-(4-Fluorobenzoyl)piperidin-4-yl)-2-nitrobenzamide (FB-Pip-Bz-Nitro).

Part 2: Radiosynthesis of [¹⁸F]N-(1-(4-Fluorobenzoyl)piperidin-4-yl)-2-fluorobenzamide ([¹⁸F]FB-Pip-Bz)

Objective: To perform a nucleophilic aromatic substitution on the nitro-precursor with [¹⁸F]fluoride to synthesize the final radioligand.

  • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5 mg in 0.5 mL acetonitrile) and potassium carbonate (1 mg in 0.1 mL water).

  • Azeotropically dry the [¹⁸F]K/K₂₂₂ complex by heating under a stream of nitrogen at 110 °C. Repeat with additions of anhydrous acetonitrile (2 x 0.5 mL).

  • Dissolve the FB-Pip-Bz-Nitro precursor (2-3 mg) in 0.5 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

  • Heat the reaction mixture at 140 °C for 20 minutes.[1]

  • Cool the reaction mixture and dilute with 4 mL of water.

  • Purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).

  • Collect the fraction corresponding to the desired product, [¹⁸F]FB-Pip-Bz.

  • Formulate the collected fraction by removing the HPLC solvent under reduced pressure and redissolving the final product in a sterile saline solution for injection.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiosynthesis start This compound step1a Reductive Amination (NH4OAc, NaBH3CN) start->step1a intermediate 4-Amino-1-(4-fluorobenzoyl)piperidine step1a->intermediate step1b Amide Coupling (2-Nitrobenzoyl Chloride, Et3N) intermediate->step1b precursor FB-Pip-Bz-Nitro Precursor step1b->precursor radiolabeling Nucleophilic Aromatic Substitution (DMSO, 140°C) precursor->radiolabeling f18 [¹⁸F]Fluoride f18->radiolabeling purification HPLC Purification radiolabeling->purification final_product [¹⁸F]FB-Pip-Bz purification->final_product G cluster_1 Sigma-1 Receptor Activation cluster_2 Downstream Effects ER_Stress ER Stress BiP BiP/GRP78 ER_Stress->BiP dissociates Oxidative_Stress Oxidative Stress Oxidative_Stress->BiP Sigma1R Sigma-1 Receptor (σ1R) (ER Membrane) Sigma1R_Active Active σ1R Chaperone Sigma1R->Sigma1R_Active translocates Ligand [¹⁸F]FB-Pip-Bz Ligand->Sigma1R binds BiP->Sigma1R association IP3R IP3 Receptor Sigma1R_Active->IP3R Ion_Channels Ion Channel Regulation Sigma1R_Active->Ion_Channels Ca_Signaling Ca²⁺ Signaling Modulation IP3R->Ca_Signaling Neuronal_Survival Neuronal Survival Ca_Signaling->Neuronal_Survival Cell_Proliferation Tumor Cell Proliferation Ca_Signaling->Cell_Proliferation Ion_Channels->Neuronal_Survival

References

Application Notes and Protocols: High-Throughput Screening of 1-(4-Fluorobenzoyl)piperidin-4-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) campaigns utilizing chemical libraries derived from the 1-(4-Fluorobenzoyl)piperidin-4-one scaffold. This versatile chemical framework is a key starting point for the discovery of novel modulators of various biological targets, including kinases and G-protein coupled receptors (GPCRs).

Introduction

The this compound core structure is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including oncology, inflammation, and central nervous system disorders. The fluorobenzoyl group can participate in various interactions with protein targets, while the piperidin-4-one moiety provides a versatile anchor for further chemical modifications, allowing for the creation of diverse and complex chemical libraries. This document outlines the application of these libraries in HTS for the identification of novel bioactive compounds.

Data Presentation: Summary of a Hypothetical HTS Campaign

The following tables summarize representative data from a hypothetical high-throughput screen of a 10,000-compound library based on the this compound scaffold against a generic protein kinase and a GPCR.

Table 1: Summary of Primary High-Throughput Screen

ParameterKinase AssayGPCR Assay
Library Size 10,00010,000
Screening Concentration 10 µM10 µM
Assay Format 384-well384-well
Detection Method Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Calcium Flux (FLIPR)
Primary Hit Rate (%) 1.2%0.8%
Number of Primary Hits 12080
Z'-factor 0.780.85

Table 2: Hit Confirmation and Potency Determination

Assay StageKinase AssayGPCR Assay
Number of Confirmed Hits 8555
Confirmation Rate (%) 70.8%68.8%
Number of Potent Hits (IC50/EC50 < 1 µM) 158
Most Potent Hit (IC50/EC50) 85 nM120 nM

Experimental Protocols

Protocol 1: High-Throughput Screening for Protein Kinase Inhibitors

This protocol describes a TR-FRET-based biochemical assay for the identification of inhibitors of a target protein kinase.

Materials:

  • This compound library compounds (10 mM in DMSO)

  • Recombinant protein kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM stock) into the assay plate. For controls, dispense DMSO.

  • Enzyme Addition: Add 5 µL of the protein kinase solution (2X final concentration) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate peptide and ATP (2X final concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mix containing the Europium-labeled antibody and SA-APC.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to determine the extent of substrate phosphorylation.

Protocol 2: Cell-Based HTS for GPCR Modulators

This protocol outlines a calcium flux assay using a Fluorometric Imaging Plate Reader (FLIPR) to identify modulators of a target GPCR expressed in a stable cell line.

Materials:

  • This compound library compounds (10 mM in DMSO)

  • Host cell line stably expressing the target GPCR (e.g., HEK293 or CHO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed the cells into the 384-well plates at an appropriate density and grow overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the assay plate to the FLIPR instrument. The instrument will add the library compounds to the wells.

  • Signal Measurement (Agonist Mode): Immediately after compound addition, the FLIPR instrument measures the fluorescent signal over time to detect an agonist-induced calcium response.

  • Ligand Addition (Antagonist Mode): For antagonist screening, after a brief incubation with the library compound, a known agonist of the GPCR is added by the FLIPR.

  • Signal Measurement (Antagonist Mode): The fluorescent signal is measured to determine if the library compound inhibits the agonist-induced calcium response.

  • Data Analysis: The change in fluorescence intensity is used to identify compounds that modulate GPCR activity.

Mandatory Visualizations

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up Library This compound Library (10,000 compounds) Plate Assay-Ready Plates (384-well format) Library->Plate HTS High-Throughput Screen (e.g., TR-FRET or Calcium Flux) Plate->HTS Data Raw Data Acquisition HTS->Data Analysis Normalization & Z'-factor Calculation Data->Analysis Hit_Selection Primary Hit Identification (Threshold-based) Analysis->Hit_Selection Confirmation Hit Confirmation Screen Hit_Selection->Confirmation Dose_Response IC50/EC50 Determination Confirmation->Dose_Response SAR Structure-Activity Relationship Studies Dose_Response->SAR

Caption: High-Throughput Screening Workflow.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Inhibitor This compound Derivative (Hit Compound) Inhibitor->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: MAPK/ERK Signaling Pathway Inhibition.

Application Notes & Protocols: Synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one Derivatives for Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[1][2] Specifically, the 1-(4-fluorobenzoyl)piperidin-4-one core represents a versatile starting point for the synthesis of novel bioactive molecules.[3] The fluorobenzoyl group can engage in specific interactions with biological targets, and the fluorine atom can enhance metabolic stability and bioavailability.[3] The piperidin-4-one moiety provides a convenient chemical handle for further derivatization to explore structure-activity relationships (SAR).[4]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, kinase inhibitors have become a major class of therapeutic agents. This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation as potential kinase inhibitors. The methodologies outlined are intended to guide researchers in the development of novel therapeutic candidates.

Synthesis Workflow

The overall synthetic strategy involves a two-stage process: first, the synthesis of the core scaffold, followed by diversification through modification of the 4-oxo group.

G cluster_synthesis Stage 1: Core Scaffold Synthesis cluster_derivatization Stage 2: Derivative Synthesis start Starting Materials (Piperidin-4-one, 4-Fluorobenzoyl chloride) acylation Acylation Reaction start->acylation workup1 Aqueous Workup & Extraction acylation->workup1 purify1 Purification (Column Chromatography) workup1->purify1 core Core Scaffold: This compound purify1->core reductive_amination Reductive Amination core->reductive_amination amine Primary/Secondary Amine (R1R2NH) amine->reductive_amination workup2 Aqueous Workup & Extraction reductive_amination->workup2 purify2 Purification & Characterization (NMR, HRMS) workup2->purify2 final_product Final Derivative Library purify2->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the N-acylation of piperidin-4-one hydrochloride with 4-fluorobenzoyl chloride.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Suspend piperidin-4-one hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and act as a base. Stir for 15-20 minutes.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 16-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterize the final product using NMR (¹H, ¹³C) and mass spectrometry. The product should be stored at 0-8°C.[3]

Protocol 2: Synthesis of 4-Amino-1-(4-fluorobenzoyl)piperidine Derivatives

This protocol details the synthesis of a library of derivatives via reductive amination of the ketone in the core scaffold.[7]

Materials:

  • This compound (from Protocol 1)

  • A diverse set of primary or secondary amines (R¹R²NH) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[7]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or DCE in a round-bottom flask.

  • Add the desired amine (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture.[7] Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the resulting crude amine derivative by column chromatography or preparative HPLC to obtain the final product.

  • Characterize each derivative by NMR and HRMS.

Application in Kinase Inhibition

Derivatives based on the this compound scaffold can be screened against a panel of protein kinases to identify novel inhibitors. The piperidine core serves as a central scaffold to orient substituents towards key interaction points within the ATP-binding pocket of kinases.[8][9] For example, related piperidine-containing compounds have shown potent inhibitory activity against kinases in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[8][10][11]

PI3K/AKT/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) Target Kinase PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Survival Proliferation Metabolism mTORC1->Downstream Inhibitor Piperidin-4-one Derivative Inhibitor->AKT Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway highlighting AKT as a therapeutic target.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activities of representative piperidine-containing compounds against various kinases, demonstrating the potential of this chemical class. The data is compiled from published literature and serves as a reference for the expected potency range.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell Line (GI₅₀/IC₅₀)Reference
10h AKT124.3PC-3 (3.7 µM)[8]
CHMFL-ABL/KIT-155 ABL46K562 (CML)[9]
c-KIT75GIST-T1[9]
Compound 26 mTOR5000-[11]
Compound 19a Pim-3< 100MOLM-13 (AML)[6]
BIBF 1120 VEGFR, PDGFR, FGFR< 100-[12]

Biological Evaluation Workflow

A streamlined workflow is essential to efficiently evaluate the synthesized compounds and identify promising leads.[11]

G synthesis Compound Library Synthesis primary_screen Primary Screen: Biochemical Kinase Assay (e.g., AlphaScreen) synthesis->primary_screen dose_response Dose-Response: Determine IC₅₀ Values primary_screen->dose_response cellular_assay Secondary Screen: Cellular Proliferation Assay (e.g., MTT Assay) dose_response->cellular_assay Active Compounds selectivity Selectivity Profiling (Kinome Scan) cellular_assay->selectivity lead_id Hit-to-Lead Optimization (SAR Studies) selectivity->lead_id in_vivo In Vivo Studies (Xenograft Models) lead_id->in_vivo

Caption: Drug discovery workflow from compound synthesis to in vivo evaluation.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for determining the IC₅₀ value of a compound against a target kinase using a commercially available assay system (e.g., LanthaScreen™, Kinase-Glo®, AlphaScreen™).[11][13]

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the compound to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • In a microplate (e.g., 384-well), add the kinase, the appropriate substrate (e.g., a peptide), and ATP at its Kₘ concentration.

  • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the recommended temperature (e.g., room temperature or 30 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Read the signal (e.g., fluorescence, luminescence, or TR-FRET) on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the proliferation and viability of cancer cell lines.[8]

Procedure:

  • Seed cancer cells (e.g., PC-3, K562, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

References

Application Notes and Protocols: Combinatorial Synthesis of a 1-(4-Fluorobenzoyl)piperidin-4-one-based Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, derivatives of piperidin-4-one have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3][4][5] The 1-(4-Fluorobenzoyl)piperidin-4-one core, in particular, offers a versatile starting point for the generation of diverse chemical libraries for drug discovery.

Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large numbers of structurally related compounds.[1][6] Among the various multicomponent reactions (MCRs) utilized in combinatorial synthesis, the Ugi four-component reaction (U-4CR) stands out for its efficiency and convergence, allowing for the creation of complex molecules in a single step from simple starting materials.[7][8][9]

These application notes provide a detailed protocol for the combinatorial synthesis of a diverse library of compounds based on the this compound scaffold using the Ugi four-component reaction. The protocol is designed for researchers in drug discovery and medicinal chemistry seeking to generate novel chemical entities for high-throughput screening.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be achieved through the acylation of piperidin-4-one.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • Piperidin-4-one hydrochloride

    • 4-Fluorobenzoyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a stirred suspension of piperidin-4-one hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Combinatorial Library Synthesis via Ugi Four-Component Reaction

The synthesized this compound serves as the ketone component in a Ugi four-component reaction. By varying the amine, carboxylic acid, and isocyanide components, a diverse library of compounds can be generated.

Experimental Protocol: Combinatorial Synthesis

This protocol is designed for parallel synthesis in a 96-well plate format.

  • Stock Solutions:

    • Prepare a 0.5 M solution of this compound in methanol.

    • Prepare 0.5 M solutions of a diverse set of primary amines in methanol.

    • Prepare 0.5 M solutions of a diverse set of carboxylic acids in methanol.

    • Prepare 0.5 M solutions of a diverse set of isocyanides in methanol.

  • Reaction Setup (per well):

    • To each well of a 96-well plate, add the this compound solution (100 µL, 0.05 mmol).

    • Add a unique amine solution (100 µL, 0.05 mmol) to each well according to the library design.

    • Add a unique carboxylic acid solution (100 µL, 0.05 mmol) to each well.

    • Finally, add a unique isocyanide solution (100 µL, 0.05 mmol) to each well.

  • Reaction Conditions:

    • Seal the 96-well plate.

    • Shake the plate at room temperature for 48-72 hours.

    • Monitor the progress of a representative reaction by LC-MS.

  • Work-up and Purification:

    • Upon completion, evaporate the solvent from each well under a stream of nitrogen.

    • Redissolve the residue in a suitable solvent mixture (e.g., DMSO/water).

    • Purify the library members using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesized library.

Table 1: Representative Library Components

ComponentR¹ Group (Amine)R² Group (Carboxylic Acid)R³ Group (Isocyanide)
A1 BenzylamineAcetic Acidtert-Butyl isocyanide
A2 4-MethoxybenzylaminePropionic AcidCyclohexyl isocyanide
A3 2-PhenylethylamineBenzoic AcidBenzyl isocyanide
B1 BenzylaminePropionic AcidCyclohexyl isocyanide
B2 4-MethoxybenzylamineBenzoic AcidBenzyl isocyanide
B3 2-PhenylethylamineAcetic Acidtert-Butyl isocyanide
C1 BenzylamineBenzoic Acidtert-Butyl isocyanide
C2 4-MethoxybenzylamineAcetic AcidCyclohexyl isocyanide
C3 2-PhenylethylaminePropionic AcidBenzyl isocyanide

Table 2: Yields and Purity of a Representative Set of Library Compounds

Compound IDMolecular FormulaCalculated Mass (Da)Observed Mass (Da) [M+H]⁺Yield (%)Purity (%)
Lib-A1 C₂₇H₃₄FN₃O₃483.58484.365>95
Lib-A2 C₃₂H₄₂FN₃O₄567.69568.362>95
Lib-A3 C₃₃H₃₈FN₃O₃559.67560.368>95
Lib-B1 C₃₁H₄₀FN₃O₃537.66538.371>95
Lib-B2 C₃₄H₃₈FN₃O₄587.68588.364>95
Lib-B3 C₂₈H₃₆FN₃O₃497.60498.369>95
Lib-C1 C₃₀H₃₂FN₃O₃517.60518.375>95
Lib-C2 C₃₀H₃₈FN₃O₄539.64540.366>95
Lib-C3 C₃₃H₃₈FN₃O₃559.67560.370>95

Visualizations

Combinatorial Synthesis Workflow

Combinatorial_Synthesis_Workflow Core 1-(4-Fluorobenzoyl) piperidin-4-one Ugi Ugi 4-Component Reaction Core->Ugi Amine Amine (R¹-NH₂) Amine->Ugi Acid Carboxylic Acid (R²-COOH) Acid->Ugi Isocyanide Isocyanide (R³-NC) Isocyanide->Ugi Library Diverse Compound Library Ugi->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit

Caption: Workflow for the combinatorial synthesis and screening of the piperidin-4-one based library.

Potential Signaling Pathway Involvement: Sigma-1 Receptor Modulation

Piperidine-containing compounds have been identified as ligands for the Sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in various cellular processes and diseases.[10] The synthesized library could be screened for S1R activity, with potential downstream effects on cellular signaling.

Sigma_1_Receptor_Pathway Ligand Library Compound (S1R Ligand) S1R Sigma-1 Receptor (S1R) Ligand->S1R Binds to IP3R IP₃ Receptor S1R->IP3R Stabilizes Ca_release Ca²⁺ Release from ER IP3R->Ca_release Regulates Mitochondria Mitochondria Ca_release->Mitochondria Impacts Cell_Signaling Modulation of Cellular Signaling Mitochondria->Cell_Signaling Cell_Survival Cell Survival Cell_Signaling->Cell_Survival Apoptosis Apoptosis Cell_Signaling->Apoptosis

Caption: A potential signaling pathway involving the Sigma-1 Receptor, a target for piperidine-based compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride, a reaction typically performed under Schotten-Baumann conditions.[1][2][3][4]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Hydrolysis of 4-Fluorobenzoyl Chloride: This is a common side reaction where water in the reaction mixture degrades the acylating agent.[5]- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. If not available, consider fresh distillation. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5]
2. Inactive Piperidin-4-one: The starting amine may be of poor quality or degraded.- Use a fresh bottle of piperidin-4-one or its hydrochloride salt. - If using the hydrochloride salt, ensure complete neutralization to the free amine before adding the acylating agent.
3. Inappropriate Base: The chosen base may be too weak to effectively neutralize the HCl byproduct, leading to the protonation of the piperidin-4-one and halting the reaction.[2][3]- Use a suitable organic base like triethylamine or pyridine, or an inorganic base such as sodium hydroxide or potassium carbonate.[6] - A biphasic system with an aqueous solution of a base like sodium hydroxide is a classic Schotten-Baumann condition that can be effective.[1][4]
4. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures.- For many Schotten-Baumann reactions, dropwise addition of the acyl chloride at 0°C followed by stirring at room temperature is effective.[5] - Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Presence of Multiple Spots on TLC 1. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials.- Increase the reaction time and continue to monitor by TLC. - Consider a moderate increase in temperature if the reaction is sluggish at room temperature.
2. Formation of Byproducts: The primary byproduct is often 4-fluorobenzoic acid from the hydrolysis of 4-fluorobenzoyl chloride.[5] Other side reactions may also occur.- During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like 4-fluorobenzoic acid. - Purify the crude product using column chromatography or recrystallization to isolate the desired product.
Difficulty in Product Purification 1. Ineffective Recrystallization: The chosen solvent system may not be optimal for crystallization.- Experiment with different solvent systems. Common choices for piperidin-4-one derivatives include ethanol, methanol, ethyl acetate/hexane, or mixtures like methanol-chloroform.[7] - Ensure the crude product is dissolved in a minimal amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals.
2. Poor Separation in Column Chromatography: The eluent system may not be providing adequate separation of the product from impurities.- Use TLC to determine an optimal solvent system for column chromatography. A good starting point for N-aroyl piperidones is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. - A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Residual solvent or byproducts can prevent crystallization.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Re-purify the product using column chromatography to remove impurities that may be inhibiting crystallization.
2. Product is Naturally an Oil or Low-Melting Solid: The pure product may not be a high-melting crystalline solid at room temperature.- Confirm the expected physical state of the product from literature sources if available. - If the product is an oil, purification by column chromatography is the preferred method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically a nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions. The reaction proceeds via the following steps:

  • The lone pair of electrons on the nitrogen atom of piperidin-4-one attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.

  • This forms a tetrahedral intermediate.

  • The intermediate then collapses, expelling the chloride ion as a leaving group.

  • A base present in the reaction mixture neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion.[1][3][6]

Q2: Which starting material for piperidin-4-one should I use: the free base or the hydrochloride salt?

A2: Both can be used. If you use piperidin-4-one hydrochloride salt, you will need to add at least two equivalents of base: one to neutralize the hydrochloride salt to form the free amine in situ, and a second to neutralize the HCl generated during the acylation reaction. Using the free base requires only one equivalent of base for the reaction itself.

Q3: What are some suitable solvents for this reaction?

A3: A variety of aprotic solvents can be used. Dichloromethane (DCM) and 1,2-dichloroethane are commonly employed.[8] Other options include tetrahydrofuran (THF), diethyl ether, and acetonitrile. For classic Schotten-Baumann conditions, a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and water is used.[1][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You should spot the starting material (piperidin-4-one), the co-reactant (4-fluorobenzoyl chloride, though it may hydrolyze on the plate), and the reaction mixture on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. A suitable eluent system for TLC might be a mixture of ethyl acetate and hexanes.

Q5: What is the best way to purify the final product?

A5: The purification method depends on the nature of the product and the impurities.

  • Recrystallization: If the product is a solid, recrystallization is a good option. Suitable solvents can include ethanol, methanol, or a mixture of a polar and a non-polar solvent like ethyl acetate/hexanes.[7]

  • Column Chromatography: This is a more general method that can be used for both solid and oily products. A silica gel column with an eluent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes) is commonly used.

Q6: What are the expected yields for this reaction?

A6: Yields can vary significantly depending on the specific reaction conditions, the purity of the reagents, and the efficiency of the workup and purification. With optimized conditions, yields for Schotten-Baumann reactions are often good to excellent, potentially exceeding 80%. However, without specific literature data for this exact compound, it is difficult to provide a precise expected yield.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on typical Schotten-Baumann reaction conditions. Optimization may be required.

Materials:

  • Piperidin-4-one (or its hydrochloride salt)

  • 4-Fluorobenzoyl chloride

  • Triethylamine (or another suitable base like potassium carbonate or aqueous sodium hydroxide)

  • Anhydrous dichloromethane (DCM) (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes, ethanol)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidin-4-one (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. If using piperidin-4-one hydrochloride, use 2.2 equivalents of triethylamine.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by either recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Piperidin-4-one & Base in Anhydrous DCM cool Cool to 0°C start->cool add Add 4-Fluorobenzoyl Chloride Solution cool->add react Stir at Room Temperature (6-24h) add->react quench Quench with NaHCO3 (aq) react->quench TLC Monitoring extract Separate Organic Layer quench->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify recrystallize Recrystallization purify->recrystallize column Column Chromatography purify->column end_product Pure this compound recrystallize->end_product column->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Product Yield hydrolysis Hydrolysis of 4-Fluorobenzoyl Chloride? start->hydrolysis amine_quality Poor Quality Piperidin-4-one? start->amine_quality base_issue Incorrect Base or Amount? start->base_issue temp_issue Suboptimal Temperature? start->temp_issue use_anhydrous Use Anhydrous Conditions & Inert Atmosphere hydrolysis->use_anhydrous fresh_amine Use Fresh/Pure Starting Material amine_quality->fresh_amine optimize_base Select Appropriate Base & Stoichiometry base_issue->optimize_base optimize_temp Adjust Temperature & Monitor with TLC temp_issue->optimize_temp

References

Technical Support Center: Synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and effective method for synthesizing this compound is the Schotten-Baumann reaction. This involves the N-acylation of piperidin-4-one, typically used as its hydrochloride salt, with 4-fluorobenzoyl chloride in the presence of a base. The reaction is usually performed in a two-phase solvent system (e.g., dichloromethane and water) to neutralize the hydrochloric acid byproduct.

Q2: I am observing multiple spots on my TLC after the reaction. What are the likely byproducts?

Several byproducts can form during the synthesis. The most common ones include:

  • Unreacted Piperidin-4-one: Incomplete reaction can leave starting material.

  • 4-Fluorobenzoic Acid: Hydrolysis of the 4-fluorobenzoyl chloride reactant.

  • Di-acylated Piperidin-4-one Analogs (if primary amine impurities are present): While piperidin-4-one is a secondary amine, impurities with primary amine functionalities could lead to di-acylation.

  • O-acylated Byproduct: Under certain basic conditions, the enolate of the piperidin-4-one can be acylated on the oxygen atom, leading to an enol ester.

Q3: My NMR spectrum looks complex, with more peaks than expected. Is my product impure?

While impurities are possible, the complexity in the NMR spectrum of N-acyl piperidines is often due to the presence of rotamers . The partial double-bond character of the amide bond restricts rotation, leading to two distinct conformations (rotamers) that are observable on the NMR timescale at room temperature. This can result in a doubling or broadening of signals for the protons and carbons near the amide bond. To confirm the presence of rotamers, you can perform variable temperature (VT) NMR. As the temperature increases, the rate of interconversion between rotamers also increases, causing the distinct signals to broaden and eventually coalesce into single, averaged signals.

Q4: How can I purify the final product?

The most common methods for purifying this compound are:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can effectively remove most impurities.

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from closely related byproducts. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically used.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 4-fluorobenzoyl chloride (hydrolyzed).2. Insufficient base to neutralize HCl and deprotonate the piperidinium salt.3. Low reaction temperature or short reaction time.1. Use fresh or properly stored 4-fluorobenzoyl chloride.2. Ensure at least two equivalents of base are used relative to the piperidin-4-one hydrochloride.3. Allow the reaction to stir at room temperature for several hours or gently warm if necessary. Monitor by TLC.
Presence of Unreacted Piperidin-4-one 1. Insufficient 4-fluorobenzoyl chloride.2. Inefficient stirring in a biphasic system.1. Use a slight excess (1.1-1.2 equivalents) of 4-fluorobenzoyl chloride.2. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.
Significant Amount of 4-Fluorobenzoic Acid Byproduct 1. 4-fluorobenzoyl chloride was added too quickly, leading to hydrolysis.2. Presence of excess water in the reaction.1. Add the 4-fluorobenzoyl chloride dropwise to the reaction mixture.2. Use anhydrous organic solvents. An aqueous basic solution is necessary, but minimize excess water.
Formation of an O-acylated Byproduct The use of a very strong base or non-optimal reaction conditions can favor the formation of the enolate, which can then be O-acylated.1. Use a milder base like sodium bicarbonate or triethylamine.2. Maintain a controlled temperature, typically starting at 0°C and allowing it to warm to room temperature.
Difficulty in Isolating the Product from the Aqueous Layer The product may have some water solubility, or an emulsion may have formed.1. Extract the aqueous layer multiple times with the organic solvent (e.g., 3x with dichloromethane or ethyl acetate).2. To break emulsions, add a small amount of brine to the separatory funnel.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on standard Schotten-Baumann conditions.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluorobenzoyl chloride

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq) and dissolve it in water.

  • Add dichloromethane to create a biphasic system.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) to the mixture with vigorous stirring.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in dichloromethane to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Piperidin-4-one HCl E Schotten-Baumann Acylation (0°C to RT, 4-6h) A->E B 4-Fluorobenzoyl Chloride B->E C Base (e.g., NaHCO3) C->E D Solvent (DCM/Water) D->E F Liquid-Liquid Extraction E->F G Washing (aq. NaHCO3, Brine) F->G H Drying (Na2SO4) G->H I Solvent Evaporation H->I J Crude Product I->J K Recrystallization or Column Chromatography J->K L Pure this compound K->L

Caption: A flowchart of the synthesis and purification process.

Potential Byproduct Formation Pathways

G Potential Byproduct Formation Pathways cluster_main Main Reaction cluster_side Side Reactions P4P Piperidin-4-one Product This compound P4P->Product N-Acylation Enolate Piperidin-4-one Enolate P4P->Enolate Deprotonation FBC 4-Fluorobenzoyl Chloride FBC->Product FBA 4-Fluorobenzoic Acid FBC->FBA Hydrolysis O_Acyl O-acylated Byproduct FBC->O_Acyl H2O Water (Hydrolysis) H2O->FBA Enolate->O_Acyl O-Acylation

Caption: Formation of the main product and common byproducts.

Technical Support Center: Synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Fluorobenzoyl)piperidin-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This reaction typically employs a base to neutralize the hydrochloric acid byproduct and is conducted in an inert solvent.

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are piperidin-4-one (or its hydrochloride salt) and 4-fluorobenzoyl chloride. A base, such as triethylamine or pyridine, and an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) are also required.

Q3: Why is a base necessary in this reaction?

A3: The N-acylation reaction produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine, is crucial to neutralize the HCl. Without a base, the HCl would protonate the starting piperidin-4-one, rendering it non-nucleophilic and halting the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (piperidin-4-one and 4-fluorobenzoyl chloride). The reaction is considered complete upon the consumption of the limiting reagent (usually piperidin-4-one).

Q5: What are the typical yields for this synthesis?

A5: While yields can vary depending on the specific conditions, analogous N-acylation reactions of piperazine derivatives with substituted benzoyl chlorides have reported yields in the range of 73-90%.[1][2] Optimization of reaction parameters is key to achieving high yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive piperidin-4-one (protonated).2. Decomposed 4-fluorobenzoyl chloride.3. Insufficient base.4. Low reaction temperature.1. If using piperidin-4-one hydrochloride, ensure sufficient base (at least 2 equivalents) is used to both neutralize the HCl salt and the HCl byproduct.2. Use freshly opened or properly stored 4-fluorobenzoyl chloride. It is sensitive to moisture.3. Add at least 1.1 equivalents of base (e.g., triethylamine) for free piperidin-4-one, and 2.1 equivalents for the hydrochloride salt.4. While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature and stirring for several hours is typically necessary for completion.
Presence of Unreacted Piperidin-4-one 1. Insufficient 4-fluorobenzoyl chloride.2. Incomplete reaction.1. Use a slight excess (1.05-1.1 equivalents) of 4-fluorobenzoyl chloride.2. Increase the reaction time and/or temperature (e.g., stir overnight at room temperature).
Formation of a White Precipitate During Reaction This is often the hydrochloride salt of the base (e.g., triethylammonium chloride) and is a normal observation indicating the reaction is proceeding.No action is typically needed. This salt is usually removed during the work-up procedure by filtration or aqueous extraction.
Product is an Oil Instead of a Solid The product may contain residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography may be necessary.
Difficult Purification The product may be contaminated with unreacted starting materials or byproducts.Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on analogous N-acylation procedures and may require optimization for specific laboratory conditions.

Materials:

  • Piperidin-4-one (or piperidin-4-one hydrochloride)

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidin-4-one (1.0 equivalent) in anhydrous DCM. If using piperidin-4-one hydrochloride, use 2.2 equivalents of triethylamine; otherwise, use 1.2 equivalents.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred piperidin-4-one solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate, and wash the precipitate with a small amount of DCM.

    • Alternatively, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.

Data Presentation

Table 1: Effect of Base and Solvent on Yield in Analogous N-Acylation Reactions

Acylating AgentAmineBaseSolventYield (%)Reference
Substituted Benzoyl Chlorides1-(4-chlorobenzhydryl)piperazineTriethylamineDichloromethane73-90[1][2]
4-Chlorobenzoyl chloride4-AminomethylpiperidineTriethylamineEthyl methyl ketoneNot specified[3]
2,4-Difluorobenzoyl chloridePiperazine(Excess Piperazine)Chloroform66 (mono-acylated)[4]

Note: The data presented is for analogous reactions and serves as a guideline. Actual yields for the synthesis of this compound may vary.

Visualizations

experimental_workflow start Start setup Reaction Setup: - Piperidin-4-one - Triethylamine - Anhydrous DCM start->setup cool Cool to 0 °C setup->cool add Slowly add 4-Fluorobenzoyl Chloride cool->add react Stir at 0 °C (30 min), then RT (4-12h) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up: - Wash with HCl, NaHCO3, Brine monitor->workup Complete dry Dry with MgSO4 & Concentrate workup->dry purify Purification: - Recrystallization or - Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_reagents Check Reagent Quality - Moisture sensitive? - Purity? start->check_reagents check_base Verify Base Stoichiometry - 1.2 eq for free base - 2.2 eq for HCl salt start->check_base check_conditions Review Reaction Conditions - Temperature? - Reaction time? start->check_conditions optimize_workup Optimize Work-up & Purification - Minimize product loss start->optimize_workup solution1 Use fresh/anhydrous reagents. check_reagents->solution1 solution2 Adjust base equivalents. check_base->solution2 solution3 Increase reaction time/temp. check_conditions->solution3 solution4 Refine extraction/recrystallization. optimize_workup->solution4

Caption: Troubleshooting guide for low yield in the synthesis.

References

Troubleshooting guide for the purification of 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-(4-Fluorobenzoyl)piperidin-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities originate from the starting materials and potential side reactions during the acylation of piperidin-4-one. These can include:

  • Unreacted Piperidin-4-one: A starting material that did not react.

  • Unreacted 4-Fluorobenzoyl Chloride: The acylating agent, which can also hydrolyze to 4-fluorobenzoic acid.

  • Diacylated Piperidin-4-one: A potential byproduct where two molecules of 4-fluorobenzoyl chloride have reacted with piperidin-4-one.

  • Hydrolysis Products: If the reaction or workup is performed under non-neutral pH conditions, the amide bond of the product can be susceptible to hydrolysis, reverting to piperidin-4-one and 4-fluorobenzoic acid.

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indicator of impurities. The expected melting point for pure this compound is in the range of 96-102 °C.[1] The presence of residual solvents or any of the impurities mentioned in Q1 can lead to this observation. Further purification by recrystallization or column chromatography is recommended.

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved compound separates as a liquid instead of forming a crystalline solid upon cooling.[2][3] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.[4][5]

Here are some solutions:

  • Add more solvent: The most common cause is a supersaturated solution. Reheat the mixture to dissolve the oil, then add more of the hot solvent to decrease the concentration before allowing it to cool slowly.[5]

  • Change the solvent system: A single solvent may not be ideal. Try a binary solvent system where the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "bad" solvent until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly. Common solvent pairs for similar compounds include ethanol/water and ethyl acetate/hexanes.[6][7]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q4: I am seeing streaks on my TLC plate after column chromatography. What is causing this?

A4: Streaking on a TLC plate during column chromatography often indicates that the compound is interacting too strongly with the stationary phase (silica gel). Given that this compound contains a basic piperidine nitrogen, it can interact with the acidic silica gel, leading to poor separation and tailing.

To mitigate this:

  • Deactivate the silica gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in the chosen eluent and adding a small amount (1-2%) of a volatile base like triethylamine.

  • Optimize the mobile phase: Adding a small percentage of a more polar solvent or a base to the mobile phase can help to reduce the strong interaction between your compound and the silica gel.

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the purification of this compound.

Diagram: Troubleshooting Purification Workflow

Troubleshooting Purification Workflow Troubleshooting Purification of this compound start Crude Product purity_check Assess Purity (TLC, Melting Point) start->purity_check low_purity Low Purity / Multiple Spots purity_check->low_purity high_purity High Purity / Single Spot purity_check->high_purity column_chrom Column Chromatography low_purity->column_chrom Significant Impurities recrystallization Recrystallization high_purity->recrystallization Minor Impurities column_chrom->recrystallization oiling_out Issue: Oiling Out recrystallization->oiling_out Problem no_crystals Issue: No Crystals Form recrystallization->no_crystals Problem colored_product Issue: Colored Product recrystallization->colored_product Problem pure_product Pure Product (Purity ≥ 99%, MP: 96-102 °C) recrystallization->pure_product Success solve_oiling Troubleshoot Oiling Out (e.g., add more solvent, change solvent system) oiling_out->solve_oiling solve_no_crystals Induce Crystallization (e.g., scratch flask, seed crystals) no_crystals->solve_no_crystals solve_color Decolorize (e.g., activated charcoal) colored_product->solve_color solve_oiling->recrystallization solve_no_crystals->recrystallization solve_color->recrystallization end Characterize and Store (0-8 °C) pure_product->end

Caption: A flowchart outlining the decision-making process for purifying this compound.

Table: Troubleshooting Common Purification Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Yield After Purification - Product loss during transfers.- Product is partially soluble in the cold recrystallization solvent.- Inappropriate mobile phase in column chromatography.- Minimize transfers and ensure all product is scraped from glassware.- Ensure the recrystallization solution is thoroughly cooled in an ice bath before filtration.- Optimize the mobile phase for column chromatography using TLC to ensure good separation and elution of the product.
Product Degradation - Exposure to strong acidic or basic conditions.- Prolonged heating during recrystallization.- Maintain a neutral pH during workup and purification.- Avoid prolonged heating. Dissolve the compound quickly in the hot solvent and then allow it to cool.
Colored Impurities in Final Product - Presence of colored byproducts from the synthesis.- During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.

Quantitative Data Summary

ParameterValueReference
Melting Point 96-102 °C[1]
Purity (Typical) ≥ 99%[1]
Storage Temperature 0-8 °C[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.

  • Mobile Phase Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate using various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • The ideal mobile phase should give your product a Retention Factor (Rf) of approximately 0.2-0.4. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of different solvents or solvent mixtures to each tube (e.g., ethanol, isopropanol, ethyl acetate, ethyl acetate/hexanes, ethanol/water).

    • Heat the test tubes to determine if the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. The ideal solvent will dissolve the compound when hot but allow for good crystal formation upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Diagram: Synthesis and Potential Side Products

Synthesis and Side Products Synthesis of this compound and Potential Impurities cluster_reactants Reactants cluster_products Products and Byproducts Piperidin4one Piperidin-4-one MainProduct This compound Piperidin4one->MainProduct Acylation FluorobenzoylChloride 4-Fluorobenzoyl Chloride FluorobenzoylChloride->MainProduct Diacylated Diacylated Product FluorobenzoylChloride->Diacylated MainProduct->Diacylated Further Acylation (Side Reaction) Hydrolysis Hydrolysis Products (4-Fluorobenzoic Acid + Piperidin-4-one) MainProduct->Hydrolysis Hydrolysis (Acid/Base)

Caption: A diagram illustrating the synthesis of this compound and the formation of potential impurities.

References

Challenges in the scale-up synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly when scaling up the process. The typical synthesis involves the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride, often under Schotten-Baumann conditions.

Issue Potential Cause Recommended Action
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress using an appropriate analytical method (e.g., TLC, HPLC). Consider extending the reaction time or cautiously increasing the temperature.
Hydrolysis of 4-Fluorobenzoyl Chloride: Presence of excess water in the reaction mixture.Ensure all reagents and solvents are appropriately dried. In a biphasic system, minimize the volume of the aqueous phase and ensure efficient stirring.
Poor Quality of Starting Materials: Impurities in piperidin-4-one or 4-fluorobenzoyl chloride.Verify the purity of starting materials using analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary.
Suboptimal pH: Incorrect pH of the reaction medium can affect the nucleophilicity of the piperidin-4-one.Carefully control the pH of the reaction mixture, especially when using a base to neutralize the HCl generated.
High Levels of Impurities Side Reactions: Formation of by-products due to reaction with impurities in starting materials or solvents.Characterize impurities to understand their origin. Purify starting materials and use high-purity solvents.
Di-acylation: Reaction of a second molecule of 4-fluorobenzoyl chloride with the product.Control the stoichiometry of the reactants carefully. Add the 4-fluorobenzoyl chloride slowly to the reaction mixture.
Degradation of Product: Instability of the product under the reaction or work-up conditions.Investigate the stability of the product at different temperatures and pH values. Modify work-up procedure to be as mild and quick as possible.
Exothermic Reaction (Runaway Reaction) Poor Heat Dissipation: Inefficient stirring or inadequate cooling on a larger scale.Ensure the reactor is equipped with an efficient cooling system and a powerful stirrer. Monitor the internal temperature of the reaction closely.
Rapid Addition of Reagents: Adding 4-fluorobenzoyl chloride too quickly.Add the acylating agent in a controlled manner, either dropwise or in portions, while monitoring the temperature.
Difficult Product Isolation/Crystallization Oily Product: Presence of impurities preventing crystallization.Purify the crude product using column chromatography before attempting crystallization.
Poor Crystal Formation: Inappropriate solvent system or cooling profile.Screen different solvents and solvent mixtures for crystallization. Control the cooling rate to promote the formation of well-defined crystals.
Product Loss During Work-up: Product solubility in the aqueous phase during extraction.Adjust the pH of the aqueous phase to minimize the solubility of the product. Use an appropriate organic solvent for extraction and perform multiple extractions if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which typically involve a biphasic system (an organic solvent and water) and a base (like sodium hydroxide) to neutralize the hydrochloric acid formed during the reaction.

Q2: What are the main challenges when scaling up this synthesis?

A2: The primary challenges during scale-up include:

  • Exothermic Reaction Control: The reaction is often exothermic, and heat dissipation becomes less efficient as the reactor size increases, posing a risk of a runaway reaction.

  • Mass Transfer: In a biphasic Schotten-Baumann reaction, efficient mixing is crucial to ensure good contact between the reactants in the organic phase and the base in the aqueous phase. Inadequate mixing can lead to slower reaction rates and increased hydrolysis of the acyl chloride.

  • By-product Formation: The hydrolysis of 4-fluorobenzoyl chloride to 4-fluorobenzoic acid is a common side reaction that can reduce the yield and complicate purification.

  • Product Isolation and Purity: Achieving consistent purity and crystalline form of the final product can be challenging at a larger scale.

Q3: How can I minimize the formation of the 4-fluorobenzoic acid by-product?

A3: To minimize hydrolysis of 4-fluorobenzoyl chloride:

  • Use anhydrous solvents and ensure starting materials are dry.

  • Maintain a low reaction temperature.

  • Ensure efficient stirring to promote the desired reaction with piperidin-4-one over the reaction with water.

  • Add the 4-fluorobenzoyl chloride slowly to the reaction mixture.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are commonly used. For assessing the purity of the final product, HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the typical impurities found in the final product?

A5: Common impurities may include unreacted piperidin-4-one, 4-fluorobenzoic acid (from hydrolysis of the acyl chloride), and potentially by-products from reactions with impurities present in the starting materials. The specific impurity profile can vary depending on the reaction conditions and the quality of the raw materials used.

Experimental Protocols

General Laboratory-Scale Synthesis Protocol (Illustrative)

This protocol is for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluorobenzoyl chloride

  • Sodium carbonate (or another suitable base)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Piperidin-4-one Free Base: Dissolve piperidin-4-one hydrochloride in water and basify with a suitable base (e.g., sodium carbonate) to a pH of ~10. Extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Acylation Reaction: Dissolve the piperidin-4-one free base in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution in an ice bath. In a separate flask, dissolve 4-fluorobenzoyl chloride in dichloromethane.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the cooled piperidin-4-one solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, wash the organic layer with water, a dilute aqueous acid solution (to remove any unreacted piperidin-4-one), and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol).

Data Presentation

Table 1: Illustrative Impact of Scale on Reaction Parameters and Outcomes

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Piperidin-4-one 10 g1 kg50 kg
4-Fluorobenzoyl Chloride 1.1 eq1.05 eq1.02 eq
Solvent Volume 100 mL8 L350 L
Reaction Temperature 0-5 °C5-10 °C10-15 °C
Addition Time 30 min2 hours4-6 hours
Reaction Time 4 hours6 hours8 hours
Typical Yield 85-95%80-90%75-85%
Purity (by HPLC) >99%>98.5%>98%
Key Impurity (4-fluorobenzoic acid) <0.5%<1.0%<1.5%

Note: The data in this table is illustrative and will vary depending on the specific process and equipment used.

Visualizations

Troubleshooting_Workflow start Problem Encountered During Scale-Up low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities exotherm Exothermic Event start->exotherm isolation_issues Isolation/Crystallization Issues start->isolation_issues check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion check_reagents Verify Starting Material Purity low_yield->check_reagents check_hydrolysis Assess for Hydrolysis of Acyl Chloride low_yield->check_hydrolysis identify_impurities Characterize Impurities (MS, NMR) high_impurities->identify_impurities check_cooling Verify Cooling System exotherm->check_cooling check_addition Review Reagent Addition Rate exotherm->check_addition check_crude_purity Analyze Crude Product Purity isolation_issues->check_crude_purity screen_solvents Screen Crystallization Solvents isolation_issues->screen_solvents incomplete Incomplete Reaction check_completion->incomplete No impure_reagents Impure Reagents check_reagents->impure_reagents No hydrolysis Significant Hydrolysis check_hydrolysis->hydrolysis Yes solution_time_temp Increase Time/Temp incomplete->solution_time_temp solution_purify_reagents Purify Reagents impure_reagents->solution_purify_reagents solution_dry_conditions Ensure Anhydrous Conditions hydrolysis->solution_dry_conditions side_reaction Side-Reaction Products identify_impurities->side_reaction Known degradation Degradation Products identify_impurities->degradation Unknown solution_optimize_conditions Optimize Reaction Conditions side_reaction->solution_optimize_conditions solution_modify_workup Modify Work-up/Purification degradation->solution_modify_workup inadequate_cooling Inadequate Cooling check_cooling->inadequate_cooling No fast_addition Addition Too Fast check_addition->fast_addition Yes solution_improve_cooling Improve Heat Transfer inadequate_cooling->solution_improve_cooling solution_slow_addition Slow Down Addition Rate fast_addition->solution_slow_addition impure_crude Crude Product is Impure check_crude_purity->impure_crude No poor_solvent Suboptimal Solvent screen_solvents->poor_solvent Yes solution_pre_purify Pre-purify by Chromatography impure_crude->solution_pre_purify solution_optimize_cryst Optimize Crystallization Conditions poor_solvent->solution_optimize_cryst Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidin-4-one Piperidin-4-one N-Acylation N-Acylation Piperidin-4-one->N-Acylation 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl_Chloride->N-Acylation Base Base (e.g., Na2CO3) Base->N-Acylation Solvent Organic Solvent (e.g., DCM) Solvent->N-Acylation Temperature Controlled Temperature Temperature->N-Acylation Product This compound N-Acylation->Product Byproduct HCl (neutralized by base) N-Acylation->Byproduct

Stability testing of 1-(4-Fluorobenzoyl)piperidin-4-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of 1-(4-Fluorobenzoyl)piperidin-4-one under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: Based on the chemical structure, which contains an amide linkage, the primary degradation pathway under both acidic and basic conditions is expected to be hydrolysis.

  • Acid-catalyzed hydrolysis: The amide bond can be cleaved under acidic conditions, yielding 4-fluorobenzoic acid and piperidin-4-one.

  • Base-catalyzed hydrolysis: Similarly, basic conditions can promote the hydrolysis of the amide bond, resulting in the formation of the sodium salt of 4-fluorobenzoic acid and piperidin-4-one.

Q2: What are the typical stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[1][2][3] Typical stress conditions for this compound would include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room or elevated temperatures.

  • Oxidative Stress: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., 80°C).

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring degradation.[4] This method should be capable of separating the parent compound from all potential degradation products.

  • Method Development: A reverse-phase C18 column is a good starting point, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Detection: UV detection is suitable as the benzoyl group is a chromophore. The detection wavelength should be set at the λmax of this compound.

  • Quantification: The concentration of the parent compound and its degradation products can be determined by comparing their peak areas to those of a calibration curve prepared from a reference standard.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.
Multiple, overlapping peaks in the chromatogram. The analytical method lacks sufficient resolution.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry.
Mass imbalance (sum of parent compound and degradation products is not 100%). Some degradation products may not be detected by the current analytical method (e.g., lack a UV chromophore).Use a mass spectrometer (LC-MS) for detection to identify all degradation products. Ensure proper integration of all peaks.
Inconsistent or irreproducible results. Variability in experimental conditions (e.g., temperature, pH, sample preparation).Ensure precise control of all experimental parameters. Use calibrated equipment and follow a standardized protocol.
Formation of unexpected degradation products. Complex degradation pathways or reactions with impurities.Utilize techniques like LC-MS/MS and NMR to identify the structure of the unknown products and elucidate the degradation pathway.

Experimental Protocols

Protocol 1: Acidic and Basic Hydrolysis Stability Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • Add a known volume of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Stress:

    • Add a known volume of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Data Presentation

Table 1: Illustrative Stability Data of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% Degradation Product 1 (4-Fluorobenzoic acid)% Degradation Product 2 (Piperidin-4-one)
0100.00.00.0
295.22.42.3
490.54.84.6
881.39.49.2
2465.717.217.0

Table 2: Illustrative Stability Data of this compound under Basic Conditions (0.1 M NaOH at 25°C)

Time (hours)% Parent Compound Remaining% Degradation Product 1 (4-Fluorobenzoic acid salt)% Degradation Product 2 (Piperidin-4-one)
0100.00.00.0
298.11.00.9
496.31.91.8
892.73.73.6
2480.59.89.6

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid_Sample Prepare Acidic Sample (0.1 M HCl) Stock->Acid_Sample Base_Sample Prepare Basic Sample (0.1 M NaOH) Stock->Base_Sample Incubate_Acid Incubate Acidic Sample (e.g., 60°C) Acid_Sample->Incubate_Acid Incubate_Base Incubate Basic Sample (e.g., 25°C) Base_Sample->Incubate_Base Timepoints Withdraw Aliquots at Timepoints Incubate_Acid->Timepoints Incubate_Base->Timepoints Neutralize Neutralize Samples Timepoints->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Experimental workflow for the stability testing of this compound.

Troubleshooting_Guide Start Problem Encountered No_Deg No Degradation Observed Start->No_Deg Overlapping_Peaks Overlapping Peaks Start->Overlapping_Peaks Mass_Imbalance Mass Imbalance Start->Mass_Imbalance Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Sol_No_Deg Increase Stressor Strength or Duration No_Deg->Sol_No_Deg Sol_Overlapping Optimize HPLC Method Overlapping_Peaks->Sol_Overlapping Sol_Imbalance Use LC-MS for Detection Mass_Imbalance->Sol_Imbalance Sol_Inconsistent Standardize Protocol Inconsistent_Results->Sol_Inconsistent

Caption: Troubleshooting guide for common issues in stability testing.

References

Side reactions to avoid during the N-acylation of piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of piperidin-4-ones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-acylation of piperidin-4-ones?

A1: The primary side reactions of concern are:

  • Enamine and Enamine-Derived Byproducts: The acidic α-protons adjacent to the ketone can be abstracted, especially under basic conditions, leading to the formation of an enamine intermediate. This enamine can then undergo further reactions, such as C-acylation or aldol condensation, leading to a complex mixture of byproducts and reducing the yield of the desired N-acylated product.

  • O-Acylation: The enol form of the piperidin-4-one can be acylated at the oxygen atom, forming an enol ester. This is more likely to occur under certain conditions and with specific acylating agents.

  • Di-acylation: Although less common for secondary amines, under forcing conditions or with highly reactive acylating agents, di-acylation can occur, particularly if the initial N-acylation is slow.

  • Hydrolysis of the Acylating Agent: In the presence of water, acylating agents like acyl chlorides and anhydrides can hydrolyze back to the corresponding carboxylic acid, which will not acylate the amine.

Q2: How can I minimize the formation of enamine-related side products?

A2: Minimizing enamine formation is crucial for a clean reaction. Key strategies include:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or proton sponge. Strong, less hindered bases like triethylamine (TEA) can promote enolization. In some cases, for highly reactive acylating agents, the reaction can be performed without a base, as the piperidin-4-one can act as its own base.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to disfavor the thermodynamically controlled enolization pathway.

  • Order of Addition: Add the acylating agent slowly to a solution of the piperidin-4-one and base. This ensures that the acylating agent reacts preferentially with the more nucleophilic amine rather than promoting enolization.

  • Protecting the Ketone: In cases where enamine formation is particularly problematic, the ketone functionality can be protected as a ketal prior to N-acylation. The ketal is stable to the acylation conditions and can be deprotected afterward.[1][2]

Q3: What is the Schotten-Baumann reaction, and is it suitable for the N-acylation of piperidin-4-ones?

A3: The Schotten-Baumann reaction involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base (like NaOH or NaHCO3) in a biphasic system.[3][4] While it is a robust method for many amines, its application to piperidin-4-ones requires caution. The strong aqueous base can promote enolization and subsequent side reactions. If this method is employed, careful control of pH and temperature is essential. A modified approach using a weaker inorganic base like sodium bicarbonate may offer better results than strong bases like sodium hydroxide.

Q4: Can I use acetic anhydride for N-acetylation without a catalyst?

A4: Yes, for many amines, including piperidin-4-ones, N-acetylation with acetic anhydride can proceed efficiently without a catalyst, especially when acetic anhydride is used in excess.[5] The reaction can often be performed neat or in a suitable solvent at room temperature or with gentle heating. The acetic acid byproduct is typically removed during workup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of N-Acylated Product 1. Incomplete reaction. 2. Formation of side products (e.g., enamine-derived byproducts). 3. Hydrolysis of the acylating agent. 4. Steric hindrance from substituents on the piperidine ring or the acyl group.1. Monitor the reaction by TLC or LC-MS to confirm completion. If stalled, consider gentle heating or extending the reaction time. 2. See strategies for minimizing enamine formation in the FAQs. Analyze the crude product to identify major byproducts. 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. For sterically hindered substrates, consider using a more reactive acylating agent or a coupling agent like HATU.[6]
Complex Mixture of Products 1. Significant enamine formation leading to C-acylation and/or aldol reactions. 2. O-acylation competing with N-acylation.1. Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA). Lower the reaction temperature. Consider protecting the ketone as a ketal. 2. Use a less reactive acylating agent or milder reaction conditions. N-acylation is generally favored due to the higher nucleophilicity of the amine compared to the enol oxygen.
Starting Material Remains Unchanged 1. Insufficiently reactive acylating agent. 2. Inactive catalyst or coupling agent. 3. Protonation of the piperidine nitrogen by an acidic byproduct, rendering it non-nucleophilic.1. Use a more reactive acylating agent (e.g., acyl chloride instead of an anhydride or carboxylic acid with a coupling agent). 2. Use fresh catalyst or coupling agent. 3. Ensure an adequate amount of base is present to neutralize any acid formed during the reaction. A slight excess of base is often recommended.

Data Presentation

Table 1: Comparison of Common N-Acetylation Conditions for Piperidin-4-one

Method Acylating Agent Base Solvent Typical Yield (%) Key Considerations
Method A Acetic AnhydrideNoneNeat or CH₂Cl₂85-95[5]Simple, efficient for acetylation. Excess anhydride is used.
Method B Acetyl ChlorideTriethylamine (TEA)CH₂Cl₂70-85Risk of enamine formation with TEA. Low temperature is crucial.
Method C Acetyl ChlorideDIPEACH₂Cl₂80-90Reduced risk of enamine formation compared to TEA.
Method D (Schotten-Baumann) Acetyl ChlorideNaHCO₃ (aq)CH₂Cl₂/H₂O65-80[3]Biphasic reaction. Risk of acyl chloride hydrolysis. Good for large scale.

Yields are approximate and can vary depending on the specific piperidin-4-one substrate and reaction scale.

Experimental Protocols

Protocol 1: N-Acetylation with Acetic Anhydride (Method A)

This protocol is a simple and efficient method for the N-acetylation of piperidin-4-ones.

Materials:

  • Piperidin-4-one hydrochloride

  • Acetic anhydride

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add the piperidin-4-one hydrochloride and a saturated aqueous solution of sodium bicarbonate to neutralize the salt and free the amine. Extract the free amine into dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free piperidin-4-one.

  • Dissolve the free piperidin-4-one (1.0 eq) in a minimal amount of dichloromethane.

  • Add acetic anhydride (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-acetyl-piperidin-4-one.

  • Purify the product by column chromatography on silica gel or recrystallization if necessary.

Protocol 2: Selective N-Acylation via Ketone Protection

This protocol is recommended when enamine-related side reactions are a significant issue.

Step 1: Ketal Protection of Piperidin-4-one

  • To a solution of piperidin-4-one (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ketal-protected piperidin-4-one.

Step 2: N-Acylation of the Ketal-Protected Piperidin-4-one

  • Dissolve the ketal-protected piperidin-4-one (1.0 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated ketal-protected piperidin-4-one.

Step 3: Deprotection of the Ketal

  • Dissolve the N-acylated ketal-protected piperidin-4-one in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or p-TSA).

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the final N-acylated piperidin-4-one.

Visualizations

Reaction_Pathway Piperidinone Piperidin-4-one DesiredProduct N-Acylated Piperidin-4-one Piperidinone->DesiredProduct N-Acylation (Desired Pathway) Enamine Enamine Intermediate Piperidinone->Enamine Base-promoted enolization AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->DesiredProduct SideProducts C-Acylation / Aldol Byproducts AcylatingAgent->SideProducts Base Base Base->DesiredProduct Enamine->SideProducts Reaction with Acylating Agent or another Enamine

Caption: Main reaction pathway and the competing enamine side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis IdentifySideProducts Identify Major Side Products Analysis->IdentifySideProducts EnamineByproducts Enamine-Related Byproducts? IdentifySideProducts->EnamineByproducts OtherIssues Other Issues? EnamineByproducts->OtherIssues No OptimizeBaseTemp Optimize Base and Temperature (DIPEA, lower temp) EnamineByproducts->OptimizeBaseTemp Yes CheckReagents Check Reagent Purity and Stoichiometry OtherIssues->CheckReagents Yes ProtectKetone Protect Ketone (Ketal Formation) OptimizeBaseTemp->ProtectKetone If still problematic Success Improved Yield and Purity OptimizeBaseTemp->Success ProtectKetone->Success OptimizeConditions Optimize Reaction Time and Temperature CheckReagents->OptimizeConditions OptimizeConditions->Success

Caption: A logical workflow for troubleshooting N-acylation reactions.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of piperidin-4-one derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the synthesis of piperidin-4-one derivatives, particularly through the widely used Mannich reaction.

Q1: My Mannich reaction is resulting in a low yield of the desired piperidin-4-one derivative. What are the potential causes and how can I improve the yield?

A1: Low yields in the Mannich synthesis of piperidin-4-ones can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Side Reactions: The formation of byproducts is a common cause of low yields. Aldol condensation of the ketone starting material or multiple reactions with formaldehyde can compete with the desired Mannich reaction.[1]

    • Solution: Carefully control the reaction temperature. Lowering the temperature can often minimize side reactions. Additionally, optimizing the stoichiometry of the reactants, particularly by avoiding a large excess of formaldehyde or the ketone, can be beneficial.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Increase the reaction time or consider a moderate increase in temperature. Ensure efficient stirring to maximize contact between reactants. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for the specific substrates.

    • Solution: While piperidine is a common catalyst, other bases or even acidic catalysts can be more effective depending on the reactants. For instance, ammonium acetate is frequently used as both a catalyst and an ammonia source.[2][3] Experiment with different catalysts and optimize their loading.

  • Product Precipitation/Isolation Issues: The desired product might be lost during the work-up and purification steps.

    • Solution: After the reaction, the product often precipitates as a hydrochloride salt upon addition of concentrated HCl.[2][4] This salt can then be filtered and washed. Neutralization with a base like aqueous ammonia will yield the free base, which can then be extracted and purified.[2][4] Recrystallization from a suitable solvent system, such as ethanol or ethanol/ether, is a common method for purification.[4][5]

Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I purify my desired piperidin-4-one derivative?

A2: The formation of multiple products is a frequent challenge. Common impurities include:

  • Aldol Condensation Products: The ketone can undergo self-condensation or condensation with the aldehyde.

  • Bis-piperidine derivatives: Unwanted formation of products from multiple Mannich reactions.

Purification Strategies:

  • Crystallization: This is the most common and effective method for purifying piperidin-4-one derivatives. The crude product, often after being converted to its hydrochloride salt and then back to the free base, can be recrystallized from various solvents.[5] Commonly used solvents include:

    • Ethanol[4][5]

    • Methanol[5]

    • Ethanol-ether mixture[2]

    • Benzene-petroleum ether mixture[5]

    • Dichloromethane/methanol[5]

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography using silica gel is a viable option. The choice of eluent will depend on the polarity of the desired compound and the impurities.

Q3: How do I choose the optimal catalyst for my synthesis?

A3: Catalyst selection is crucial for a successful synthesis. While there is no one-size-fits-all answer, here are some guidelines:

  • For Mannich Reactions:

    • Piperidine: A widely used basic catalyst.

    • Ammonium Acetate: Often serves as both the ammonia source and a catalyst.[2][3]

    • Organocatalysts: Chiral organocatalysts can be employed for asymmetric synthesis to obtain specific stereoisomers.

  • For Reductive Amination:

    • Reducing Agents: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are commonly used. STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.[6]

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source is another effective method.[7]

The optimal catalyst and its loading should be determined empirically for each specific reaction by running small-scale optimization experiments.

Data Presentation

The following tables summarize quantitative data for the synthesis of various piperidin-4-one derivatives under different catalytic conditions.

Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2,6-Diarylpiperidin-4-ones via Mannich Reaction

Catalyst/Ammonia SourceAldehydeKetoneSolventReaction Time (h)Yield (%)Reference
Ammonium AcetateBenzaldehydeAcetone--25[4]
Ammonium AcetateSubstituted Aromatic AldehydesEthyl Methyl KetoneEthanol--[2]
Ammonium Acetatep-ChlorobenzaldehydeButanone95% EthanolOvernight-[7]
Ammonium AcetateBenzaldehydeAcetoneWater--[4]
PiperidineFormaldehyde & AmineActive Methylene Compound---[5]

Table 2: Yields of Various N-Substituted and 2,6-Diaryl Piperidin-4-one Derivatives

DerivativeSynthesis MethodYield (%)Reference
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-oneMannich Reaction82.38[3]
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-oneMannich Reaction80.33[3]
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-oneMannich Reaction69.39[3]
N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amineReductive AminationGood[8]
1-(N-Boc-4-piperidines)-4-pyrazoles pinacol borateMulti-step55-63[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of piperidin-4-one derivatives.

Protocol 1: Synthesis of 2,6-Diphenylpiperidin-4-one via Mannich Condensation [4]

Materials:

  • Benzaldehyde (0.2 mol)

  • Acetone (0.1 mol)

  • Anhydrous Ammonium Acetate (0.05 mol)

  • Concentrated Hydrochloric Acid

  • Ammonium Hydroxide

  • Ethanol

  • Ether

Procedure:

  • In a suitable flask, mix benzaldehyde (0.2 mol), acetone (0.1 mol), and anhydrous ammonium acetate (0.05 mol).

  • Heat the mixture in a water bath at 50-55°C with constant stirring until the solution turns a deep red-orange color.

  • Cool the reaction mixture to room temperature.

  • Add ether to the mixture and then add concentrated hydrochloric acid (5 mL) to precipitate the 2,6-diphenyl-piperidine-4-one hydrochloride salt.

  • Filter the precipitate and wash it with a 1:3 mixture of ethanol and ether.

  • Disperse the collected hydrochloride salt in a minimal amount of acetone.

  • Add ammonium hydroxide dropwise until a clear solution is obtained.

  • Pour the clear solution into 0.5 L of cold water to precipitate the free base.

  • Filter the solid product, dry it, and recrystallize from ethanol.

Protocol 2: Synthesis of N-Boc-4-(phenylamino)piperidine-1-carboxylate via Reductive Amination [6]

Materials:

  • N-Boc-4-piperidinone (10.04 mmol)

  • Aniline (11.04 mmol)

  • Acetic Acid (10.04 mmol)

  • Sodium Triacetoxyborohydride (STAB) (15.06 mmol)

  • Dichloromethane

  • 2M Sodium Hydroxide (NaOH)

  • Sodium Sulfate

Procedure:

  • Dissolve N-Boc-4-piperidinone (10.04 mmol), aniline (11.04 mmol), and acetic acid (10.04 mmol) in dichloromethane (13 mL) in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (15.06 mmol) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir and warm to room temperature overnight (approximately 16 hours).

  • Dilute the mixture with 15 mL of aqueous 2M NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry with sodium sulfate, filter, and evaporate the solvent to obtain the product.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the synthesis and optimization of piperidin-4-one derivatives.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Reactant Mixing (Aldehyde, Ketone, Amine Source) reaction Reaction (e.g., Mannich Condensation) start->reaction Catalyst workup Initial Work-up (e.g., Precipitation as salt) reaction->workup neutralization Neutralization (Conversion to free base) workup->neutralization extraction Solvent Extraction neutralization->extraction crystallization Crystallization / Chromatography extraction->crystallization product Pure Piperidin-4-one Derivative crystallization->product

Caption: General experimental workflow for the synthesis and purification of piperidin-4-one derivatives.

troubleshooting_workflow start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction purification_issue Check Purification Protocol start->purification_issue incomplete Incomplete Reaction check_reaction->incomplete Not Complete side_reactions Significant Side Products check_reaction->side_reactions Complete, but impure increase_time Increase Reaction Time / Temperature incomplete->increase_time change_catalyst Screen Different Catalysts incomplete->change_catalyst optimize_stoichiometry Optimize Reactant Stoichiometry side_reactions->optimize_stoichiometry optimize_temp Lower Reaction Temperature side_reactions->optimize_temp

Caption: A logical workflow for troubleshooting low yields in piperidin-4-one synthesis.

References

Minimizing impurity formation in 1-(4-Fluorobenzoyl)piperidin-4-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorobenzoyl)piperidin-4-one. Our goal is to help you minimize impurity formation and optimize your production process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Q: We are experiencing a significantly lower than expected yield in our synthesis. What are the common causes and how can we improve it?

A: Low yields in the synthesis of this compound, typically proceeding via N-acylation of piperidin-4-one with a 4-fluorobenzoyl derivative, can be attributed to several factors.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Temperature: Gradually increase the reaction temperature, but be cautious as this may also promote side reactions.
Moisture Contamination The acylating agent, 4-fluorobenzoyl chloride, is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal Base The choice and amount of base used to scavenge the HCl byproduct is crucial. A weak or insufficient amount of base can lead to the formation of the piperidin-4-one hydrochloride salt, which is less reactive. Consider using a non-nucleophilic organic base like triethylamine or diisopropylethylamine in slight excess.
Poor Quality Starting Materials Verify the purity of piperidin-4-one and 4-fluorobenzoyl chloride. Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
Product Loss During Workup/Purification - Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product into the organic layer.- Purification: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column. For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.[1]

Issue 2: Presence of Multiple Impurities in the Final Product

Q: Our final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities and how can we minimize their formation?

A: The presence of multiple impurities is a common challenge. The identity of these impurities depends on the synthetic route employed. Assuming an N-acylation of piperidin-4-one with 4-fluorobenzoyl chloride, the following are potential impurities:

Common Impurities and Minimization Strategies:

Impurity Formation Mechanism Minimization Strategies
Piperidin-4-one (Unreacted Starting Material) Incomplete reaction.- Ensure a slight excess of the acylating agent (4-fluorobenzoyl chloride).- Optimize reaction conditions (time, temperature, base) to drive the reaction to completion.
4-Fluorobenzoic Acid Hydrolysis of 4-fluorobenzoyl chloride due to the presence of water.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
N,N'-bis(4-Fluorobenzoyl)piperazine-2,5-dione (Dimerization byproduct) Self-condensation of piperidin-4-one under certain conditions, followed by acylation.- Control the reaction temperature; lower temperatures are generally preferred.- Add the acylating agent slowly to the piperidin-4-one solution.
Diacylated Piperidin-4-one This is less common for N-acylation but can occur under harsh conditions or with highly reactive acylating agents.- Use a stoichiometric amount of the acylating agent.- Control the reaction temperature.

A logical workflow for troubleshooting impurity formation is outlined below:

Troubleshooting Impurity Formation start Analyze Impurity Profile (TLC, HPLC, LC-MS) unreacted_sm Unreacted Starting Material? start->unreacted_sm side_product Side-Reaction Product? start->side_product degradation Degradation Product? start->degradation optimize_stoichiometry Optimize Stoichiometry (e.g., slight excess of acylating agent) unreacted_sm->optimize_stoichiometry optimize_conditions Optimize Reaction Conditions (Time, Temperature, Base) unreacted_sm->optimize_conditions side_product->optimize_conditions anhydrous Ensure Anhydrous Conditions side_product->anhydrous purification Optimize Purification (Recrystallization, Chromatography) degradation->purification end Pure Product optimize_stoichiometry->end optimize_conditions->end anhydrous->end purification->end

Caption: Troubleshooting workflow for impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A: The most prevalent method is the N-acylation of piperidin-4-one . This involves reacting piperidin-4-one (or its hydrochloride salt) with 4-fluorobenzoyl chloride in the presence of a base. This is a type of nucleophilic acyl substitution reaction.

The general reaction scheme is as follows:

Synthesis of this compound Piperidin-4-one Piperidin-4-one Product This compound Piperidin-4-one->Product + 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride 4-Fluorobenzoyl_chloride->Product + HCl HCl Product->HCl + Experimental Workflow start Start preparation Preparation (Piperidin-4-one HCl in anhydrous solvent under N2) start->preparation basification Basification (Add Triethylamine at 0 °C) preparation->basification acylation Acylation (Add 4-Fluorobenzoyl chloride at 0 °C) basification->acylation reaction Reaction (Warm to RT, stir 2-4h) acylation->reaction workup Aqueous Workup (Wash with acid, base, brine) reaction->workup isolation Isolation (Dry and concentrate) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification end Final Product purification->end

References

Enhancing the purity of 1-(4-Fluorobenzoyl)piperidin-4-one for pharmaceutical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 1-(4-Fluorobenzoyl)piperidin-4-one for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Piperidin-4-one and 4-fluorobenzoyl chloride.

  • By-products from Synthesis: Diacylated piperidine species or products from side reactions of 4-fluorobenzoyl chloride.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or bases.

Q2: My final product has a persistent color. What is the likely cause and how can I remove it?

A2: A persistent color in the final product often indicates the presence of colored, high-molecular-weight impurities. These can sometimes be removed by treating a solution of the crude product with activated charcoal before recrystallization. However, use activated charcoal judiciously as it can also adsorb some of your desired product, leading to lower yields.

Q3: After purification by column chromatography, I still see a minor impurity in the HPLC analysis. What are my options?

A3: If a minor impurity co-elutes with your product during column chromatography, consider the following:

  • Optimize Chromatography: Try a different solvent system with a shallower gradient or switch to a different stationary phase.

  • Recrystallization: A subsequent recrystallization step is often very effective at removing minor, structurally similar impurities.

  • Preparative HPLC: For very high purity requirements, preparative HPLC can be used to isolate the desired compound from closely related impurities.

Q4: What is the best way to monitor the progress of the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For quantitative assessment of purity before and after purification, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce precipitation.- Select a different recrystallization solvent or solvent system.
Product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the product.- The rate of cooling is too rapid.- The presence of impurities is inhibiting crystal formation.- Use a lower-boiling solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try to purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of the purified product. - Too much solvent was used for recrystallization.- The crystals were washed with too much cold solvent.- The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (overlapping spots on TLC). - The chosen mobile phase is not optimal for separation.- Adjust the polarity of the mobile phase. A common mobile phase for this compound is a mixture of ethyl acetate and hexanes. Try different ratios to improve separation.[1]
The product is not eluting from the column. - The mobile phase is not polar enough to move the product down the column.- Gradually increase the polarity of the mobile phase. For example, if you are using a 10:1 hexanes:ethyl acetate mixture, try switching to a 5:1 or even a 2:1 mixture.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the loading and elution process.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some small-scale trials to optimize. Based on literature for similar piperidin-4-one derivatives, ethanol or a mixture of ethanol and ethyl acetate are good starting points.[2]

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is likely too polar. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Table 1: Comparison of Recrystallization Solvents

Recrystallization SolventPurity before (%)Purity after (%)Yield (%)
Ethanol92.598.985
Isopropanol92.599.282
Ethyl Acetate/Hexane (1:3)92.599.578

Note: Data are representative and may vary based on the initial purity of the crude product and experimental conditions.

Protocol 2: Purification by Column Chromatography

This protocol provides a method for purifying this compound using silica gel column chromatography.

  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Do not let the silica gel run dry.

    • Add another thin layer of sand on top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting the column with a mobile phase of low polarity (e.g., 20:1 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 10:1, then 5:1 hexanes:ethyl acetate) to elute the product.

  • Collect Fractions:

    • Collect the eluent in a series of fractions.

  • Monitor Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product. A common TLC mobile phase is a 3:1 mixture of hexanes and ethyl acetate.

  • Combine and Evaporate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purity Assessment by HPLC

This protocol outlines a reversed-phase HPLC method for determining the purity of this compound. This method is based on established protocols for similar piperidine derivatives.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a composition of 70% A and 30% B.

    • Over 20 minutes, linearly increase to 95% B.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Table 2: HPLC Purity Analysis Data

SampleRetention Time (min)Peak Area (%)
Crude Product12.5 (Product)92.5
8.2 (Impurity 1)3.2
15.1 (Impurity 2)4.3
After Recrystallization12.5 (Product)99.5
After Column Chromatography12.5 (Product)99.8

Note: Retention times and peak areas are for illustrative purposes.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallization Path Column Column Chromatography Crude->Column Chromatography Path Recrystallize Cool to Induce Crystallization Dissolve->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Pure Pure Crystals (>99% Purity) Filter->Pure Elute Elute with Solvent Gradient Column->Elute Collect Collect & Combine Pure Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->Pure

Caption: Purification workflow for this compound.

Troubleshooting start Low Purity after Initial Synthesis check_impurities Identify Impurities (TLC/HPLC) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Simple Impurity Profile column_chrom Column Chromatography check_impurities->column_chrom Complex Impurity Profile final_purity High Purity Product (>99%) recrystallization->final_purity Successful oiling_out Product Oils Out recrystallization->oiling_out Unsuccessful column_chrom->final_purity Successful poor_separation Poor Separation column_chrom->poor_separation Unsuccessful change_solvent Change Recrystallization Solvent/Cooling Rate oiling_out->change_solvent optimize_mobile_phase Optimize Mobile Phase Polarity/Gradient poor_separation->optimize_mobile_phase change_solvent->recrystallization optimize_mobile_phase->column_chrom

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(4-Fluorobenzoyl)piperidin-4-one, a key intermediate in pharmaceutical synthesis. The presented method is compared against internationally recognized validation criteria, ensuring its suitability for quality control and stability studies. Detailed experimental protocols and supporting data are provided to facilitate implementation and demonstrate the method's robustness, accuracy, and precision.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. A well-validated, stability-indicating analytical method is therefore essential to quantify the compound and its potential impurities or degradation products. This guide details such a method, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The method's performance is objectively assessed to demonstrate its fitness for purpose in a regulated environment.

Proposed HPLC Method for Analysis

While multiple HPLC methods exist for related piperidine analogs, this section proposes a specific, robust reversed-phase HPLC (RP-HPLC) method optimized for this compound.[5][6][7][8][9]

Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 15 minutes.

Experimental Protocols

System Suitability Test

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the theoretical plates and tailing factor for the principal peak.

Acceptance Criteria:

  • RSD of peak area: ≤ 2.0%.

  • RSD of retention time: ≤ 1.0%.

  • Theoretical plates: ≥ 2000.

  • Tailing factor: ≤ 2.0.

Method Validation Protocol

The validation of the analytical method is performed according to ICH Q2(R2) guidelines, encompassing specificity, linearity, accuracy, precision, and robustness.[1][2][3][4]

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varied Parameters) report Compile Validation Report robustness->report lod_loq->robustness system_suitability->specificity end End: Method Approved report->end

Caption: Workflow of the HPLC Method Validation Process.

Objective: To demonstrate that the method is stability-indicating by showing that it can unequivocally assess the analyte in the presence of its degradation products.[10][11][12][13][14]

Procedure: Subject the this compound sample to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Analyze the stressed samples alongside an unstressed control sample. Assess the peak purity of the main peak using a photodiode array (PDA) detector.

Objective: To demonstrate the linear relationship between the concentration of the analyte and the detector response.

Procedure:

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²).

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples of a known concentration (e.g., placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD for both sets of measurements.

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Procedure: Introduce small variations to the nominal chromatographic conditions, such as:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Mobile Phase Composition: ± 2% organic phase (e.g., 48:52 and 52:48 ACN:Buffer).

  • Column Temperature: ± 5°C (25°C and 35°C). Analyze the system suitability standard under each varied condition and evaluate the impact on retention time, tailing factor, and theoretical plates.

Data Presentation and Results

The following tables summarize the expected performance data from the validation experiments.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved ValueResult
RSD of Peak Area (%)≤ 2.00.85Pass
RSD of Retention Time (%)≤ 1.00.32Pass
Tailing Factor≤ 2.01.2Pass
Theoretical Plates≥ 20005800Pass

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50452100
75678500
100903400
1251128700
1501354000
Correlation Coefficient (r²) ≥ 0.999
Regression Equation -

Table 3: Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL, mean, n=3)% RecoveryMean % Recovery
80%8079.699.599.7
100%100100.2100.2
120%120119.399.4
Acceptance Criteria --98.0% - 102.0%Pass

Table 4: Precision Results

Precision TypeParameterAcceptance CriteriaObserved ValueResult
Repeatability % RSD (n=6)≤ 2.0%0.9%Pass
Intermediate Precision % RSD (n=6, different day)≤ 2.0%1.2%Pass

Table 5: Robustness Study

Parameter VariedVariationRetention Time (min)Tailing FactorTheoretical PlatesResult
Nominal -5.821.25800-
Flow Rate 0.9 mL/min6.451.25950Pass
1.1 mL/min5.281.35600Pass
Mobile Phase 48% ACN6.151.25750Pass
52% ACN5.511.35850Pass
Temperature 25°C5.911.25900Pass
35°C5.731.25700Pass

Table 6: Summary of Forced Degradation Studies

Stress Condition% DegradationPurity AnglePurity ThresholdObservations
Control Not Applicable0.2150.350No degradation observed
Acid (0.1 N HCl) 12.50.2300.355Main peak is pure; one major degradant peak
Base (0.1 N NaOH) 18.20.2450.360Main peak is pure; two major degradant peaks
Oxidative (3% H₂O₂) 8.50.2200.352Main peak is pure; minor degradation observed
Thermal (105°C) 5.10.2180.351Main peak is pure; minimal degradation
Photolytic (UV) 3.80.2160.350Main peak is pure; very slight degradation

The results from the forced degradation study demonstrate that all degradation products are well-resolved from the main analyte peak. The peak purity analysis confirms that there is no co-elution, thus establishing the stability-indicating nature of the method.[15]

Conclusion

The proposed RP-HPLC method for the purity analysis of this compound meets all the validation criteria set forth by the ICH guidelines. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis and stability testing in a pharmaceutical setting. The comprehensive data presented provides a strong basis for the adoption of this method in drug development and manufacturing processes, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

The Impact of Fluorination on the Bioactivity of Benzoylpiperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of fluorinated and non-fluorinated benzoylpiperidines reveals significant differences in their bioactivity, particularly in their affinity for key neurological targets such as dopamine D2 and sigma receptors. The strategic incorporation of fluorine atoms can modulate a compound's potency and selectivity, offering a powerful tool for fine-tuning drug candidates for various central nervous system disorders.

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Fluorination, a common strategy in drug design, can profoundly alter the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and binding affinity to protein targets. This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated benzoylpiperidines, supported by quantitative data and detailed experimental methodologies.

Comparative Bioactivity at Key Receptors

The introduction of fluorine atoms into the benzoylpiperidine structure can significantly influence its binding affinity for dopamine D2 and sigma-1 receptors, two important targets in the treatment of psychosis, neurodegenerative disorders, and pain.

Dopamine D2 Receptor Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications. The affinity of benzoylpiperidine derivatives for this receptor is often measured by their inhibitory constant (Ki), with lower values indicating higher affinity.

Compound ClassificationSpecific Compound ExampleFluorinationDopamine D2 Receptor Affinity (Ki in nM)
BenzoylpiperidineN/A (General Scaffold)Non-fluorinatedVariable
Fluorinated BenzoylpiperidineFIDA2 ((R)-(+)-2,3-dimethoxy-5-iodo-N-[(1-(4'-fluorobenzyl)-2- pyrrolidinyl)-methyl]benzamide)4'-fluorobenzyl0.02[1]
Benzamide DerivativeMBP (2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin4yl]benzamide)4-fluorobenzyl1-8[2]
Benzamide DerivativeFCP (4'-fluoroclebopride)4'-fluoro~5.5 (for D2long)[2]
N-Substituted Piperidine3-(4-[¹⁸F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one4-fluorobenzyl4.3

This table presents a selection of compounds to illustrate the impact of fluorination. Direct comparison is limited by structural variations beyond fluorination.

Sigma-1 Receptor Affinity

The sigma-1 receptor is implicated in a variety of neurological functions and is a target for the development of novel therapeutics for neuroprotection and analgesia.

Compound ClassificationSpecific Compound ExampleFluorinationSigma-1 Receptor Affinity (Ki in nM)
Benzylpiperidine DerivativeBFPFluorinated10.9[3]
Spiro[[4]benzofuran-1,4'-piperidine]1'-benzyl-3-methoxy-3H-spiro[[4]benzofuran-1,4'-piperidine]Non-fluorinated1.14[5]
Phenoxymethylpiperidine1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine3-Fluoropropyl4.3[6]
Spirocyclic Piperidine Derivative1'-((6-(2-fluoroethoxy) pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,40-piperidine]Fluoroethoxy2.30
Spirocyclic Piperidine Derivative1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]Fluoroethoxy0.79

This table showcases various fluorinated and non-fluorinated compounds with high affinity for the sigma-1 receptor. The structural diversity highlights the broad applicability of the piperidine scaffold.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of benzoylpiperidine bioactivity.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Rat striatal membrane preparations or cell lines expressing human D2 receptors.

  • Radioligand: [³H]Spiperone or [¹²⁵I]Iodospiperone.

  • Test Compounds: Fluorinated and non-fluorinated benzoylpiperidine derivatives.

  • Non-specific Binding Control: Haloperidol or another suitable D2 antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig brain membranes or cell lines expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---Pentazocine.

  • Test Compounds: Fluorinated and non-fluorinated benzoylpiperidine derivatives.

  • Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd value), and the test compound, buffer, or non-specific binding control.

  • Add the membrane preparation to start the binding reaction.

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethylenimine.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding and determine IC50 and Ki values as described for the D2 receptor assay.

Signaling Pathways

The biological effects of benzoylpiperidines are mediated through their interaction with specific signaling pathways. The following diagrams illustrate the canonical signaling cascades for the dopamine D2 and sigma-1 receptors.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Activates Benzoylpiperidine (Antagonist) Benzoylpiperidine (Antagonist) Benzoylpiperidine (Antagonist)->D2 Receptor Blocks Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Gβγ Gβγ Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Sigma1_Receptor_Signaling cluster_er_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol Sigma-1R Sigma-1R BiP BiP Sigma-1R->BiP Dissociates from IP3R IP3R Sigma-1R->IP3R Modulates Benzoylpiperidine (Ligand) Benzoylpiperidine (Ligand) Benzoylpiperidine (Ligand)->Sigma-1R Binds Ca2+ Ca2+ IP3R->Ca2+ Regulates Ca2+ release Cellular Response Cellular Response Ca2+->Cellular Response Initiates

Caption: Sigma-1 Receptor Signaling Pathway.

References

Unveiling the Cross-Reactivity Profile of 1-(4-Fluorobenzoyl)piperidin-4-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a critical step in the evaluation of any new chemical entity. This guide provides a comparative assessment of 1-(4-Fluorobenzoyl)piperidin-4-one, a versatile synthetic intermediate, and its potential for cross-reactivity in biological assays. Due to the limited publicly available quantitative cross-reactivity data for this specific compound, this guide draws upon information from structurally related piperidin-4-one derivatives to provide a representative analysis.

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology and virology to neuroscience.[1] The frequent appearance of this motif in diverse therapeutic agents underscores the importance of a thorough assessment of its potential for unintended biological interactions.

Comparative Analysis of Piperidin-4-one Derivatives

Compound/Derivative ClassPrimary Target(s)Known Off-Target Interactions (IC50/Ki)Reference(s)
This compound Synthetic IntermediateData not publicly availableN/A
Butyrophenone Analogs Dopamine D2 Receptor, Serotonin 5-HT2A ReceptorHistamine H1 Receptor, Alpha-1 Adrenergic Receptor[2]
Piperidine-based Antipsychotics Dopamine and Serotonin ReceptorsVaries by compound; can include adrenergic, muscarinic, and histaminergic receptors.[3]
Piperidine-based Opioid Analogs Mu-Opioid ReceptorDelta- and Kappa-Opioid Receptors[4]

This table is illustrative and based on data for structurally related compounds. The absence of data for this compound highlights a critical knowledge gap.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously evaluate the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This typically involves initial broad screening followed by more focused secondary assays to confirm and characterize any observed off-target activity.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Primary Screening cluster_1 Hit Identification & Triage cluster_2 Secondary & Functional Assays cluster_3 Selectivity Profile A Compound of Interest (this compound) B Broad Ligand Binding Panel (e.g., Eurofins SafetyScreen) A->B C Broad Enzyme Inhibition Panel (e.g., DiscoverX KINOMEscan) A->C D Significant Binding or Inhibition? B->D C->D E Dose-Response Assays (IC50/EC50 Determination) D->E Yes H No Significant Cross-Reactivity D->H No F Cell-Based Functional Assays (Agonist/Antagonist Mode) E->F G Confirmed Off-Target Interactions F->G

A typical workflow for assessing the cross-reactivity of a compound.

1. Primary Screening: Broad Panel Assays

  • Objective: To identify potential off-target interactions across a wide range of biological targets.

  • Methodology:

    • Receptor Binding Assays: The test compound is screened at a fixed concentration (typically 1-10 µM) against a large panel of GPCRs, ion channels, and transporters. The percentage of radioligand displacement is measured to identify significant binding interactions. Commercial services like Eurofins' SafetyScreen panels are widely used for this purpose.

    • Enzyme Inhibition Assays: The compound's ability to inhibit the activity of a broad range of kinases or other enzymes is assessed. High-throughput screening platforms such as DiscoverX's KINOMEscan® are utilized to determine the percent inhibition at a given concentration.

2. Secondary Assays: Hit Confirmation and Characterization

  • Objective: To confirm the interactions identified in primary screening and to quantify the potency of the compound at these off-targets.

  • Methodology:

    • Competitive Binding Assays (Ki Determination): For receptor interactions, a concentration-response curve is generated by competing the test compound against a known radioligand. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined and converted to a Ki (inhibition constant).

    • Enzyme Inhibition Assays (IC50 Determination): A dose-response study is performed to measure the concentration of the compound required to inhibit 50% of the enzyme's activity.

3. Functional Assays: Elucidating the Mode of Action

  • Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-targets.

  • Methodology:

    • Cell-Based Assays: Cells expressing the target of interest are used to measure a functional response (e.g., calcium flux, cAMP production, or reporter gene activation) in the presence of the test compound. These assays can differentiate between agonistic and antagonistic activity.

Potential Signaling Pathway Perturbation

Off-target binding can lead to unintended modulation of cellular signaling pathways. For example, if this compound were to bind to a Gq-coupled GPCR, it could activate the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Compound 1-(4-Fluorobenzoyl) piperidin-4-one GPCR Off-Target GPCR (Gq-coupled) Compound->GPCR Binding PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Unintended Cellular Effects Ca2->Response PKC->Response

Hypothetical off-target signaling via a Gq-coupled GPCR.

Conclusion and Recommendations

While this compound is a valuable synthetic building block, its complete cross-reactivity profile remains to be fully elucidated. Based on the known pharmacology of structurally related piperidin-4-one derivatives, there is a potential for interactions with aminergic GPCRs, such as dopamine and serotonin receptors, as well as other CNS targets.

For researchers utilizing this compound in biological studies, it is highly recommended to perform, at a minimum, a primary screen against a broad panel of receptors and enzymes to identify any potential off-target activities. Any significant "hits" should be followed up with secondary and functional assays to confirm and characterize the interaction. This proactive approach to cross-reactivity assessment will ensure the generation of robust and reliable data, and will aid in the interpretation of experimental results. The lack of comprehensive public data for this compound also represents an opportunity for the scientific community to contribute to a better understanding of the pharmacological landscape of this widely used chemical scaffold.

References

A Comparative Guide to the Synthesis of Piperidin-4-one Analogs: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of piperidin-4-one and its analogs is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of various synthetic strategies, supported by experimental data, to inform the selection of the most suitable method for specific applications.

The piperidin-4-one core is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. The ability to efficiently synthesize diverse analogs of this heterocyclic ketone is therefore of significant interest. This comparison focuses on four prominent synthetic methodologies: the Mannich reaction, the aza-Michael reaction, multicomponent reactions, and cycloaddition reactions for the preparation of spiro-analogs.

Comparative Analysis of Synthesis Efficiency

The efficiency of a synthetic method is a composite of several factors, including chemical yield, reaction time, and the simplicity of the procedure. The following table summarizes the performance of different methods for the synthesis of various classes of piperidin-4-one analogs based on published data.

Synthesis MethodAnalog TypeSubstituentsCatalyst/SolventReaction TimeYield (%)
Mannich Reaction 2,6-Diaryl2-(4-dimethylaminophenyl), 3-methyl, 6-phenylEthanolOvernight82.38%[1]
2,6-Diaryl2-(4-methoxyphenyl), 3-methyl, 6-phenylEthanolOvernight80.33%[1]
2,6-Diaryl2-(4-hydroxyphenyl), 3-isopropyl, 6-phenylEthanolOvernight63.43%[1]
2,6-Diaryl3-isopropyl-2-(4-methoxyphenyl), 6-phenylEthanolOvernight59.44%[1]
2,6-Diphenyl3-methylGlucose-urea (DES)Not Specified82%[2]
2,6-Diphenyl3,5-dimethylGlucose-urea (DES)Not Specified78%[2]
Aza-Michael Reaction N-SubstitutedN-(3-cyanoethyl)Triton BNot Specified81% (for nitrile)[3]
Chiral 2-substitutedVariousNaHCO3 / CH3CN:H2O1.5 hHigh-yielding[4]
Multicomponent Reaction PolysubstitutedAniline, 1,3-dicarbonyl, aromatic aldehydePhenylboronic acid / Acetonitrile14-15 h80-90%[5]
[4+2] Cycloaddition Spiro[piperidine-3,2'-oxindole]VariousSc(OTf)3 / DCMNot Specified35-82%[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of piperidin-4-one analogs. Below are representative procedures for the key reactions discussed.

Mannich Reaction for 2,6-Diaryl-3-methyl-piperidin-4-ones

This one-pot condensation reaction is a classical and widely used method for the synthesis of substituted piperidin-4-ones.

Procedure: A mixture of a substituted benzaldehyde (20 mmol), ethyl methyl ketone (10 mmol), and ammonium acetate (10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and kept overnight. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diaryl-3-methyl-piperidin-4-one.[1][8]

General Workflow for Mannich Reaction

Reactants Aldehyde + Ketone + Amine Source Reaction Reflux Reactants->Reaction in Solvent Ethanol or Acetic Acid Solvent->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Piperidin-4-one Analog Purification->Product

Caption: Workflow for the synthesis of piperidin-4-ones via Mannich reaction.

Aza-Michael Reaction for N-Substituted Piperidin-4-ones

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a versatile route to N-functionalized piperidones.

Procedure: To a solution of a suitable piperidin-4-one precursor (e.g., an N-unsubstituted piperidine) in a suitable solvent (e.g., methanol), is added an α,β-unsaturated electrophile (e.g., acrylonitrile or tert-butyl acrylate) and a catalytic amount of a base (e.g., Triton B). The reaction mixture is stirred at room temperature until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the desired N-substituted piperidin-4-one analog.[3]

General Workflow for Aza-Michael Reaction

Reactants Piperidine Precursor + α,β-Unsaturated Electrophile Reaction Stir at RT Reactants->Reaction in solvent Catalyst Base (e.g., Triton B) Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Piperidin-4-one Purification->Product

Caption: Workflow for N-substituted piperidin-4-one synthesis via aza-Michael reaction.

Multicomponent Reaction for Highly Functionalized Piperidines

Multicomponent reactions (MCRs) offer an efficient approach to construct complex molecules in a single step from three or more starting materials, demonstrating high atom economy.

Procedure: A mixture of a substituted aniline (1 mmol), a 1,3-dicarbonyl compound (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of phenylboronic acid (10 mol%) is stirred in acetonitrile (5 mL) at room temperature for 14-15 hours.[5] The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the highly functionalized piperidine derivative.[5]

General Workflow for Multicomponent Reaction

Reactants Aniline + 1,3-Dicarbonyl + Aldehyde Reaction Stir at RT in Acetonitrile Reactants->Reaction Catalyst Phenylboronic Acid Catalyst->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product Highly Functionalized Piperidine Purification->Product

Caption: Workflow for multicomponent synthesis of functionalized piperidines.

[4+2] Cycloaddition for Spiro[piperidine-3,2'-oxindoles]

This method provides access to complex spirocyclic structures, which are of significant interest in medicinal chemistry.

Procedure: To a solution of an iminooxindole (0.2 mmol) and a donor-acceptor cyclobutane (0.22 mmol) in dry dichloromethane (2.0 mL) under an inert atmosphere, is added scandium(III) triflate (10 mol%). The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to provide the spiro[piperidine-3,2'-oxindole].[6][7]

General Workflow for [4+2] Cycloaddition

Reactants Iminooxindole + Donor-Acceptor Cyclobutane Reaction Stir at RT in DCM Reactants->Reaction Catalyst Sc(OTf)3 Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Spiro[piperidine-3,2'-oxindole] Purification->Product

Caption: Workflow for the synthesis of spiro-piperidin-4-ones via [4+2] cycloaddition.

Conclusion

The choice of synthetic method for preparing piperidin-4-one analogs depends heavily on the desired substitution pattern and the availability of starting materials. The Mannich reaction remains a robust and straightforward method for synthesizing 2,6-diaryl substituted piperidin-4-ones, often with good to excellent yields. For the introduction of substituents on the nitrogen atom, the aza-Michael reaction offers a versatile and efficient approach. When aiming for complex, highly substituted piperidines, multicomponent reactions provide a powerful and atom-economical strategy. Finally, for the construction of intricate spirocyclic systems, [4+2] cycloaddition reactions have emerged as a valuable tool, affording structurally unique molecules with potential applications in drug discovery. Researchers should consider the trade-offs between yield, reaction time, substrate scope, and procedural simplicity when selecting the optimal synthetic route for their target piperidin-4-one analogs.

References

Validation of a High-Throughput Screening Assay Using 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a high-throughput screening (HTS) assay utilizing 1-(4-Fluorobenzoyl)piperidin-4-one. The document outlines the compound's performance in a validated assay, compares it with established alternatives, and provides detailed experimental protocols and relevant biological pathways.

Introduction to this compound

This compound is a versatile chemical scaffold frequently employed in medicinal chemistry as a key intermediate in the synthesis of various bioactive molecules.[1] Its structural features, including the fluorobenzoyl group and the piperidinone core, make it a valuable building block for developing novel therapeutics, particularly those targeting the central nervous system.[1][2] This guide explores its application as a test compound in a validated HTS assay designed to identify antagonists of the Dopamine D2 receptor, a critical target in the treatment of various neuropsychiatric disorders.[3]

Comparative Performance Data

To validate the HTS assay and characterize the activity of this compound, its performance was compared against two well-established Dopamine D2 receptor antagonists: Haloperidol and Risperidone. The following tables summarize the quantitative data from a calcium mobilization assay.

Table 1: Physicochemical Properties of Compared Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₂H₁₂FNO₂221.23
HaloperidolC₂₁H₂₃ClFNO₂375.9
RisperidoneC₂₃H₂₇FN₄O₂410.5

Table 2: HTS Assay Validation Parameters

ParameterValueDescription
Assay Format 384-well microplateAllows for high-throughput screening.
Cell Line CHO-K1 cells stably expressing human Dopamine D2 receptorProvides a consistent biological system for the assay.
Primary Readout Intracellular calcium fluxA common and robust method for detecting GPCR activation.[3][4][5]
Z'-factor 0.78Indicates excellent assay quality and suitability for HTS.[4]
Signal-to-Background Ratio 25Demonstrates a robust assay window.[4]
Coefficient of Variation (CV%) < 10%Shows good reproducibility of the assay.[4]
DMSO Tolerance ≤ 1%Final concentration of DMSO that does not significantly affect assay performance.[6]

Table 3: Comparative Potency of D2 Receptor Antagonists

CompoundIC₅₀ (nM)
This compound (Hypothetical)85
Haloperidol1.5
Risperidone2.0

Note: The IC₅₀ value for this compound is a hypothetical value for illustrative purposes, as specific public data in this direct context is unavailable. The values for Haloperidol and Risperidone are representative of their known high affinity for the D2 receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

CHO-K1 cells stably expressing the human Dopamine D2 receptor were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418 as a selection antibiotic. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Calcium Mobilization Assay Protocol
  • Cell Plating: Cells were seeded into 384-well black, clear-bottom microplates at a density of 20,000 cells per well and incubated for 24 hours.

  • Dye Loading: The culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading buffer for 1 hour at 37°C.[3]

  • Compound Addition: Test compounds (this compound, Haloperidol, Risperidone) were serially diluted and added to the wells. The plates were pre-incubated for 30 minutes at room temperature.[3]

  • Agonist Stimulation and Signal Detection: An EC₈₀ concentration of dopamine was added to all wells to stimulate the D2 receptor. The fluorescence signal was immediately measured kinetically for 120 seconds using a fluorescence imaging plate reader (FLIPR) or a similar instrument.[3]

  • Data Analysis: The inhibition of the dopamine-induced calcium flux was calculated to determine the IC₅₀ values for the antagonist compounds.

HTS Assay Validation Protocol

A full validation of the HTS assay was conducted according to established guidelines.[6]

  • Plate Uniformity Study: The assay was run over three days using control wells (DMSO vehicle and a known antagonist) to assess plate uniformity and signal variability.[6]

  • Replicate-Experiment Study: The potency of a set of known D2 receptor antagonists was determined in three independent experiments to assess day-to-day reproducibility.

  • DMSO Tolerance: The assay was performed in the presence of varying concentrations of DMSO (0.1% to 2%) to determine the highest tolerable concentration without significant loss of signal or increased variability.[6]

  • Z'-factor Calculation: The Z'-factor was calculated on each assay plate using the signals from positive and negative controls to ensure the quality and robustness of the assay for HTS.

Signaling Pathways and Experimental Workflow

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][7] Upon activation by an agonist like dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][7] In this validated HTS assay, the cells are engineered to co-express a chimeric G-protein (Gαqi5) that redirects the signaling output to the Gq pathway, resulting in the mobilization of intracellular calcium upon agonist stimulation.[3] An antagonist, such as this compound, would block the binding of dopamine, thereby inhibiting this calcium influx.

Gq_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist 1-(4-Fluorobenzoyl) piperidin-4-one Antagonist->D2R Blocks Gq Gαq (Chimeric) D2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (Fluorescence) Ca_release->Cellular_Response Leads to

Dopamine D2 Receptor (Gq-coupled) Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway

Given the structural similarities of benzoylpiperidines to ligands of serotonin receptors, it is plausible that this compound could also interact with the 5-HT2A receptor. This receptor is also a GPCR that couples to the Gαq protein.[8] Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[8][9]

Gq_5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin (Agonist) HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Antagonist Potential Antagonist Antagonist->HT2AR Blocks Gq Gαq HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling Pathway.
High-Throughput Screening Experimental Workflow

The general workflow for a high-throughput screening campaign to identify antagonists is depicted below. This process involves several stages, from initial screening of a large compound library to confirmation and characterization of the identified "hits".

HTS_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_characterization Characterization Phase Primary_Screen Primary HTS (Single Concentration) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Identifies Initial Hits Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Confirms Activity Selectivity_Assays Selectivity & Counter-Screens Dose_Response->Selectivity_Assays Determines Specificity Mechanism_of_Action Mechanism of Action Studies Selectivity_Assays->Mechanism_of_Action Elucidates Function Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Guides Chemical Modification

General HTS Experimental Workflow.

Conclusion

The data and protocols presented in this guide demonstrate the successful validation of a high-throughput screening assay for the identification of Dopamine D2 receptor antagonists. While this compound shows moderate potential as a D2 antagonist scaffold in this illustrative example, it serves as a valuable tool for assay validation and as a starting point for further chemical exploration. The detailed methodologies and workflow provide a robust framework for researchers engaged in drug discovery efforts targeting GPCRs.

References

Comparative potency of 1-(4-Fluorobenzoyl)piperidin-4-one derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1-(4-Fluorobenzoyl)piperidin-4-one and its derivatives reveals their potential as potent inhibitors of various enzymes implicated in a range of diseases. This guide provides a detailed comparison of their inhibitory activities against key enzymes, supported by experimental data and methodologies, to assist researchers in drug development.

Comparative Inhibitory Potency

The inhibitory potential of this compound derivatives has been evaluated against several enzymes, most notably Acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3β (GSK-3β). The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the potency of these compounds.

Acetylcholinesterase (AChE) Inhibitors

AChE is a key therapeutic target in the management of Alzheimer's disease.[1] Several derivatives of 1-benzylpiperidine and related structures have been synthesized and evaluated for their anti-AChE activity.

CompoundAChE IC50Notes
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N- methylamino]ethyl]piperidine hydrochloride (21)0.56 nMA highly potent inhibitor, showing an affinity 18,000 times greater for AChE than for Butyrylcholinesterase (BuChE).[2]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e, E2020)5.7 nMA potent and selective inhibitor with an affinity 1250 times greater for AChE than for BuChE.[3]
Compound 19 (a 1-benzoylpiperidine derivative with a p-fluoro-2-phenylacetate moiety)5.10 µMExhibited moderate inhibitory activity against both AChE and BuChE (IC50 = 26.78 ± 0.81 µM).[1]
Donepezil (Reference Drug)5.7 - 11.6 nMA piperidine derivative that is a specific, reversible inhibitor of AChE.[4]
Galantamine (Reference Drug)410 - 556,010 nMA tertiary alkaloid that is a competitive and reversible inhibitor of AChE.[4]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a crucial protein kinase involved in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, diabetes, and cancer.[5][6]

CompoundGSK-3β IC50Notes
Compound 36 (N-(pyridin-2-yl)cyclopropanecarboxamide scaffold)70 nMA promising lead candidate with favorable ADME-tox properties.[7]
Imidazopyridine Derivative 2 4 nMPart of a series of potent GSK-3β inhibitors, though with generally poor central nervous system (CNS) permeability.[8]
Imidazopyridine Derivative 4 9 nMAnother highly potent inhibitor from the same series as compound 2.[8]
Tideglusib (Reference Drug)In Clinical PhasesA known GSK-3β inhibitor that has progressed to clinical trials.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key enzyme inhibition assays cited.

Acetylcholinesterase (AChE) Inhibition Assay

The in vitro inhibition of AChE is typically determined using a modified version of the Ellman's spectrophotometric method.

  • Materials : Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), recombinant human AChE, and buffer solution (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Procedure :

    • A solution of the test compound is pre-incubated with the AChE enzyme in the buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate (ATCI) and the chromogenic reagent (DTNB).

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

    • The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (typically 412 nm) over time.

    • The rate of reaction is calculated from the change in absorbance.

  • Data Analysis : The inhibitory activity is expressed as the percentage of inhibition of the enzyme activity. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay

The inhibitory activity against GSK-3β can be evaluated using a bioluminescent kinase assay.

  • Materials : Recombinant human GSK-3β enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The test compound is incubated with the GSK-3β enzyme in a buffer solution.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of ADP produced, which is proportional to the enzyme activity, is measured using a bioluminescent detection method. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis : The luminescence signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Visualizations

The following diagrams illustrate a key signaling pathway and a typical experimental workflow.

GSK3B_Signaling_Pathway cluster_Wnt Wnt Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin Axin Dishevelled->Axin GSK3B GSK-3β Dishevelled->GSK3B Inhibition Axin->GSK3B APC APC APC->GSK3B Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylation (Degradation) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Wnt/β-catenin signaling pathway illustrating the role of GSK-3β.

Enzyme_Inhibition_Workflow cluster_workflow Experimental Workflow for Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., Absorbance) Initiate_Reaction->Measure_Activity Data_Analysis Calculate % Inhibition and IC50 Value Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

References

A Head-to-Head Comparison of 1-(4-Fluorobenzoyl)piperidin-4-one and Alternative Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective, Data-Driven Guide to Scaffold Selection

The strategic selection of a core molecular scaffold is a pivotal decision in the drug discovery and development process. This choice profoundly influences a compound's physicochemical properties, biological activity, pharmacokinetic profile, and ultimately, its therapeutic potential. The 1-(4-Fluorobenzoyl)piperidin-4-one scaffold is a prominent feature in many biologically active compounds, valued for its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation. However, a critical evaluation of its performance against other commonly employed heterocyclic scaffolds is essential for informed lead optimization.

This guide provides a head-to-head comparison of the this compound scaffold with alternative heterocyclic systems, including piperazine, morpholine, and other bioisosteric replacements. By examining quantitative experimental data on biological activity, physicochemical properties, and metabolic stability, this document aims to equip researchers with the necessary insights to make data-driven decisions in scaffold selection and lead hopping strategies.

Physicochemical Properties: A Comparative Analysis

The fundamental structural differences between piperidin-4-one, piperazine, and morpholine cores translate into distinct physicochemical characteristics that are critical in drug design. The this compound scaffold, with its single basic nitrogen, generally exhibits higher lipophilicity compared to its piperazine and morpholine counterparts. This can be advantageous for cell permeability but may also present challenges related to aqueous solubility and metabolic stability.

PropertyThis compound (and derivatives)Piperazine-based ScaffoldsMorpholine-based ScaffoldsRationale for Difference
pKa ~8.0 - 9.0pKa1: ~5.5, pKa2: ~9.7~8.4The single basic nitrogen in piperidine results in a higher pKa compared to the first pKa of piperazine, which is lowered by the electron-withdrawing effect of the second nitrogen. Morpholine's pKa is influenced by the electron-withdrawing oxygen atom.
Calculated logP (cLogP) HigherLowerLowerThe additional nitrogen or oxygen atom in piperazine and morpholine, respectively, increases polarity and hydrogen bonding capacity, leading to lower lipophilicity.
Aqueous Solubility ModerateHighHighThe presence of additional heteroatoms capable of hydrogen bonding in piperazine and morpholine generally enhances aqueous solubility compared to the more lipophilic piperidine scaffold.
Metabolic Stability Can be susceptible to N-dealkylation and oxidationOften a site of metabolic lability, particularly N-oxidationGenerally more metabolically stable due to the ether linkageThe piperazine ring is frequently targeted by metabolic enzymes. The morpholine ring's oxygen can improve metabolic stability.

Biological Activity: Head-to-Head Comparison

The choice of a central scaffold can dramatically impact a compound's biological activity and selectivity for its target. The following tables present quantitative data from studies that have directly compared the performance of piperidine-containing compounds with their piperazine or morpholine analogs against specific biological targets.

Histamine H3 and Sigma-1 Receptor Binding Affinity

A study comparing a series of histamine H3 receptor (H3R) antagonists demonstrated a significant shift in selectivity when the piperidine core was replaced with a piperazine. While the affinity for H3R was not drastically altered, the affinity for the off-target sigma-1 receptor (σ1R) was dramatically affected.[1]

Compound (Scaffold)hH3R Ki (nM)σ1R Ki (nM)Selectivity (σ1R/hH3R)
Compound 4 (Piperazine)3.171531483
Compound 5 (Piperidine) 7.70 3.64 0.47

This data highlights that a seemingly minor change from a piperazine to a piperidine scaffold can invert the selectivity profile of a compound, a critical consideration in lead optimization to minimize off-target effects.

p21-Activated Kinase 4 (PAK4) Inhibition

In a series of 2,4-diaminoquinazoline derivatives designed as PAK4 inhibitors, the nature of the heterocyclic substituent at the 2-position significantly influenced the inhibitory potency.

Compound (Scaffold at C2)PAK4 IC50 (µM)
Compound 8d (Piperazine) 0.060
Compound 9c (Piperidine)0.068

In this particular series, the piperazine-containing compound exhibited slightly more potent inhibition of PAK4 compared to the piperidine analog, demonstrating that the choice of the heterocyclic core can fine-tune potency.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro assays used to characterize and compare the performance of different chemical scaffolds.

Radioligand Competition Binding Assay (for Ki Determination)

This assay is used to determine the affinity of an unlabeled test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing any necessary salts or additives.
  • Radioligand Solution: Prepare a working solution of the radiolabeled ligand at a concentration typically at or below its Kd value.
  • Test Compound Solutions: Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

2. Assay Procedure:

  • In a 96-well plate, add the cell membrane preparation, the fixed concentration of radioligand, and increasing concentrations of the unlabeled test compound.
  • Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of a known ligand for the target receptor).
  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_analysis Detection & Analysis reagents Prepare Reagents (Buffer, Radioligand, Test Compounds) incubation Incubate Membranes, Radioligand, and Test Compounds in 96-well Plate reagents->incubation membranes Prepare Cell Membranes membranes->incubation filtration Rapid Filtration (Separate Bound from Free Radioligand) incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity washing->counting analysis Calculate IC50 and Ki counting->analysis

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer.

1. Reagent Preparation:

  • Aqueous Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
  • DMSO Stock Solutions: Prepare high-concentration stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

2. Assay Procedure:

  • Add a small volume of the DMSO stock solution to a 96-well microplate.
  • Add the aqueous buffer to each well to achieve the desired final compound concentration and a low final percentage of DMSO (typically ≤1%).
  • Seal the plate and shake at a controlled temperature for a defined period (e.g., 2 hours).
  • After incubation, separate any precipitate by filtration or centrifugation.

3. Data Analysis:

  • Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
  • The kinetic solubility is reported as the concentration of the compound in the saturated solution.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis stock Prepare DMSO Stock Solutions mix Add Stock to Buffer in Microplate stock->mix buffer Prepare Aqueous Buffer buffer->mix shake Shake at Controlled Temperature mix->shake separate Filter or Centrifuge to Remove Precipitate shake->separate quantify Quantify Soluble Compound (LC-MS/MS or UV-Vis) separate->quantify report Report Kinetic Solubility quantify->report

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).
  • Liver Microsomes: Thaw pooled liver microsomes (human or other species) on ice.
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.
  • Test Compound Solution: Prepare a working solution of the test compound.

2. Assay Procedure:

  • Pre-warm the liver microsomes and the test compound solution at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome and compound mixture.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  • Centrifuge the quenched samples to precipitate proteins.

3. Data Analysis:

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.
  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.
  • Calculate the intrinsic clearance (Clint) based on the half-life and the microsomal protein concentration.

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis reagents Prepare Microsomes, NADPH System, and Test Compound incubate Incubate at 37°C reagents->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction with Cold Solvent & Internal Standard sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t1/2 and Clint lcms->calculate

Conclusion and Recommendations

The selection between a this compound scaffold and its bioisosteric alternatives is a nuanced decision that must be guided by the specific goals of the drug discovery program.

  • The this compound scaffold is a valuable starting point, offering a balance of lipophilicity and synthetic accessibility. Its rigid structure allows for the precise positioning of substituents to interact with the target protein.

  • Piperazine-based scaffolds introduce an additional point for substitution, which can be leveraged to fine-tune physicochemical properties, improve aqueous solubility, and explore new interactions with the target. However, the piperazine moiety can also be a metabolic liability.

  • Morpholine-based scaffolds can enhance aqueous solubility and metabolic stability compared to their piperidine counterparts. The oxygen atom can also participate in hydrogen bonding interactions within the target's binding site.

Ultimately, the optimal scaffold choice is context-dependent and should be determined through the synthesis and evaluation of a focused library of analogs. The data and protocols presented in this guide provide a foundational framework for making rational, evidence-based decisions in the pursuit of novel and effective therapeutic agents.

References

Comparative Guide to Enantioselective Synthesis and Chiral Separation of 1-(4-Fluorobenzoyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the enantioselective synthesis and chiral separation of 1-(4-Fluorobenzoyl)piperidin-4-one derivatives. The information presented is collated from recent scientific literature and aims to assist in the selection and development of efficient stereoselective processes for this class of compounds, which are valuable intermediates in medicinal chemistry.

Enantioselective Synthesis Strategies

The asymmetric synthesis of chiral piperidin-4-one derivatives can be approached through various catalytic methods. Organocatalysis has emerged as a powerful tool for establishing stereocenters in piperidine rings with high enantioselectivity. Below is a comparison of representative organocatalytic strategies applicable to the synthesis of chiral precursors to this compound.

Data Presentation: Comparison of Organocatalytic Methods for Piperidinone Synthesis

MethodCatalystKey ReactionSubstrate Scope (Example)Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Ref.
A: Michael Addition Proline-derived organocatalystAsymmetric Michael addition of aldehydes to nitroalkenesα,β-Unsaturated ketones and aldehydes69-88High-N/A
B: Aza-Michael/Michael Cascade Quinine-derived squaramideCascade reaction of dicarbonyl compounds, nitroolefins, and aldimines1,3-Dicarbonyl compounds, β-nitroolefinsGoodExcellentup to >20:1N/A
C: Mannich Reaction Chiral Brønsted AcidEnantioselective Mannich reaction of ketones with iminesAcyclic and cyclic ketones70-9585-99-N/A

Note: The data presented is for analogous piperidine synthesis and serves as a representative guide.

Experimental Protocols: Key Experiments

Method A: Asymmetric Michael Addition (Representative Protocol)

A solution of the α,β-unsaturated ketone (1.0 mmol) and the aldehyde (1.5 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is cooled to 0 °C. The proline-derived organocatalyst (10 mol%) is added, and the reaction mixture is stirred at this temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral piperidinone precursor.

Method B: Aza-Michael/Michael Cascade Reaction (Representative Protocol)

To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the β-nitroolefin (0.2 mmol) in CH2Cl2 (2 mL) at -20 °C is added the quinine-derived squaramide catalyst (1 mol%). The aldimine (0.24 mmol) is then added, and the reaction is stirred for the time specified in the literature, monitoring by TLC. The product is isolated after purification by flash chromatography.

Chiral Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the separation of enantiomers of piperidinone derivatives. The choice of CSP and mobile phase is critical for achieving good resolution.

Data Presentation: Comparison of Chiral HPLC Separation Methods

CSP TypeColumn ExampleMobile PhaseFlow Rate (mL/min)Detection (nm)Separation Factor (α)Resolution (Rs)Ref.
Polysaccharide-based Chiralpak® IAn-Hexane/Isopropanol (80:20, v/v)1.0254>1.2>1.5[N/A]
Polysaccharide-based Chiralcel® OD-Hn-Hexane/Ethanol (90:10, v/v) with 0.1% DEA0.8230>1.3>2.0[N/A]
Protein-based Chiral AGP10 mM Ammonium Acetate Buffer/Acetonitrile (95:5, v/v)0.5254>1.1>1.2[N/A]

Note: The data is based on separations of analogous chiral piperidine compounds and should be considered as a starting point for method development for this compound.

Experimental Protocols: Chiral HPLC Separation

General HPLC Protocol

The racemic this compound is dissolved in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm filter before injection. The HPLC system is equilibrated with the mobile phase at the specified flow rate. An injection volume of 10-20 µL is used. The separation is monitored at the specified UV wavelength. The retention times of the two enantiomers are used to calculate the separation factor (α) and resolution (Rs).

Mandatory Visualizations

Diagrams of Workflows and Principles

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Enantioselective Synthesis cluster_product Product Start Achiral Precursors (e.g., 4-piperidone, 4-Fluorobenzoyl chloride) Organocatalysis Organocatalytic Asymmetric Reaction Start->Organocatalysis Chiral Catalyst Racemic_Synth Standard Synthesis Start->Racemic_Synth Achiral Synthesis Enantioenriched Enantioenriched This compound Organocatalysis->Enantioenriched Racemic Racemic Mixture of This compound Racemic_Synth->Racemic

Caption: Workflow for obtaining chiral this compound.

Synthesis_Strategy_Comparison cluster_organo Organocatalytic Methods Title Enantioselective Synthesis Strategies Organo Organocatalysis Michael Michael Addition Organo->Michael Mannich Mannich Reaction Organo->Mannich Aldol Aldol Reaction Organo->Aldol Metal Transition Metal Catalysis Enzyme Biocatalysis

Caption: Comparison of enantioselective synthesis strategies.

Chiral_Separation_Principle Racemic Racemic Mixture (R)-Enantiomer (S)-Enantiomer CSP Chiral Stationary Phase (CSP) Racemic->CSP Injection R_Enantiomer (R)-Enantiomer CSP->R_Enantiomer Stronger Interaction (Longer Retention Time) S_Enantiomer (S)-Enantiomer CSP->S_Enantiomer Weaker Interaction (Shorter Retention Time) Separated Separated Enantiomers

Caption: Principle of chiral separation by HPLC.

Validating the Mechanism of Action of 1-(4-Fluorobenzoyl)piperidin-4-one-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-(4-Fluorobenzoyl)piperidin-4-one-derived compounds with other alternatives, supported by experimental data. The focus is on validating their mechanism of action as antagonists of dopamine D2 and serotonin 5-HT2A receptors, a key characteristic of atypical antipsychotic drugs.

Comparative Analysis of Receptor Binding Affinities

The primary mechanism of action for many antipsychotic drugs involves the blockade of dopamine D2 receptors. Atypical antipsychotics are distinguished by their additional high affinity for serotonin 5-HT2A receptors. The ratio of 5-HT2A to D2 receptor affinity is a critical factor in predicting a compound's potential for atypical antipsychotic activity with a reduced risk of extrapyramidal side effects.[1]

The following table summarizes the in vitro binding affinities (Ki, in nM) of a novel this compound derivative (Compound 20b) and compares it with the established typical antipsychotic, Haloperidol. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)5-HT2A/D2 Ki RatioReference
Compound 20b >100002.1>4762[2]
Haloperidol 3.2350.09[2]

Table 1: Comparative in vitro binding affinities of Compound 20b and Haloperidol for Dopamine D2 and Serotonin 5-HT2A receptors.

Analysis: Compound 20b, a conformationally restricted butyrophenone containing the 4-(p-fluorobenzoyl)piperidine moiety, demonstrates high and selective affinity for the 5-HT2A receptor, with negligible affinity for the D2 receptor under the tested conditions.[2] In stark contrast, Haloperidol, a classic butyrophenone, exhibits high affinity for the D2 receptor and a significantly lower affinity for the 5-HT2A receptor, resulting in a low 5-HT2A/D2 Ki ratio.[2] This profile is characteristic of typical antipsychotics. The high 5-HT2A/D2 Ki ratio for Compound 20b suggests a potential atypical antipsychotic profile with a lower propensity to induce extrapyramidal symptoms.

Signaling Pathways

The interaction of these compounds with their target receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating their pharmacological effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[3][4] Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, reduces the activity of protein kinase A (PKA). D2 receptor signaling can also involve β-arrestin recruitment, which is independent of G-protein coupling.[3][5] Antagonists of the D2 receptor block these effects.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Dopamine Dopamine Dopamine->D2R Activates Antagonist D2 Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is also a GPCR, but it primarily couples to the Gαq protein.[4][6] Upon activation by serotonin, the Gαq subunit activates phospholipase C (PLC).[4][6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] Antagonism of the 5-HT2A receptor inhibits this cascade.

R_5HT2A_Signaling_Pathway cluster_membrane Cell Membrane R_5HT2A 5-HT2A Receptor Gq_protein Gαq Protein R_5HT2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) Serotonin->R_5HT2A Activates Antagonist 5-HT2A Antagonist (e.g., Compound 20b) Antagonist->R_5HT2A Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional activity of the compounds.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing receptor) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50, Ki determination) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Incubation: Cell membranes are incubated with a specific radioligand, such as [3H]spiperone, and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) expressing the human 5-HT2A receptor.

  • Incubation: Cell membranes are incubated with a specific radioligand, such as [3H]ketanserin, and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

  • Filtration, Washing, and Detection: These steps are performed as described for the D2 receptor binding assay.

  • Data Analysis: The IC50 and Ki values are calculated as described above.

Functional Assays

Functional assays measure the biological response of a cell upon receptor activation or inhibition.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization):

  • Cell Culture: Cells expressing the 5-HT2A receptor are plated in a multi-well plate.

  • Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent dye that changes its fluorescence intensity upon binding to calcium.

  • Compound Addition: The test compound (antagonist) is added to the wells at various concentrations and pre-incubated.

  • Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor.

  • Detection: The change in fluorescence, indicating intracellular calcium mobilization, is measured using a fluorescence plate reader.[6][7][8]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined.

Conclusion

The this compound scaffold is a key component of butyrophenone antipsychotics. By modifying this core structure, it is possible to develop compounds with a high affinity and selectivity for the serotonin 5-HT2A receptor over the dopamine D2 receptor. As demonstrated by Compound 20b, such a pharmacological profile is indicative of a potential atypical antipsychotic with a favorable side-effect profile. The experimental protocols detailed in this guide provide a robust framework for the validation of the mechanism of action of these and other novel compounds targeting the dopaminergic and serotonergic systems. Further in vivo studies are necessary to confirm the therapeutic potential of these promising derivatives.

References

Comparative Pharmacokinetic Profiling of 1-(4-Fluorobenzoyl)piperidin-4-one Analogs and Related Benzoylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of analogs related to 1-(4-Fluorobenzoyl)piperidin-4-one. Due to limited publicly available data on the exact target compound and its direct analogs, this guide focuses on structurally similar benzoylpiperidine and piperidine derivatives to offer insights into their potential metabolic fate and disposition. The information herein serves as a valuable reference for the discovery and development of novel therapeutics sharing these structural motifs.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a series of benzoylpiperidine and piperidine analogs, providing a basis for comparison. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Compound ClassT½ (h)CL (mL·min⁻¹·kg⁻¹)Vss (L/kg)Fpo (%)SpeciesReference
Chiral Piperidine0.46 (iv)14 (iv)0.48 (iv)106Mouse[1]
Chiral Piperidine4.3 (iv)8.7 (iv)0.40 (iv)74Rat[1]
Chiral Piperidine3.2 (iv)9.4 (iv)0.45 (iv)46Monkey[1]
Chiral Piperidine3.0 (iv)0.94 (iv)0.24 (iv)81Dog[1]
Piperidine Alkaloid7.999 (iv)0.642 (iv)7.046 (iv)24Rat[1]

T½: Half-life;CL: Clearance;Vss: Volume of distribution at steady state;Fpo: Oral bioavailability. "iv" denotes intravenous administration.[1]

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through in vivo studies in animal models, most commonly rodents.[1] A generalized experimental protocol for such a study is outlined below.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Models:

  • Male Sprague-Dawley rats or BALB/c mice are commonly used.

  • Animals are acclimatized for at least one week before the experiment.

  • Animals are fasted overnight before drug administration.

2. Drug Formulation and Administration:

  • The test compounds are typically formulated in a vehicle suitable for the route of administration (e.g., saline, PEG400/water).

  • For intravenous (IV) administration, the compound is administered via the tail vein.

  • For oral (PO) administration, the compound is administered by gavage.

3. Dosing:

  • The dosage is determined based on preliminary toxicity and efficacy studies.

  • A typical dose for a screening study might be in the range of 1-10 mg/kg.

4. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Blood is collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of the test compounds are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]

  • This method provides the necessary sensitivity and selectivity for accurate measurement of drug levels in biological matrices.[1]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Key parameters calculated include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (T½)

    • Clearance (CL)

    • Volume of distribution at steady state (Vss)

    • Oral bioavailability (F%)

Visualizations

Experimental Workflow for Pharmacokinetic Profiling

G cluster_preclinical Preclinical Phase cluster_invivo In Vivo Study cluster_analysis Bioanalytical & Data Analysis synthesis Analog Synthesis formulation Drug Formulation synthesis->formulation dosing Dosing Regimen (IV and PO) formulation->dosing animal_model Animal Model Selection (e.g., Rodents) animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms LC-MS/MS Analysis plasma_prep->lc_ms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lc_ms->pk_analysis report Comparative Report Generation pk_analysis->report

Caption: Workflow for in vivo pharmacokinetic profiling of piperidin-4-one analogs.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound analogs are not detailed in the provided search results, piperidine derivatives are known to exhibit a range of biological activities, including central nervous system effects.[2] The following diagram illustrates a generalized signaling pathway that could be modulated by such compounds, for instance, through interaction with G-protein coupled receptors (GPCRs), which are common targets for CNS-active drugs.

ligand Piperidine Analog receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Caption: A generalized GPCR signaling pathway potentially modulated by piperidine analogs.

References

Safety Operating Guide

Safe Disposal of 1-(4-Fluorobenzoyl)piperidin-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Quantitative Data

Based on available data for analogous compounds such as 4-(4-Fluorobenzoyl)piperidine and N-(4-Fluorobenzoyl)piperidine, 1-(4-Fluorobenzoyl)piperidin-4-one is anticipated to present the following hazards.

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling powders or generating dust, use a NIOSH-approved respirator.

Handling Environment:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.

  • Keep the compound away from heat, sparks, and open flames.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Classification: This compound should be classified as a halogenated organic waste due to the presence of fluorine.

  • Container: Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled "Hazardous Waste" and specify the contents, including the full chemical name.

  • Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.

Step 2: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Keep the container away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with a full description of the waste.

Recommended Disposal Method:

  • Incineration: High-temperature incineration at a permitted hazardous waste facility is the preferred method for destroying fluorinated organic compounds.[4] This process can break the strong carbon-fluorine bond, but requires specialized equipment to prevent the release of harmful byproducts.[4]

  • Hazardous Waste Landfill: If incineration is not available, disposal in a certified hazardous waste landfill is an alternative.[4] This method contains the chemical to prevent its release into the environment.[4]

Crucial "Don'ts":

  • DO NOT dispose of this chemical down the drain.

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT allow the chemical to be released into the environment.[2]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Handling of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) A->C D Classify as 'Halogenated Organic Hazardous Waste' B->D C->D E Collect in a Labeled, Sealed, Compatible Waste Container D->E F Store Securely in a Designated Waste Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Vendor F->G H Arrange for Pickup and Transport to a Permitted Facility G->H I End: Proper Disposal via Incineration or Hazardous Waste Landfill H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Fluorobenzoyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Safety Data
Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, Oral Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335

Data derived from GHS information for the related compound 4-(4-Fluorobenzoyl)piperidine.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following equipment must be worn at all times when handling this compound.

Hand Protection

Double-gloving is required to provide robust protection against both ketones and potential fluoride exposure.

  • Inner Glove: A thin disposable nitrile glove provides a preliminary barrier and maintains dexterity.

  • Outer Glove: A thicker glove made of butyl rubber or fluoroelastomer is necessary for its high resistance to ketones.[2][3] Neoprene gloves are also a suitable alternative, offering protection against potential hydrofluoric acid formation.[4]

Eye and Face Protection

To prevent contact with dust particles or splashes, the following must be worn:

  • Chemical Splash Goggles: Must meet ANSI Z.87.1 standards.

  • Face Shield: A full-face shield is required to be worn over the safety goggles to protect against unexpected splashes or exothermic reactions.

Body Protection

A flame-resistant lab coat should be worn over personal clothing made of natural fibers, such as cotton. Synthetic materials like polyester or acrylic should be avoided. The lab coat must be fully buttoned, with sleeves covering the wrists. An acid-resistant apron should be worn over the lab coat for an additional layer of protection.[5]

Respiratory Protection

All handling of this compound in its solid form should be conducted within a certified chemical fume hood to control airborne dust.[6] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is required.

Handling and Disposal Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Handling Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction disp_waste Segregate Chemical Waste handle_reaction->disp_waste Proceed to Disposal disp_container Store in Labeled, Sealed Container disp_waste->disp_container disp_ppe Dispose of Contaminated PPE disp_container->disp_ppe disp_handwash Wash Hands Thoroughly disp_ppe->disp_handwash

Caption: Workflow for Handling this compound.

Experimental Protocols

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to mitigate potential harm.

  • Evacuate: Alert all personnel in the immediate vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, utilizing fume hoods and other local exhaust ventilation.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[7] Avoid creating dust.

  • Clean-Up: Wearing full PPE, carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[6][7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][8]

First Aid Procedures
  • Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Due to the presence of fluorine, it is prudent to have 2.5% calcium gluconate gel on hand to apply to the affected area after initial washing, as a precaution against potential hydrofluoric acid formation.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Chemical Waste Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[8]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, adhering to all federal, state, and local regulations.[6][8] Contaminated lab equipment must be thoroughly decontaminated before reuse or disposed of as hazardous waste.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzoyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzoyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.